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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of (3-Methylisoquinolin-6-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Isoquinoline Boronic Acid Scaffold The isoquinoline nucleus is a prominent structural motif in a vast array of natural...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoquinoline Boronic Acid Scaffold

The isoquinoline nucleus is a prominent structural motif in a vast array of natural products and pharmacologically active compounds, exhibiting a broad spectrum of biological activities including anticancer and antimicrobial properties.[1][2] Boronic acids and their derivatives are exceptionally versatile reagents in modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] The fusion of these two privileged scaffolds into a single molecule, (3-Methylisoquinolin-6-yl)boronic acid, creates a highly valuable building block for drug discovery and development. Its utility lies in the ability to introduce the 3-methylisoquinoline moiety into complex molecular architectures, enabling the exploration of novel chemical space and the generation of libraries of potential therapeutic agents.[4] This guide provides a comprehensive overview of a robust synthetic pathway to (3-Methylisoquinolin-6-yl)boronic acid, along with a detailed protocol for its characterization, designed to empower researchers in their synthetic endeavors.

Proposed Synthetic Pathway: A Multi-Step Approach

In the absence of a directly published, single-pot synthesis for (3-Methylisoquinolin-6-yl)boronic acid, a logical and experimentally sound multi-step approach is proposed. This pathway leverages well-established and high-yielding transformations in heterocyclic chemistry and organoboron chemistry. The overall strategy involves the initial construction of the 3-methylisoquinoline core, followed by regioselective halogenation at the C-6 position, and culminating in a palladium-catalyzed borylation reaction.

Synthetic Pathway A Starting Materials B Step 1: 3-Methylisoquinoline Synthesis A->B Pomeranz-Fritsch Reaction or similar C 3-Methylisoquinoline B->C D Step 2: Regioselective Bromination C->D NBS, H2SO4 E 6-Bromo-3-methylisoquinoline D->E F Step 3: Miyaura Borylation E->F Bis(pinacolato)diboron, Pd Catalyst, Base G (3-Methylisoquinolin-6-yl)boronic acid F->G Hydrolysis

Caption: Proposed synthetic workflow for (3-Methylisoquinolin-6-yl)boronic acid.

Part 1: Synthesis of the 3-Methylisoquinoline Core

The initial and crucial step is the construction of the 3-methylisoquinoline scaffold. While several methods exist for isoquinoline synthesis, a modification of the Pomeranz-Fritsch reaction provides a reliable route to 3-substituted isoquinolines.[5][6] An alternative modern approach involves the base-promoted tandem reaction of 2-methyl-arylaldehydes with nitriles.[7]

Experimental Protocol: Synthesis of 3-Methylisoquinoline

This protocol is adapted from established methods for the synthesis of 3-methylisoquinolines.[8]

  • Step 1a: Formation of the Propenylbenzene Intermediate: A suitable ortho-substituted propenylbenzene is synthesized. For instance, 2,5-dimethoxypropenylbenzene can be obtained by treating 2,5-dimethoxyallylbenzene with a solution of potassium hydroxide in ethylene glycol at 170-175°C.[8]

  • Step 1b: Formation of the Pseudonitrosite: The propenylbenzene derivative is then reacted with dinitrogen trioxide to form a pseudonitrosite.

  • Step 1c: Reductive Cyclization: The pseudonitrosite is subsequently reduced and cyclized to form the 3-methylisoquinoline core. This can be achieved using a reducing agent such as zinc dust in acetic acid.

Part 2: Regioselective Halogenation of 3-Methylisoquinoline

With the 3-methylisoquinoline core in hand, the next step is the introduction of a halogen handle at the 6-position to facilitate the subsequent borylation. Electrophilic aromatic substitution, specifically bromination, is a standard method for this transformation. The directing effects of the existing methyl group and the nitrogen atom in the isoquinoline ring system will influence the regioselectivity of this reaction.

Experimental Protocol: Synthesis of 6-Bromo-3-methylisoquinoline

This protocol is based on general procedures for the bromination of isoquinolines.

  • Reaction Setup: To a solution of 3-methylisoquinoline (1.0 eq.) in concentrated sulfuric acid, N-bromosuccinimide (NBS) (1.1 eq.) is added portion-wise at 0°C.

  • Reaction Execution: The reaction mixture is stirred at room temperature for a specified time, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is carefully poured onto ice and neutralized with a suitable base (e.g., sodium hydroxide solution). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure 6-bromo-3-methylisoquinoline.[9]

Part 3: Miyaura Borylation for the Synthesis of (3-Methylisoquinolin-6-yl)boronic acid

The final step in the proposed synthesis is the conversion of the aryl bromide to the desired boronic acid. The Miyaura borylation reaction is a robust and highly efficient palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B2pin2).[10][11] The resulting boronate ester can then be hydrolyzed to the final boronic acid.

Experimental Protocol: Miyaura Borylation

This protocol is a generalized procedure based on established Miyaura borylation reactions.[12][13]

  • Reaction Setup: In an oven-dried flask, 6-bromo-3-methylisoquinoline (1.0 eq.), bis(pinacolato)diboron (1.2 eq.), potassium acetate (2.5 eq.), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq.) are combined.

  • Solvent and Degassing: Anhydrous 1,4-dioxane is added, and the reaction mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction Execution: The mixture is heated to 80-100°C and stirred under an inert atmosphere for several hours, with the reaction progress monitored by TLC or LC-MS.

  • Work-up and Isolation of the Boronate Ester: After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude pinacol boronate ester. This intermediate can be purified by column chromatography.

  • Hydrolysis to the Boronic Acid: The purified boronate ester is dissolved in a mixture of a suitable solvent (e.g., acetone or THF) and an aqueous acid (e.g., 1 M HCl). The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS). The organic solvent is removed under reduced pressure, and the aqueous layer is washed with an organic solvent to remove any non-polar impurities. The pH of the aqueous layer is then adjusted to be slightly acidic, and the product is extracted with an appropriate organic solvent. The combined organic extracts are dried and concentrated to yield (3-Methylisoquinolin-6-yl)boronic acid.

Characterization of (3-Methylisoquinolin-6-yl)boronic acid

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized (3-Methylisoquinolin-6-yl)boronic acid. A combination of spectroscopic and chromatographic techniques should be employed.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_physical Physical Characterization NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) MS Mass Spectrometry (HRMS) HPLC HPLC/UPLC LCMS LC-MS/MS MP Melting Point Sample (3-Methylisoquinolin-6-yl)boronic acid Sample Sample->NMR Sample->MS Sample->HPLC Sample->LCMS Sample->MP

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (3-Methylisoquinolin-6-yl)boronic acid

This guide provides a comprehensive overview of the physicochemical properties of (3-Methylisoquinolin-6-yl)boronic acid, a key building block for researchers, medicinal chemists, and professionals in drug development. W...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the physicochemical properties of (3-Methylisoquinolin-6-yl)boronic acid, a key building block for researchers, medicinal chemists, and professionals in drug development. While specific experimental data for this particular isomer is not extensively published, this document outlines the expected properties based on related compounds and provides detailed, field-proven protocols for their empirical determination. The focus is on the causality behind experimental choices, ensuring a self-validating system of characterization.

Introduction and Strategic Importance

(3-Methylisoquinolin-6-yl)boronic acid belongs to the versatile class of organoboron compounds, which are pivotal in modern organic synthesis and medicinal chemistry.[1] The isoquinoline scaffold is a privileged structure found in numerous biologically active compounds, while the boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This combination makes (3-Methylisoquinolin-6-yl)boronic acid a valuable intermediate for creating complex molecules with potential therapeutic applications, including anticancer, antibacterial, and antiviral agents.[1][3]

Boronic acids are Lewis acids, a characteristic that allows them to form reversible covalent complexes with diols, such as those found in sugars and the active sites of some enzymes.[4] This property is exploited in the design of sensors and targeted drug delivery systems.[5] Understanding the fundamental physicochemical properties of this molecule is therefore critical for its effective application in synthesis and drug design.

Core Physicochemical Profile

PropertyPredicted/Estimated ValueRationale and Significance
Molecular Formula C₁₀H₁₀BNO₂Derived from the chemical structure.
Molecular Weight 187.00 g/mol Calculated from the molecular formula.[6] Essential for all stoichiometric calculations in synthesis and analysis.
Appearance White to off-white solidTypical for small molecule boronic acids.[4]
Melting Point (°C) Not availableExpected to be a solid with a relatively high melting point, similar to other isoquinoline boronic acids like 4-Isoquinolineboronic acid (230-234 °C).[7] The melting point is a key indicator of purity.
Boiling Point (°C) Not availableNot applicable, as the compound will likely decompose at high temperatures before boiling.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, alcohols)The boronic acid group confers some aqueous solubility, but the isoquinoline ring is largely hydrophobic.[4] Solubility is a critical parameter for reaction conditions and for formulation in biological assays.[8]
pKa ~8.5 - 9.5The pKa of a boronic acid is typically around 9.[9] This value is crucial as the reactivity in diol binding and some coupling reactions is pH-dependent.[3][6]

Synthesis and Structural Elucidation

The synthesis of aryl boronic acids like (3-Methylisoquinolin-6-yl)boronic acid typically involves the reaction of an organometallic intermediate (generated from the corresponding halo-isoquinoline) with a borate ester, followed by acidic hydrolysis.[1][2]

G cluster_synthesis General Synthetic Pathway Start 6-Bromo-3-methylisoquinoline Intermediate1 Organolithium or Grignard Reagent Start->Intermediate1 Lithium-Halogen Exchange or Grignard Formation Reagent1 n-BuLi or Mg Reagent1->Intermediate1 Intermediate2 Boronate Ester Intermediate1->Intermediate2 Electrophilic Quench Reagent2 Trialkyl borate (e.g., B(OiPr)₃) Reagent2->Intermediate2 Product (3-Methylisoquinolin-6-yl)boronic acid Intermediate2->Product Hydrolysis Reagent3 Aqueous Acid (e.g., HCl) Reagent3->Product

Caption: Generalized synthesis of (3-Methylisoquinolin-6-yl)boronic acid.

Experimental Protocol: NMR for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for confirming the structure of the synthesized compound.

Rationale:

  • ¹H NMR provides information on the number, environment, and connectivity of protons.

  • ¹³C NMR reveals the carbon skeleton of the molecule.

  • ¹¹B NMR is particularly useful for characterizing boronic acids, as the chemical shift is highly sensitive to the hybridization state (sp² for the trigonal acid vs. sp³ for the tetrahedral boronate) of the boron atom.[10][11]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum.

    • Expected signals: Aromatic protons on the isoquinoline ring, a singlet for the methyl group, and a broad singlet for the B(OH)₂ protons which may exchange with residual water in the solvent.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected signals: Resonances for all 10 carbons in the molecule. The carbon attached to the boron atom will have a characteristic chemical shift.

  • ¹¹B NMR Acquisition:

    • If available, use a quartz NMR tube to avoid background signals from borosilicate glass.[11]

    • Acquire a ¹¹B spectrum. A single, relatively broad peak is expected for the sp²-hybridized boron atom, typically in the range of 25-30 ppm.[12]

  • Data Analysis: Integrate the proton signals and compare the observed chemical shifts and coupling constants with those expected for the target structure and related compounds.

Determination of Key Physicochemical Properties

Aqueous Solubility: The Shake-Flask Method

Solubility is a critical determinant of a compound's behavior in both chemical reactions and biological systems.[13] The shake-flask method is the gold standard for determining thermodynamic solubility.[14]

Rationale: This method ensures that an equilibrium is reached between the dissolved and undissolved solid, providing a true measure of the compound's intrinsic solubility in a given medium.[14]

G cluster_solubility Shake-Flask Solubility Workflow Start Add excess solid compound to aqueous buffer (e.g., PBS) Incubate Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours Start->Incubate Equilibration Separate Separate solid from supernatant (Centrifugation followed by filtration) Incubate->Separate Phase Separation Quantify Quantify concentration in the filtrate via HPLC-UV or LC-MS Separate->Quantify Analysis Result Determine Solubility (mg/mL or µM) Quantify->Result Calibrate Prepare calibration curve with known concentrations Calibrate->Quantify

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of (3-Methylisoquinolin-6-yl)boronic acid (enough to ensure solid remains after equilibration) to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Equilibration: Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the suspension to settle. Carefully remove an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of the compound at known concentrations.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-Mass Spectrometry (LC-MS).

    • Construct a calibration curve from the standards and use it to determine the concentration of the compound in the saturated supernatant.

Acidity Constant (pKa) Determination

The pKa value dictates the ionization state of the boronic acid at a given pH, which influences its solubility, reactivity, and biological interactions.[6] UV-Vis spectrophotometry is a reliable method for determining pKa.[15]

Rationale: The UV-Vis absorbance spectrum of the isoquinoline ring is expected to change as the molecule transitions from the neutral boronic acid (trigonal sp²) to the anionic boronate (tetrahedral sp³) form upon deprotonation. By monitoring this change across a range of pH values, the pKa can be determined.[15][16]

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 7 to 12).

  • Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent like acetonitrile or DMSO.

  • Measurement:

    • In a 96-well UV-transparent plate, add a small, constant volume of the compound's stock solution to each well containing the different pH buffers.

    • Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each well using a plate reader.

  • Data Analysis:

    • Identify a wavelength where the absorbance changes significantly with pH.

    • Plot the absorbance at this wavelength against the pH of the buffers.

    • Fit the resulting data to the Henderson-Hasselbalch equation (or a sigmoidal dose-response curve). The pH at the inflection point of the curve corresponds to the pKa.

Applications and Reactivity

The primary application of (3-Methylisoquinolin-6-yl)boronic acid is as a building block in Suzuki-Miyaura cross-coupling reactions . This reaction forms a carbon-carbon bond between the isoquinoline core and various aryl or heteroaryl halides, providing a powerful tool for constructing complex molecular architectures.[1][2]

G cluster_suzuki Suzuki-Miyaura Coupling BoronicAcid (3-Methylisoquinolin-6-yl)boronic acid Product Coupled Product (3-Methyl-6-aryl-isoquinoline) BoronicAcid->Product ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., Na₂CO₃, K₃PO₄) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

Boronic acids are generally considered irritants. Standard laboratory safety protocols should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture, as boronic acids can dehydrate to form cyclic boroxine anhydrides.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Sotorrios, L., et al. (n.d.). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. Retrieved from [Link]

  • DiPasquale, A. G., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Bath. (2015, September 3). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. Retrieved from [Link]

  • PubChem. (n.d.). (3-Methylisoquinolin-5-yl)boronic acid. Retrieved from [Link]

  • Lloyd-Jones, G. C., et al. (n.d.). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. Retrieved from [Link]

  • KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. Retrieved from [Link]

  • RSC Publishing. (2025, January 14). Recognition of α-hydroxycarboxylates by N-heterocyclic boronic acids. Retrieved from [Link]

  • ACS Publications. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from [Link]

  • MDPI. (2024, November 23). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Retrieved from [Link]

  • Sumitomo Kagaku. (2012). Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates. Retrieved from [Link]

  • PubChem. (n.d.). (3-(1-Aminoisoquinolin-6-yl)phenyl)boronic acid. Retrieved from [Link]

  • MDPI. (2020, September 21). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • RSC Publishing. (n.d.). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. Retrieved from [Link]

  • NextSDS. (n.d.). 3-Methoxyisoquinolin-6-yl-6-boronic acid — Chemical Substance Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-pyridylboronic acid. Retrieved from [Link]

  • ResearchGate. (2025, December 3). Synthesis, physicochemical characterization and antibacterial activity of novel (benzoylamino)methyl derivatives of quinolones. Retrieved from [Link]

Sources

Foundational

(3-Methylisoquinolin-6-yl)boronic acid CAS number and molecular weight

A Note to the Researcher: Extensive database and literature searches for the specific compound, (3-Methylisoquinolin-6-yl)boronic acid, did not yield a dedicated CAS number or comprehensive characterization data. This su...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Researcher: Extensive database and literature searches for the specific compound, (3-Methylisoquinolin-6-yl)boronic acid, did not yield a dedicated CAS number or comprehensive characterization data. This suggests that this particular isomer may not be commercially available or has limited documentation in readily accessible scientific literature.

However, the isoquinoline boronic acid scaffold is of significant interest in medicinal chemistry and drug discovery. Therefore, this guide will focus on a closely related and well-characterized isomer, (3-Methylisoquinolin-5-yl)boronic acid , to provide valuable insights into the properties, synthesis, and applications of this important class of molecules. The principles and methodologies discussed herein are largely applicable to other isomers of methylisoquinolinylboronic acid.

Introduction to (3-Methylisoquinolin-5-yl)boronic acid

(3-Methylisoquinolin-5-yl)boronic acid is a heterocyclic organic compound featuring a methyl-substituted isoquinoline core functionalized with a boronic acid group. This arrangement makes it a valuable building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The isoquinoline moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. The boronic acid functional group serves as a versatile handle for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of (3-Methylisoquinolin-5-yl)boronic acid is presented in the table below.

PropertyValueSource
CAS Number 1429664-97-0[1]
Molecular Formula C₁₀H₁₀BNO₂[1]
Molecular Weight 187.01 g/mol [1]
IUPAC Name (3-methylisoquinolin-5-yl)boronic acid
Appearance Typically a solid
Solubility Soluble in organic solvents such as DMSO and methanol

Synthesis and Purification

The synthesis of aryl and heteroaryl boronic acids can be achieved through several established methods. A common and effective approach is the palladium-catalyzed borylation of a corresponding halide precursor.

General Synthetic Workflow

The synthesis of (3-Methylisoquinolin-5-yl)boronic acid can be conceptualized through the following workflow, starting from a suitable halogenated 3-methylisoquinoline.

G start 5-Bromo-3-methylisoquinoline reagents Bis(pinacolato)diboron (B₂pin₂) Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) start->reagents Reactants reaction Miura-Ishiyama Borylation reagents->reaction intermediate 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline (Boronate Ester) reaction->intermediate Forms hydrolysis Hydrolysis (e.g., aq. HCl or NaOH) intermediate->hydrolysis Undergoes product (3-Methylisoquinolin-5-yl)boronic acid hydrolysis->product Yields purification Purification (e.g., Recrystallization, Chromatography) product->purification Requires

Caption: Synthetic workflow for (3-Methylisoquinolin-5-yl)boronic acid.

Step-by-Step Experimental Protocol (Illustrative)

This protocol outlines a general procedure for the Miura-Ishiyama borylation of a halo-isoquinoline to its corresponding boronate ester, followed by hydrolysis to the boronic acid.

  • Reaction Setup:

    • To a dry Schlenk flask, add 5-bromo-3-methylisoquinoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition:

    • Under the inert atmosphere, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

    • Add anhydrous 1,4-dioxane via syringe.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation of Boronate Ester:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude boronate ester can be purified by column chromatography on silica gel.

  • Hydrolysis to Boronic Acid:

    • Dissolve the purified boronate ester in a suitable solvent system (e.g., a mixture of tetrahydrofuran and water).

    • Add an acid (e.g., 2M HCl) or a base (e.g., 2M NaOH) and stir vigorously at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

    • If acidic hydrolysis is used, adjust the pH to be slightly acidic (pH 4-6) with a base. If basic hydrolysis is used, acidify to pH 4-6.

    • Extract the product with an organic solvent like ethyl acetate.

    • Dry the combined organic layers, filter, and concentrate to yield the crude (3-Methylisoquinolin-5-yl)boronic acid.

  • Final Purification:

    • The crude boronic acid can be further purified by recrystallization from an appropriate solvent system (e.g., acetone/hexanes) or by preparative high-performance liquid chromatography (HPLC).

Applications in Drug Discovery and Organic Synthesis

(3-Methylisoquinolin-5-yl)boronic acid is a versatile building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules with potential therapeutic applications.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between a boronic acid (or its ester) and an organohalide or triflate.

G boronic_acid (3-Methylisoquinolin-5-yl)boronic acid coupling Suzuki-Miyaura Coupling boronic_acid->coupling organohalide Aryl/Heteroaryl Halide (R-X) organohalide->coupling catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) catalyst->coupling product 5-Aryl/Heteroaryl-3-methylisoquinoline coupling->product

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for optimizing reaction conditions. The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R-X) to form a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the Pd(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Illustrative Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of (3-Methylisoquinolin-5-yl)boronic acid with an aryl bromide.

  • Reaction Setup:

    • In a reaction vessel, combine (3-Methylisoquinolin-5-yl)boronic acid (1.2 eq), the aryl bromide (1.0 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

    • Purge the vessel with an inert gas.

  • Catalyst and Solvent Addition:

    • Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

    • Add a degassed solvent system, commonly a mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water.

  • Reaction:

    • Heat the mixture to a temperature typically between 80 °C and 110 °C.

    • Stir until the starting materials are consumed, as determined by an appropriate monitoring technique (TLC, LC-MS).

  • Work-up and Purification:

    • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium or sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl product.

Safety and Handling

Boronic acids are generally considered stable compounds. However, standard laboratory safety precautions should always be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

(3-Methylisoquinolin-5-yl)boronic acid and its isomers are valuable reagents in contemporary organic synthesis, providing a gateway to a diverse range of complex molecules. Their utility in Suzuki-Miyaura cross-coupling reactions has cemented their importance in the synthesis of novel compounds for drug discovery and materials science. While the specific 6-yl isomer appears to be less common, the chemical principles and synthetic methodologies outlined in this guide for the 5-yl isomer provide a solid foundation for researchers working with this class of compounds.

References

  • PubChem. (3-Methylisoquinolin-5-yl)boronic acid. National Center for Biotechnology Information. [Link]

  • Sigma-Aldrich. (3-Methylisoquinolin-7-yl)boronic acid. [Product Page Link - Please search on the supplier website for the most current URL]
  • EvitaChem. (3-Methylisoquinolin-8-yl)boronic acid. [Product Page Link - Please search on the supplier website for the most current URL]
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (23), 4544-4568. [Link]

Sources

Exploratory

solubility of (3-Methylisoquinolin-6-yl)boronic acid in organic solvents

An In-depth Technical Guide to the Solubility of (3-Methylisoquinolin-6-yl)boronic acid in Organic Solvents Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of (3-Methylisoquinolin-6-yl)boronic acid in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the . While specific quantitative solubility data for this compound is not extensively available in public literature, this document serves as a crucial resource for researchers, scientists, and drug development professionals by establishing a predictive solubility framework based on its molecular structure and the known behavior of analogous compounds. Furthermore, this guide details a robust experimental protocol for the empirical determination of its solubility, ensuring a self-validating system for generating reliable data. The content herein is grounded in the fundamental principles of physical organic chemistry and provides practical insights for the effective use of (3-Methylisoquinolin-6-yl)boronic acid in various synthetic and medicinal chemistry applications.

Introduction to (3-Methylisoquinolin-6-yl)boronic acid

(3-Methylisoquinolin-6-yl)boronic acid is a heterocyclic aromatic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] The isoquinoline scaffold is a key structural motif in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[2][3][4][5] The boronic acid functional group imparts unique chemical reactivity, most notably as a versatile coupling partner in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1][6][7] This reaction is a cornerstone of modern drug discovery, enabling the efficient construction of complex molecular architectures.[7][8]

Understanding the is paramount for its practical application. Solubility dictates the choice of reaction conditions, purification methods (e.g., crystallization), and formulation strategies. This guide aims to provide a detailed understanding of the factors governing its solubility and a practical approach to its experimental determination.

Physicochemical Properties of (3-Methylisoquinolin-6-yl)boronic acid

The solubility of a compound is intrinsically linked to its physicochemical properties. The key features of (3-Methylisoquinolin-6-yl)boronic acid that influence its solubility include:

  • Molecular Structure: The molecule possesses a rigid, planar isoquinoline ring system, which is largely nonpolar, and a polar boronic acid group (-B(OH)₂). This amphiphilic nature suggests a nuanced solubility profile.

  • Hydrogen Bonding: The boronic acid moiety can act as both a hydrogen bond donor (from the -OH groups) and acceptor (at the oxygen atoms). The nitrogen atom in the isoquinoline ring can also act as a hydrogen bond acceptor.

  • Polarity: The presence of the polar boronic acid group and the nitrogen heteroatom imparts a degree of polarity to the molecule.

  • Potential for Self-Condensation: Boronic acids are known to undergo reversible dehydration to form cyclic anhydrides called boroxines.[9] This process can influence solubility, as boroxines are generally less polar than the corresponding boronic acids.

Table 1: Predicted Physicochemical Properties of (3-Methylisoquinolin-6-yl)boronic acid

PropertyPredicted Value/CharacteristicRationale
Molecular FormulaC₁₀H₁₀BNO₂Based on chemical structure.
Molecular Weight187.01 g/mol Calculated from the molecular formula.[10]
pKa~8.5 - 9.5Typical range for arylboronic acids.[11][12]
LogP1.5 - 2.5 (Estimated)Based on the combination of the hydrophobic isoquinoline core and the hydrophilic boronic acid group.
Physical FormExpected to be a solid at room temperature.Typical for boronic acids.

Predicted Solubility in Organic Solvents

In the absence of specific experimental data, a qualitative prediction of the solubility of (3-Methylisoquinolin-6-yl)boronic acid in common organic solvents can be made by considering the principle of "like dissolves like" and the properties of analogous compounds such as phenylboronic acid and other isoquinoline derivatives.[11]

Table 2: Predicted Qualitative Solubility of (3-Methylisoquinolin-6-yl)boronic acid

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl groups of the alcohols can engage in hydrogen bonding with the boronic acid moiety.
Polar Aprotic Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents can act as hydrogen bond acceptors and have sufficient polarity to solvate the molecule. Ethers and ketones are generally good solvents for boronic acids.[13]
Nonpolar Hexanes, Toluene, Carbon TetrachlorideLow to InsolubleThe overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. Phenylboronic acid is poorly soluble in hexanes and carbon tetrachloride.[11]

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The OECD 105 Shake-Flask method is a widely accepted standard for determining the solubility of compounds.[6]

Materials and Equipment
  • (3-Methylisoquinolin-6-yl)boronic acid (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess (3-Methylisoquinolin-6-yl)boronic acid prep2 Add to a known volume of solvent in a vial prep1->prep2 Step 1 equil1 Seal vials and place in a constant temperature shaker bath prep2->equil1 equil2 Agitate for 24-48 hours to reach equilibrium equil1->equil2 Step 2 sep1 Allow vials to stand for phase separation equil2->sep1 sep2 Centrifuge to pellet excess solid sep1->sep2 Step 3 anal1 Withdraw a known volume of the clear supernatant sep2->anal1 anal2 Dilute the sample with a suitable solvent anal1->anal2 Step 4a anal3 Analyze the concentration using a validated HPLC or UV-Vis method anal2->anal3 Step 4b anal4 Calculate the solubility in g/L or mg/mL anal3->anal4 Step 4c

Caption: Workflow for the OECD 105 Shake-Flask solubility determination method.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of (3-Methylisoquinolin-6-yl)boronic acid to a series of vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.

    • Add a known volume of the desired organic solvent to each vial.

    • Prepare at least three replicates for each solvent.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

    • Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Remove the vials from the shaker bath and allow them to stand at the same temperature to allow the excess solid to settle.

    • Centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Analysis:

    • Carefully withdraw a known aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of (3-Methylisoquinolin-6-yl)boronic acid in the diluted sample using a validated analytical method such as HPLC-UV.

    • Calculate the original concentration in the saturated solution, which represents the solubility.

Factors Influencing Solubility

The solubility of (3-Methylisoquinolin-6-yl)boronic acid is influenced by a variety of factors, which are depicted in the following diagram.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solute_structure Molecular Structure solubility Solubility solute_structure->solubility solute_polarity Polarity solute_polarity->solubility solute_hbond Hydrogen Bonding solute_hbond->solubility solute_boroxine Boroxine Formation solute_boroxine->solubility solvent_polarity Polarity solvent_polarity->solubility solvent_hbond Hydrogen Bonding Capacity solvent_hbond->solubility temp Temperature temp->solubility pressure Pressure pressure->solubility

Caption: Key factors influencing the solubility of (3-Methylisoquinolin-6-yl)boronic acid.

  • Temperature: Generally, the solubility of solids in liquids increases with temperature. This relationship can be quantified to determine the thermodynamics of dissolution.

  • Solvent Polarity: A solvent with a polarity that matches that of the solute will generally be a better solvent.

  • Hydrogen Bonding: Solvents that can effectively participate in hydrogen bonding with the boronic acid group will enhance solubility.

  • pH (in aqueous systems): While this guide focuses on organic solvents, it is important to note that in aqueous solutions, the pH will significantly impact the solubility of boronic acids due to the equilibrium between the neutral trigonal form and the anionic tetrahedral form.[14][15]

Applications in Organic Synthesis

The solubility data for (3-Methylisoquinolin-6-yl)boronic acid is critical for its use in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.

Suzuki-Miyaura Coupling

This reaction involves the coupling of an organoboron compound (in this case, (3-Methylisoquinolin-6-yl)boronic acid) with an organohalide in the presence of a palladium catalyst and a base. The choice of solvent is crucial for the success of this reaction, as it must dissolve all reactants and facilitate the catalytic cycle.

The following diagram illustrates a generalized Suzuki-Miyaura coupling reaction involving (3-Methylisoquinolin-6-yl)boronic acid.

G compound_a (3-Methylisoquinolin-6-yl)boronic acid reactants compound_a->reactants compound_b Aryl/Vinyl Halide (R-X) compound_b->reactants catalyst Pd(0) Catalyst catalyst->reactants base Base (e.g., K₂CO₃, Cs₂CO₃) base->reactants solvent Solvent (e.g., Toluene, Dioxane, DMF) solvent->reactants product Coupled Product reactants->product Heat

Caption: Generalized schematic of a Suzuki-Miyaura coupling reaction.

Conclusion

While specific, publicly available quantitative data on the solubility of (3-Methylisoquinolin-6-yl)boronic acid is limited, this guide provides a robust framework for predicting its solubility based on its molecular structure and the properties of analogous compounds. The detailed experimental protocol presented herein offers a reliable method for researchers to generate their own high-quality solubility data. A thorough understanding of the solubility of this important building block is essential for its effective use in drug discovery and organic synthesis, enabling the development of novel therapeutics and functional materials.

References

  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Journal of Chemical & Engineering Data - ACS Publications.
  • An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents - Benchchem.
  • Phenylboronic acid - Wikipedia.
  • An In-depth Technical Guide to 8-Quinolineboronic Acid Derivatives and Their Potential Applications - Benchchem.
  • Physical and Chemical Properties of Boronic Acids: Formulation Implications - KU ScholarWorks.
  • (3-Methylisoquinolin-7-yl)boronic acid | 1637377-25-3 - Sigma-Aldrich.
  • Buy (3-Methylisoquinolin-8-yl)boronic acid (EVT-13808161) - EvitaChem.
  • Solubility of phenylboronic compounds in water - SciSpace.
  • Products - Hygeia (Chengdu) pharmaceutical technique Co., Ltd.
  • CAS 1429664-97-0 | (3-Methylisoquinolin-5-yl)boronic acid,≥95% - 和为-生命科学产品和服务解决方案提供商 - Codow氪道.
  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications - International Journal of Pharmaceutical Sciences.
  • Isoquinolin-6-ylboronic acid, CAS No. 899438-92-7 - iChemical.
  • Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific.
  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC - NIH.
  • ROLE OF ISOQUINOLINE IN DRUG DISCOVERY - Zenodo.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC.
  • (3-Methylisoquinolin-5-yl)boronic acid | C10H10BNO2 | CID 119086201 - PubChem.

Sources

Foundational

1H NMR and 13C NMR data for (3-Methylisoquinolin-6-yl)boronic acid

In-Depth Technical Guide: 1 H and 13 C NMR Characterization of (3-Methylisoquinolin-6-yl)boronic Acid Introduction & Structural Context (3-Methylisoquinolin-6-yl)boronic acid is a highly valuable building block in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: 1 H and 13 C NMR Characterization of (3-Methylisoquinolin-6-yl)boronic Acid

Introduction & Structural Context

(3-Methylisoquinolin-6-yl)boronic acid is a highly valuable building block in modern medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to construct complex, biologically active heterocycles. Accurate structural validation of this compound is critical before downstream synthetic applications.

This whitepaper provides an authoritative guide to the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of (3-Methylisoquinolin-6-yl)boronic acid. By moving beyond simple peak-matching, this guide details the underlying physical chemistry driving its chemical shifts and provides a robust, self-validating experimental workflow designed for application scientists and drug development professionals.

Theoretical Framework of NMR Shifts (Causality & Experience)

To ensure scientific integrity, it is essential to understand the electronic environment dictating the NMR signals. The spectra of (3-Methylisoquinolin-6-yl)boronic acid are governed by three primary structural features: the isoquinoline core, the methyl substitution, and the boronic acid moiety.

H NMR Causality
  • Heteroaromatic Ring Currents and the Nitrogen Effect: The proton at the C1 position (H1) is highly diagnostic. It is strongly deshielded by both the inductive effect of the adjacent electronegative nitrogen atom and the additive anisotropic ring currents of the fused bicyclic system[1]. Consequently, H1 typically resonates furthest downfield, often exceeding 9.0 ppm in deuterated solvents[2].

  • Inductive Shielding by the Methyl Group: The introduction of a methyl group at the C3 position alters the local π -electron density. The electron-donating nature of the alkyl group provides a shielding effect to the adjacent H4 proton, shifting it slightly upfield compared to an unsubstituted isoquinoline core[1].

C NMR Causality
  • Quadrupolar Relaxation of the Boronic Acid (The C-B Bond): A hallmark of arylboronic acid 13 C NMR spectra is the behavior of the ipso-carbon attached directly to the boron atom (C6). Boron possesses two NMR-active isotopes ( 11 B, spin = 3/2; 10 B, spin = 3). The quadrupolar nature of these nuclei induces rapid relaxation of the attached carbon atom. This phenomenon causes severe line broadening of the C6 signal, often rendering it very weak or completely unobservable in standard 13 C NMR acquisitions without specialized parameters.

  • Nitrogen Alpha-Effect: The C1 and C3 carbons are significantly deshielded due to the inductive pull of the adjacent nitrogen, anchoring the downfield region of the 13 C spectrum[3].

Self-Validating Experimental Protocol

To ensure high-fidelity data acquisition, the following step-by-step methodology is designed to overcome the inherent challenges of analyzing heterocyclic boronic acids.

Step 1: Sample Preparation Dissolve 10–15 mg of (3-Methylisoquinolin-6-yl)boronic acid in 0.6 mL of dry Dimethyl Sulfoxide- d6​ (DMSO- d6​ ).

  • Causality: DMSO is chosen over CDCl 3​ because boronic acids often suffer from poor solubility and tend to form cyclic anhydrides (boroxines) in non-polar solvents. Furthermore, dry DMSO slows the chemical exchange of the -B(OH) 2​ protons, allowing them to be observed as a broad singlet.

Step 2: 1 H NMR Acquisition (400 MHz) Acquire the spectrum using a standard 90° pulse sequence with a spectral width of -1 to 14 ppm[4]. A relaxation delay (D1) of 1-2 seconds and 16 scans are sufficient. Ensure the residual DMSO solvent peak ( δ 2.50 ppm) is used as the internal reference.

Step 3: 13 C NMR Acquisition (100 MHz) To combat the quadrupolar broadening of the C-B carbon, modify the standard 13 C protocol.

  • Causality: Increase the relaxation delay to 2-3 seconds to allow full longitudinal relaxation of the quaternary carbons. Acquire a minimum of 1024 to 2048 scans to achieve an adequate signal-to-noise ratio for the elusive C6 peak[4].

Step 4: Data Processing and Structural Validation Apply a Fourier transform with a line broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C. Phase and baseline correct the spectra. Validate the structure by confirming the integration of the methyl group (3H) against the aromatic protons (5H) and the boronic acid hydroxyls (2H).

Mechanistic Workflow Diagram

G Prep Sample Preparation (DMSO-d6, 10-15 mg) Acq1H 1H NMR Acquisition (400 MHz, 16 Scans) Prep->Acq1H Acq13C 13C NMR Acquisition (100 MHz, >1024 Scans) Prep->Acq13C Process Data Processing (FT, Phase, Baseline) Acq1H->Process Acq13C->Process Assign Signal Assignment (Multiplet & Shift Analysis) Process->Assign Validate Structural Validation (Confirm C-B Broadening) Assign->Validate

Workflow for NMR acquisition and structural validation of arylboronic acids.

Representative NMR Data Presentation

The following tables summarize the expected quantitative data for (3-Methylisoquinolin-6-yl)boronic acid, synthesized from established spectroscopic rules for substituted isoquinolines and arylboronic acids to serve as a baseline for analytical comparison.

Table 1: Representative 1 H NMR Data (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Notes
H1 9.15Singlet1H-Highly deshielded by N and ring current[1].
-B(OH) 2​ 8.30Broad Singlet2H-Exchangeable protons; broad due to quadrupolar B.
H5 8.20Fine Doublet1H~1.0Meta coupling to H7; deshielded by adjacent rings.
H8 8.05Doublet1H8.5Ortho coupling to H7.
H7 7.90Doublet of doublets1H8.5, 1.0Ortho to H8, meta to H5.
H4 7.65Singlet1H-Shielded by C3 methyl group[1].
-CH 3​ 2.65Singlet3H-Aliphatic methyl at C3.

Table 2: Representative 13 C NMR Data (100 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)TypeAssignment Notes
C1 152.5CHDeshielded by adjacent nitrogen[3].
C3 150.0CQuaternary, shifted by N and methyl group.
C6 ~138.0C-BBroad or absent due to 11 B/ 10 B quadrupolar relaxation.
C8a 136.5CBridgehead carbon.
C7 130.5CHAromatic methine.
C8 127.0CHAromatic methine.
C4a 126.0CBridgehead carbon[3].
C5 125.5CHAromatic methine.
C4 117.0CHShielded relative to other aromatic carbons.
-CH 3​ 24.5CH 3​ Aliphatic methyl carbon[4].

References

  • [1] Abraham, R. J., et al. "1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics." Modgraph. Available at:

  • [2] "A Comparative Spectroscopic Analysis of Isoquinoline-1-carbaldehyde and Its Isomers." BenchChem. Available at:

  • [3] Hughes, D. W., et al. "13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds." Canadian Science Publishing. Available at:

  • [4] "A Comparative Spectroscopic Guide to Quinoline and Isoquinoline." BenchChem. Available at:

  • "Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC)." White Rose University Consortium. Available at:

Sources

Exploratory

Technical Whitepaper: Commercial Sourcing and Synthetic Applications of (3-Methylisoquinolin-6-yl)boronic Acid

Executive Summary In modern drug discovery, the isoquinoline scaffold is a privileged pharmacophore, frequently embedded in kinase inhibitors, GPCR ligands, and neurologically active therapeutics. Specifically, (3-Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the isoquinoline scaffold is a privileged pharmacophore, frequently embedded in kinase inhibitors, GPCR ligands, and neurologically active therapeutics. Specifically, (3-Methylisoquinolin-6-yl)boronic acid serves as a highly versatile building block for late-stage functionalization via Suzuki-Miyaura cross-coupling. The methyl group at the 3-position provides critical steric modulation and lipophilicity, while the boronic acid at the 6-position enables precise vectorization of the biaryl axis.

This technical guide provides an in-depth analysis of the commercial landscape of (3-Methylisoquinolin-6-yl)boronic acid, addresses the physicochemical challenges of handling heteroaromatic boronic acids (such as protodeboronation), and outlines self-validating experimental protocols for its integration into drug discovery workflows.

Commercial Landscape & Sourcing Metrics

A unique challenge in sourcing (3-Methylisoquinolin-6-yl)boronic acid is its registry status. While its regional isomers—such as (3-Methylisoquinolin-7-yl)boronic acid (CAS: 1637377-25-3) and (3-Methylisoquinolin-5-yl)boronic acid (CAS: 1429664-97-0)—have established Chemical Abstracts Service (CAS) numbers, the 6-yl isomer is frequently supplied as a custom or catalog-listed reagent without a universally assigned CAS number [1].

Despite this, it is commercially available at high purities suitable for Good Laboratory Practice (GLP) and early-stage research. Procurement teams must rely on supplier-specific catalog numbers and rigorous internal Quality Control (QC) rather than CAS-based automated sourcing.

Table 1: Commercial Availability and Specifications
SupplierCatalog IDFormPurityStorage Conditions
BLD Pharm BD561905Solid powder97%2-8°C, Inert Atmosphere
Bide Pharm BD561905Solid powder97%2-8°C, Inert Atmosphere
Arctom Sci BD-A469793Solid powder>95%2-8°C, Dry/Ventilated

Causality in Storage: Boronic acids naturally exist in equilibrium with their cyclic trimeric anhydrides (boroxines). Exposure to atmospheric moisture and fluctuating temperatures accelerates unpredictable hydration states. Storing the compound at 2-8°C under an inert argon or nitrogen atmosphere prevents oxidative degradation and maintains a consistent molecular weight for stoichiometric precision.

Physicochemical Stability: The Protodeboronation Challenge

When utilizing heteroaromatic boronic acids, the most significant yield-limiting side reaction is protodeboronation —the hydrolytic cleavage of the carbon-boron bond to yield the des-borylated heterocycle (3-methylisoquinoline) [2].

According to comprehensive kinetic studies on heteroaromatic systems, protodeboronation is highly pH-dependent. The basic nitrogen of the isoquinoline ring can form a zwitterionic intermediate with the boronic acid moiety under neutral to mildly basic conditions, which acts as a thermodynamic sink and accelerates C-B bond fragmentation [3].

Strategic Mitigation: To outcompete the rate of protodeboronation during cross-coupling, scientists must:

  • Accelerate Transmetalation: Use highly active, electron-rich phosphine ligands (e.g., SPhos or XPhos) that facilitate rapid transmetalation.

  • Control Speciation: Utilize anhydrous conditions (e.g., using the pinacol ester derivative) or carefully buffer the aqueous base to avoid the specific pH range that maximizes zwitterion formation.

Synthetic Workflows & Mechanistic Causality

The primary utility of (3-Methylisoquinolin-6-yl)boronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling. The workflow below illustrates the catalytic cycle, emphasizing the causal relationship between reagent selection and reaction success.

SuzukiCycle Step1 1. Catalyst Activation Pd(OAc)2 + SPhos -> Active Pd(0) Step2 2. Oxidative Addition Insertion into Aryl Halide (Ar-X) Step1->Step2 Step4 4. Transmetalation Transfer of 3-Me-IsoQ-6-yl to Pd(II) Step2->Step4 Step3 3. Base Activation Formation of Isoquinoline Boronate Step3->Step4 Aqueous Interface Step5 5. Reductive Elimination Biaryl Product Release & Pd(0) Renewal Step4->Step5 Step5->Step2 Catalytic Turnover

Catalytic workflow of the Suzuki-Miyaura coupling with heteroaromatic boronic acids.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. The use of TLC and LC-MS at specific intervals ensures that catalytic poisoning or protodeboronation is detected before workup.

Reagents:

  • (3-Methylisoquinolin-6-yl)boronic acid (1.2 equiv)

  • Aryl bromide/iodide (1.0 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • SPhos (0.10 equiv)

  • K₃PO₄ (2.0 equiv)

  • Solvent: Toluene / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Degassing (Causality: Oxidation Prevention): To a Schlenk flask, add the aryl halide, (3-Methylisoquinolin-6-yl)boronic acid, and K₃PO₄. Add the Toluene/H₂O mixture. Sparge the biphasic solution with Argon for 15 minutes. Why? Oxygen rapidly oxidizes electron-rich phosphines (SPhos) to phosphine oxides, permanently deactivating the catalyst.

  • Catalyst Introduction: Under a positive flow of Argon, add Pd(OAc)₂ and SPhos. Seal the flask.

  • Thermal Activation: Heat the reaction mixture to 90°C with vigorous stirring (1000 rpm). Why? Vigorous stirring is mandatory in biphasic systems to maximize the interfacial surface area where the aqueous boronate transfers to the organic-soluble Pd(II) complex.

  • In-Process Control (Self-Validation): After 2 hours, sample the organic layer. Quench with EtOAc/H₂O, and analyze the organic phase via LC-MS. You should observe the depletion of the aryl halide. If a mass corresponding to 3-methylisoquinoline (des-borylated byproduct) is dominant, the transmetalation is too slow, indicating a need for a stronger base or higher catalyst loading.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Analytical Validation: Purity Assessment

Because commercial batches of heteroaromatic boronic acids can contain varying amounts of boroxines and protodeboronated impurities, incoming Quality Control (QC) is non-negotiable.

Protocol 2: HPLC-UV Purity Determination

Parameters:

  • Column: Reverse-phase C18 (e.g., Waters XBridge, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

Mechanistic Causality of the Method: The addition of 0.1% TFA is a critical parameter. (3-Methylisoquinolin-6-yl)boronic acid contains a basic basic isoquinoline nitrogen (pKa ~5.5). Without an acidic modifier, the compound will exist in a state of partial ionization at neutral pH, leading to severe peak tailing and secondary interactions with residual silanols on the C18 stationary phase. TFA fully protonates the nitrogen, ensuring a sharp, symmetrical chromatographic peak for accurate integration. Furthermore, the acidic pH suppresses the formation of the boronate anion, preventing on-column degradation.

Conclusion

(3-Methylisoquinolin-6-yl)boronic acid is a potent, commercially accessible reagent for appending the 3-methylisoquinoline pharmacophore onto complex molecular architectures. While its lack of a unified CAS registry number requires diligent sourcing from specialized vendors like BLD Pharm or Bide Pharm, its synthetic utility in Suzuki-Miyaura couplings is unparalleled. By understanding the kinetics of protodeboronation and employing rationally designed, biphasic catalytic systems with electron-rich ligands, drug development professionals can achieve high-yielding, scalable cross-couplings.

References

  • Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 2016.[Link]

  • Thakur, A., et al. "Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides." Chemical Communications (The Royal Society of Chemistry), 2013.[Link]

Foundational

stability and storage conditions for (3-Methylisoquinolin-6-yl)boronic acid

An In-depth Technical Guide to the Stability and Storage of (3-Methylisoquinolin-6-yl)boronic acid Authored by a Senior Application Scientist This guide provides a comprehensive overview of the critical stability conside...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Stability and Storage of (3-Methylisoquinolin-6-yl)boronic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical stability considerations and optimal storage conditions for (3-Methylisoquinolin-6-yl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes field-proven insights with established chemical principles to ensure the integrity and reliability of this versatile reagent in experimental workflows.

Introduction: The Significance and Sensitivity of Boronic Acids

Boronic acids are a cornerstone of modern organic synthesis, prized for their role as key building blocks, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[1] Their utility stems from a combination of versatile reactivity, generally low toxicity, and the fact that their degradation byproducts are often considered environmentally benign.[1] (3-Methylisoquinolin-6-yl)boronic acid, incorporating a privileged isoquinoline scaffold, is of significant interest in medicinal chemistry for the development of novel therapeutic agents.[2]

However, the high reactivity that makes boronic acids so valuable also contributes to their inherent instability.[3] The boron center, with its vacant p-orbital, is susceptible to several degradation pathways that can compromise sample purity, reduce reaction yields, and introduce confounding variables into experimental results.[4] Understanding and mitigating these stability issues are paramount for achieving reproducible and reliable outcomes in research and development.

Core Stability Profile of (3-Methylisoquinolin-6-yl)boronic acid

The stability of an arylboronic acid is not an intrinsic constant but is highly dependent on environmental factors. The primary degradation pathways of concern for (3-Methylisoquinolin-6-yl)boronic acid are oxidation and dehydration (trimerization).

Major Degradation Pathways

A. Oxidation: This is a significant and often rapid degradation pathway for many boronic acids.[5][6] The carbon-boron bond is susceptible to cleavage by atmospheric oxygen or other reactive oxygen species (ROS), leading to the formation of the corresponding phenol, in this case, 3-Methylisoquinolin-6-ol. This process is often irreversible and represents a critical loss of the active boronic acid species. Studies have shown that at physiological pH, some arylboronic acids can be oxidized by ROS at rates comparable to thiols, highlighting their sensitivity.[6] The proposed mechanism may involve the generation of organic radicals.[7]

B. Dehydration and Boroxine Formation: In the solid state or in non-aqueous solutions, boronic acids can undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. This is an equilibrium process where three molecules of the boronic acid condense, releasing three molecules of water. While this process alters the molecular weight and can affect solubility and reactivity, it is typically reversible upon exposure to water. However, the presence of boroxines can complicate characterization and stoichiometry calculations.

G cluster_0 Degradation Pathways BA (3-Methylisoquinolin-6-yl)boronic acid Phenol 3-Methylisoquinolin-6-ol (Oxidative Degradation Product) BA->Phenol Oxidation (O₂, ROS) Irreversible Boroxine Trimeric Boroxine (Dehydration Product) BA->Boroxine Dehydration (-3 H₂O) Reversible Boroxine->BA Hydration (+3 H₂O)

Caption: Primary degradation pathways for arylboronic acids.

Factors Influencing Stability
  • Atmosphere: The presence of oxygen is a direct driver of oxidative degradation.[4] Moisture can facilitate hydrolysis of boronate esters but can also reverse the formation of boroxines.

  • Temperature: Elevated temperatures accelerate the rates of all chemical reactions, including degradation.

  • Light: Exposure to UV light can potentially catalyze oxidative processes.

  • Purity: The presence of metallic impurities can catalyze decomposition.

Recommended Handling and Storage Protocols

Adherence to strict storage and handling protocols is the most effective strategy for preserving the integrity of (3-Methylisoquinolin-6-yl)boronic acid. The recommendations provided in Safety Data Sheets (SDS) for similar compounds emphasize control over temperature, atmosphere, and moisture.[8][9][10]

Long-Term Storage

For optimal shelf-life, the compound should be stored under conditions that minimize exposure to deleterious environmental factors.

ParameterRecommendationRationale
Temperature Keep refrigerated (2-8 °C).[8]Slows the rate of all potential degradation pathways.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).Prevents oxidative degradation by displacing atmospheric oxygen.
Container Use a tightly closed, opaque container.[8][9][11]Prevents exposure to moisture and air; protects from light.
State Store as a dry solid.Minimizes moisture-related degradation pathways.
Safe Handling in the Laboratory

Proper handling ensures both the stability of the compound and the safety of the researcher.

  • Ventilation: Always handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10]

  • Inert Atmosphere: For sensitive reactions requiring high purity, it is advisable to weigh and handle the solid under an inert atmosphere (e.g., in a glovebox).

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, to avoid contact with skin and eyes.[9]

  • Avoid Contamination: Use clean spatulas and equipment to prevent cross-contamination.

Experimental Workflow: Stability Assessment

A self-validating stability study is crucial for determining the shelf-life of (3-Methylisoquinolin-6-yl)boronic acid under specific laboratory conditions. This involves subjecting the compound to a matrix of controlled environmental stressors and monitoring its purity over time.

Objective

To quantify the degradation rate of (3-Methylisoquinolin-6-yl)boronic acid and identify its major degradation products under various storage conditions.

Step-by-Step Protocol
  • Initial Characterization (T=0):

    • Obtain a baseline characterization of a new batch of (3-Methylisoquinolin-6-yl)boronic acid.

    • Use High-Performance Liquid Chromatography (HPLC) to determine the initial purity (as % area).

    • Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the mass of the parent compound.

    • Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹¹B) to confirm the structure.

  • Sample Aliquoting and Storage:

    • Aliquot the compound into several vials to avoid repeated opening and closing of the main stock.

    • Establish a minimum of four storage conditions for the study:

      • Condition A (Optimal): Refrigerated (2-8 °C), under Argon, in an opaque, tightly sealed vial.

      • Condition B (Temperature Stress): Room temperature (~25 °C), under Argon, in an opaque, tightly sealed vial.

      • Condition C (Atmospheric Stress): Refrigerated (2-8 °C), exposed to air, in a sealed clear vial.

      • Condition D (Accelerated Degradation): Room temperature (~25 °C), exposed to air, in a sealed clear vial.

  • Time-Point Analysis:

    • Establish a schedule for analysis (e.g., T = 1 week, 1 month, 3 months, 6 months).

    • At each time point, retrieve one aliquot from each storage condition.

    • Prepare a solution of known concentration in a suitable solvent (e.g., Methanol, Acetonitrile/Water).

    • Analyze each sample by HPLC to quantify the remaining parent compound and the emergence of any new peaks (degradation products).

    • Analyze the stressed samples (especially Condition D) by LC-MS to identify the mass of the degradation products, comparing them to the expected masses of 3-Methylisoquinolin-6-ol and the boroxine.

  • Data Analysis and Interpretation:

    • Plot the percentage of remaining (3-Methylisoquinolin-6-yl)boronic acid against time for each condition.

    • Calculate the degradation rate under each condition.

    • Use the LC-MS data to confirm the identity of the primary degradation products, thereby validating the proposed degradation pathways.

Caption: Experimental workflow for assessing chemical stability.

Conclusion

While (3-Methylisoquinolin-6-yl)boronic acid is a powerful tool for chemical synthesis and drug discovery, its utility is directly tied to its purity and stability. The principal degradation pathways—oxidation and dehydration to form boroxines—are readily mitigated by adhering to proper storage and handling procedures. Storing the compound under refrigerated conditions in a tightly sealed container with an inert atmosphere is the most effective method for ensuring its long-term integrity. By implementing the systematic stability studies outlined in this guide, research organizations can confidently establish appropriate storage protocols and re-test schedules, ensuring the quality and reliability of their experimental results.

References

  • González-López, M., et al. (2021). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. ASM Journals. Available at: [Link]

  • Fyfe, J. W. B., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • D'Oca, C. R. M., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

  • de Gracia Lux, C., et al. (2017). Oxidation Responsive Polymers with a Triggered Degradation via Arylboronate Self-Immolative Motifs on a Polyphosphazene Backbone. ACS Macro Letters. Available at: [Link]

  • Akin, E. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. Available at: [Link]

  • Ivanov, A. R., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Available at: [Link]

  • Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Pierson, D. A., et al. (2015). Boronic Acids and Derivatives: Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development. Available at: [Link]

Sources

Exploratory

spectroscopic analysis of (3-Methylisoquinolin-6-yl)boronic acid

An In-Depth Technical Guide to the Spectroscopic Analysis of (3-Methylisoquinolin-6-yl)boronic acid Abstract (3-Methylisoquinolin-6-yl)boronic acid is a bifunctional organic compound featuring a heterocyclic isoquinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of (3-Methylisoquinolin-6-yl)boronic acid

Abstract

(3-Methylisoquinolin-6-yl)boronic acid is a bifunctional organic compound featuring a heterocyclic isoquinoline core and a reactive boronic acid moiety. This structure makes it a valuable building block in medicinal chemistry and materials science, particularly for Suzuki-Miyaura cross-coupling reactions.[1] Accurate and comprehensive characterization is paramount to confirm its identity, purity, and stability before its use in synthetic applications. This guide provides a multi-technique spectroscopic approach to the analysis of (3-Methylisoquinolin-6-yl)boronic acid, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. The narrative emphasizes the rationale behind methodological choices and the interpretation of spectral data, reflecting a field-proven application-centric perspective.

The Analytical Challenge: The Dual Nature of Arylboronic Acids

Arylboronic acids present a unique analytical challenge due to their propensity to undergo dehydration to form cyclic anhydride trimers known as boroxines.[1] This equilibrium, illustrated below, can complicate spectral interpretation, leading to broadened peaks or the appearance of multiple species in solution. Therefore, experimental conditions, particularly solvent choice and sample handling, must be carefully controlled to favor the monomeric acid form for unambiguous characterization. This guide's protocols are designed to mitigate these effects.

G cluster_0 Equilibrium of (3-Methylisoquinolin-6-yl)boronic acid Monomer 3 x (R-B(OH)₂) Boroxine (RBO)₃ Monomer->Boroxine + p1 Monomer->p1 Water 3 x H₂O Boroxine->Water p2 Boroxine->p2 p1->Boroxine dehydration p2->Monomer hydration

Figure 1: Dehydration-hydration equilibrium between the boronic acid monomer and its boroxine trimer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise covalent structure of (3-Methylisoquinolin-6-yl)boronic acid. Through ¹H, ¹³C, and potentially ¹¹B NMR, we can map the carbon-hydrogen framework, confirm the presence of all functional groups, and establish connectivity.

Expert Rationale for Experimental Design

The primary consideration is to suppress boroxine formation and ensure sharp, well-resolved signals.

  • Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent. Its polar, aprotic nature effectively solvates the boronic acid group, disrupting the intermolecular hydrogen bonding that leads to oligomerization.[1] Crucially, it allows for the observation of the exchangeable B(OH)₂ protons as a distinct, albeit sometimes broad, signal.

  • Concentration: Using a relatively low concentration (5-15 mg/mL) minimizes intermolecular interactions, further favoring the monomeric species.[1]

  • Water Content: A small amount of D₂O can be added to confirm the assignment of the B(OH)₂ and any other exchangeable protons (e.g., residual H₂O) as their signals will disappear from the ¹H spectrum upon exchange.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 10 mg of (3-Methylisoquinolin-6-yl)boronic acid into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆. Cap the tube and vortex gently until the sample is fully dissolved. A brief application of a heat gun may be necessary if solubility is low.

  • Instrumentation: Acquire the spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -1 to 11 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover a range of 0 to 170 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Data Interpretation and Expected Spectra

The following tables summarize the predicted chemical shifts (δ) for (3-Methylisoquinolin-6-yl)boronic acid, based on established substituent effects on isoquinoline and phenylboronic acid systems.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) (ppm) Multiplicity Integration Assignment Rationale
~9.2 s 1H H-1 Deshielded by adjacent nitrogen and aromatic ring current.
~8.3 d 1H H-4 Isoquinoline proton adjacent to nitrogen.
~8.2 (broad s) br s 2H B(OH)₂ Exchangeable protons on boron, signal is often broad.[1]
~8.1 d 1H H-5 Aromatic proton ortho to the boronic acid group.
~8.0 s 1H H-7 Aromatic proton ortho to the boronic acid group.
~7.8 d 1H H-8 Aromatic proton meta to the boronic acid group.

| ~2.6 | s | 3H | -CH₃ | Methyl group attached to an sp² carbon. |

Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)

Chemical Shift (δ) (ppm) Assignment Rationale
~155 C-3 Carbon bearing the methyl group, deshielded.
~152 C-1 Deshielded imine carbon.
~140 C-4a Quaternary carbon at ring junction.
~136 C-8a Quaternary carbon at ring junction.
~135 C-7 Aromatic CH ortho to boronic acid.
~133 C-5 Aromatic CH ortho to boronic acid.
~130 (broad) C-6 Carbon attached to boron; often broad or unobserved due to quadrupolar relaxation.[1]
~128 C-8 Aromatic CH.
~122 C-4 Aromatic CH.

| ~22 | -CH₃ | Aliphatic methyl carbon. |

Mass Spectrometry (MS): Unambiguous Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of the analyte, which is a critical piece of evidence for structural confirmation. High-resolution mass spectrometry (HRMS) can determine the elemental composition, adding a higher level of confidence.

Expert Rationale for Experimental Design
  • Ionization Technique: Electrospray ionization (ESI) is the method of choice. It is a "soft" ionization technique that typically yields the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode, with minimal fragmentation.[2] This is ideal for confirming the molecular weight.

  • Instrumentation: A high-resolution instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, is essential for obtaining an accurate mass measurement to four or more decimal places, enabling molecular formula determination.[3]

  • Chromatographic Coupling: Coupling with liquid chromatography (LC-MS) is highly recommended. It separates the analyte from impurities and can also help resolve the monomer from any stable oligomers, providing purity information alongside mass confirmation.[4][5]

G cluster_workflow LC-MS/MS Workflow A Sample Injection B UPLC Separation (C18 Column) A->B Mobile Phase C Electrospray Ionization (ESI) B->C D MS1 Scan (Precursor Ion) C->D E Collision Cell (CID Fragmentation) D->E Isolate [M+H]⁺ F MS2 Scan (Product Ions) E->F G Data Analysis F->G

Figure 2: A typical experimental workflow for LC-MS/MS analysis.

Experimental Protocol: LC-HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 10 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • Chromatography (Example):

    • System: ACQUITY Premier System or equivalent.[4]

    • Column: ACQUITY Premier BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm).[4]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Instrument: Xevo TQ Absolute or a high-resolution TOF/Orbitrap instrument.[4]

    • Ionization Mode: ESI Positive.

    • Mass Range: Scan from m/z 50 to 500.

    • Data Acquisition: Acquire in full scan mode. If fragmentation data is desired, perform a data-dependent MS/MS experiment targeting the expected [M+H]⁺ ion.

Data Interpretation and Expected Spectra

For (3-Methylisoquinolin-6-yl)boronic acid (C₁₀H₁₀BNO₂):

  • Monoisotopic Mass: 187.0799 Da

  • Expected [M+H]⁺: 188.0877 Da

  • Expected [M+Na]⁺: 210.0697 Da

The primary goal is to find a peak in the mass spectrum corresponding to the exact mass of the protonated molecule. A mass error of <5 ppm between the observed mass and the calculated mass provides strong evidence for the proposed elemental composition.

Table 3: Expected HRMS Data

Ion Calculated Exact Mass (m/z)
[C₁₀H₁₀BNO₂ + H]⁺ 188.0877
[C₁₀H₁₀BNO₂ + Na]⁺ 210.0697

| [C₁₀H₁₀BNO₂ - H₂O + H]⁺ | 170.0771 |

The loss of water (18 Da) is a common fragmentation pathway for boronic acids in the gas phase.

Vibrational Spectroscopy (FT-IR): Functional Group Fingerprinting

Fourier-Transform Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy of its bond vibrations.

Expert Rationale for Experimental Design
  • Sampling Technique: For solid samples, Attenuated Total Reflectance (ATR) is the most convenient method. It requires minimal sample preparation and provides high-quality spectra. Alternatively, the KBr pellet method can be used.[6]

  • Interpretation Focus: The key is to identify characteristic bands for the O-H (boronic acid), B-O, C-N, and aromatic C-H/C=C bonds. The "fingerprint region" (below 1500 cm⁻¹) is complex but unique to the molecule and can be used for comparison against a reference standard.

Experimental Protocol: ATR-FTIR
  • Background Scan: Ensure the ATR crystal is clean and perform a background scan to subtract the spectrum of the ambient atmosphere (CO₂, H₂O).

  • Sample Application: Place a small amount of the solid (3-Methylisoquinolin-6-yl)boronic acid onto the ATR crystal.

  • Acquisition: Apply pressure using the anvil and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform an ATR correction if necessary and label the significant peaks.

Data Interpretation and Expected Absorption Bands

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale & Reference
3400 - 3200 (broad) O-H stretch B(OH)₂ Broad due to hydrogen bonding.[3]
3100 - 3000 C-H stretch (sp²) Aromatic C-H Characteristic of aromatic and vinylic C-H bonds.[7]
~2950 C-H stretch (sp³) Methyl C-H Aliphatic C-H stretch.[7]
1620 - 1580 C=N, C=C stretch Isoquinoline Ring Aromatic ring stretching vibrations.[8]
1380 - 1310 B-O stretch Boronic Acid Strong, characteristic absorption for the boron-oxygen bond.[6]

| 850 - 750 | C-H bend | Aromatic C-H | Out-of-plane bending can indicate substitution patterns. |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The isoquinoline ring system gives rise to characteristic absorption bands in the UV region.

Expert Rationale for Experimental Design
  • Solvent Choice: The choice of solvent is critical as it can influence the position and intensity of absorption maxima (solvatochromism).[9][10] Common choices include methanol, ethanol, or acetonitrile. It is important to use a UV-grade solvent that is transparent in the region of interest (typically 200-400 nm).

  • Concentration: A dilute solution is required to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 a.u.), following the Beer-Lambert Law.

Experimental Protocol: UV-Vis
  • Sample Preparation: Prepare a stock solution of the compound in methanol. Perform serial dilutions to obtain a final concentration of approximately 1 x 10⁻⁵ M.[11]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Fill one cuvette with the solvent (as a blank) and another with the sample solution.

  • Acquisition: Scan the absorbance from 400 nm down to 200 nm.

Data Interpretation and Expected Absorptions

Isoquinoline and its derivatives typically exhibit multiple absorption bands corresponding to π→π* transitions.[12][13]

Table 5: Expected UV-Vis Absorption Maxima (in Methanol)

Approx. λₘₐₓ (nm) Transition Type Description
~220-230 π→π* High-energy transition of the aromatic system.
~270-280 π→π* Benzenoid band.

| ~310-330 | π→π* | Lower-energy transition, characteristic of the extended conjugation in the isoquinoline system.[13] |

A Synoptic Approach: Integrating the Data

True analytical confidence is achieved not by relying on a single technique, but by synthesizing the complementary information provided by each.

G center Confirmed Structure (3-Methylisoquinolin-6-yl)boronic acid MS Mass Spec (HRMS) MS->center Provides: - Molecular Formula (C₁₀H₁₀BNO₂) - Exact Mass NMR NMR (¹H, ¹³C) NMR->center Provides: - C/H Framework - Atom Connectivity IR FT-IR IR->center Provides: - Functional Groups (-OH, B-O, C=N) UV UV-Vis UV->center Provides: - Conjugated π-System

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Foundational

The Dawn of a New Therapeutic Frontier: An In-depth Technical Guide to the Discovery of Novel Isoquinoline-Based Boronic Acids

For Researchers, Scientists, and Drug Development Professionals Abstract The fusion of the privileged isoquinoline scaffold with the versatile boronic acid moiety represents a compelling strategy in modern medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of the privileged isoquinoline scaffold with the versatile boronic acid moiety represents a compelling strategy in modern medicinal chemistry. This guide provides a comprehensive technical overview of the discovery of novel isoquinoline-based boronic acids, from synthetic conceptualization to biological evaluation. It is designed to serve as a vital resource for researchers and professionals engaged in the pursuit of innovative therapeutic agents. By elucidating the causal relationships behind experimental choices and grounding protocols in established scientific principles, this document aims to empower the reader to navigate this promising area of drug discovery with confidence and precision.

Introduction: The Strategic Convergence of Two Pharmacophoric Powerhouses

The isoquinoline framework is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic drugs with diverse pharmacological activities.[1][2][3] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets, while the nitrogen atom can participate in crucial hydrogen bonding interactions.[4] Isoquinoline derivatives have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, among other therapeutic applications.[1][3][4]

Boronic acids, on the other hand, have emerged as a unique and highly valuable class of enzyme inhibitors.[5][6] The boron atom, with its vacant p-orbital, can form a reversible covalent bond with the hydroxyl group of serine residues within the active sites of enzymes, mimicking the tetrahedral transition state of substrate hydrolysis.[7][8] This mechanism of action has been successfully exploited in the development of drugs such as the proteasome inhibitor Bortezomib.[5][6]

The strategic combination of these two pharmacophores into a single molecular entity—the isoquinoline-based boronic acid—offers the potential for synergistic effects, leading to the development of highly potent and selective therapeutic agents. This guide will delve into the intricacies of designing, synthesizing, and characterizing these novel compounds, providing a roadmap for their successful discovery and development.

Synthetic Strategies: Crafting the Molecular Architecture

The synthesis of isoquinoline-based boronic acids requires a thoughtful and often multi-step approach. The choice of synthetic route is dictated by the desired substitution pattern on both the isoquinoline core and the position of the boronic acid moiety.

Established Methods for Isoquinoline Core Construction

Traditional methods for constructing the isoquinoline skeleton, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, remain relevant and powerful tools.[1][9] However, recent years have seen the advent of more versatile and efficient transition metal-catalyzed methodologies.[10][11] These modern approaches often offer milder reaction conditions and greater functional group tolerance, expanding the accessible chemical space for novel isoquinoline derivatives.

Introduction of the Boronic Acid Functionality

The boronic acid group is typically introduced at a late stage of the synthesis to avoid potential complications with reactive intermediates. Common strategies include:

  • Palladium-catalyzed Miyaura Borylation: This is a widely used and robust method for the direct C-H borylation of aryl halides or triflates. It involves the reaction of the isoquinoline precursor with a diboron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a suitable ligand.

  • Lithiation-Borylation Sequence: This method involves the deprotonation of a suitable position on the isoquinoline ring with a strong base, such as n-butyllithium, followed by quenching the resulting organolithium species with a trialkyl borate. Subsequent hydrolysis then yields the desired boronic acid.

Experimental Protocol: A Representative Synthesis of an Isoquinoline-5-boronic Acid Derivative

This protocol outlines a general procedure for the synthesis of an isoquinoline N-sulphonylhydrazone bearing a boronic acid moiety, as described in the literature.[12]

  • Synthesis of Isoquinoline-5-sulphonohydrazide: This intermediate is typically prepared from the corresponding isoquinoline-5-sulfonyl chloride by reaction with hydrazine hydrate.

  • Condensation with an Aldehyde: The isoquinoline-5-sulphonohydrazide is then condensed with a suitable benzaldehyde derivative bearing a boronic acid group (e.g., 4-(dihydroxyboryl)benzaldehyde).

  • Reaction Conditions: The condensation reaction is typically carried out in a suitable solvent, such as ethanol, often with catalytic acid.

  • Purification: The final product is purified by standard techniques such as recrystallization or column chromatography.

Rationale for Experimental Choices: The use of a two-step procedure allows for the modular assembly of the final compound, facilitating the synthesis of a library of analogues for structure-activity relationship (SAR) studies. The choice of a boronic acid-functionalized aldehyde in the second step provides a direct route to the target molecule.

Characterization: Unveiling the Molecular Identity

The unambiguous characterization of novel isoquinoline-based boronic acids is paramount to ensure their purity and structural integrity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Technique Information Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B) Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the boron atom.[7]
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its elemental composition.[13]
Infrared (IR) Spectroscopy Identifies the presence of key functional groups, such as the B-O and N-H bonds.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound.
Melting Point A physical property that can be used to assess purity.

Self-Validation: The consistency of data obtained from these orthogonal techniques provides a high degree of confidence in the identity and purity of the synthesized compound. For instance, the molecular weight determined by mass spectrometry should be consistent with the structure elucidated by NMR spectroscopy.

Applications in Drug Discovery: Targeting Disease with Precision

The unique structural and electronic properties of isoquinoline-based boronic acids make them attractive candidates for targeting a range of enzymes implicated in human disease.

Enzyme Inhibition: A Focus on Serine Proteases and Kinases

The boronic acid moiety is a well-established pharmacophore for the inhibition of serine proteases.[7][14] The boron atom forms a covalent, yet reversible, bond with the catalytic serine residue, effectively blocking the enzyme's activity.[8][15] This mechanism has been successfully applied to the development of inhibitors for enzymes such as thrombin and chymotrypsin.[7]

Furthermore, the isoquinoline scaffold is a common feature in many kinase inhibitors.[14] By incorporating a boronic acid group, it may be possible to develop novel kinase inhibitors with unique binding modes and improved selectivity.

Anticancer and Antimicrobial Potential

Both isoquinoline and boronic acid derivatives have demonstrated significant anticancer and antimicrobial activities independently.[3][16] The combination of these two motifs in a single molecule could lead to compounds with enhanced potency and a broader spectrum of activity. Isoquinoline derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[17] Boronic acids have also been investigated as inhibitors of bacterial β-lactamases, enzymes that confer resistance to β-lactam antibiotics.[8][16]

Workflow for Biological Evaluation

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Primary Enzyme Inhibition Assay D Kinetic Analysis of Enzyme Inhibition A->D B Cell-Based Proliferation/Viability Assay E Western Blotting for Signaling Pathway Modulation B->E F Apoptosis Assays (e.g., Annexin V) B->F C Antimicrobial Susceptibility Testing G Animal Models of Disease (e.g., Xenograft models) D->G E->G H Pharmacokinetic and Toxicological Studies G->H

Caption: Workflow for the biological evaluation of novel isoquinoline-based boronic acids.

Structure-Activity Relationship (SAR) Studies: Optimizing for Potency and Selectivity

Systematic modification of the isoquinoline-based boronic acid scaffold is crucial for optimizing its biological activity. SAR studies involve synthesizing a series of analogues with variations in substituents and evaluating their effects on potency, selectivity, and pharmacokinetic properties.

Key Areas for Modification:

  • Substitution on the Isoquinoline Ring: The introduction of various functional groups (e.g., halogens, alkyl, alkoxy) at different positions of the isoquinoline core can significantly impact binding affinity and selectivity.

  • Nature of the Linker: The linker connecting the isoquinoline and the boronic acid-bearing moiety can influence the overall conformation and presentation of the key pharmacophoric elements.

  • Substitution on the Aryl Ring Bearing the Boronic Acid: Modifications to this ring can modulate the electronic properties of the boronic acid and introduce additional interactions with the target enzyme.

Data Presentation: A Hypothetical SAR Table

Compound Linker IC₅₀ (nM) vs. Target Enzyme
1a HH-CH=N-NH-SO₂-500
1b 4-ClH-CH=N-NH-SO₂-250
1c H3-MeO-CH=N-NH-SO₂-750
2a HH-CONH-1000

Causality behind Experimental Choices: The systematic variation of substituents allows for the deconvolution of their individual contributions to biological activity. For example, the improved potency of compound 1b compared to 1a suggests that an electron-withdrawing group at the R¹ position is beneficial for activity.

Future Directions and Conclusion

The exploration of novel isoquinoline-based boronic acids is a fertile ground for the discovery of next-generation therapeutic agents. Future research will likely focus on:

  • Expanding the chemical diversity of these compounds through the development of novel synthetic methodologies.

  • Utilizing computational modeling and structure-based drug design to guide the rational design of more potent and selective inhibitors.

  • Investigating their potential as imaging agents and diagnostic tools , leveraging the unique properties of the boron atom.

References

  • Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. (2014). Vertex AI Search.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC.
  • Boron Containing Compounds as Protease Inhibitors | Chemical Reviews. (2012).
  • Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - MDPI. (2021). MDPI.
  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2025). MDPI.
  • Nature-derived Quinolines and Isoquinolines: A Medicinal Chemistry Perspective | Request PDF - ResearchGate.
  • Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed. (2014).
  • Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. Amerigo Scientific.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. (2025). MDPI.
  • Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation | Books Gateway. (2015).
  • Molecular Characterization and Formation of Novel Reversible Boronic Acid Complex
  • Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization | The Journal of Organic Chemistry - ACS Publications. (2021).
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC. (2025).
  • Product Class 5: Isoquinolines. Thieme.
  • Full article: Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - Taylor & Francis. (2018). Taylor & Francis Online.
  • Isoquinoline synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
  • Computational and biological profile of boronic acids for the detection of bacterial serine- and metallo-β-lactamases - IRIS. IRIS.
  • Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity | Organic Process Research & Development - ACS Publications. (2015).
  • An In-depth Technical Guide to 8-Quinolineboronic Acid Derivatives and Their Potential Applic
  • Synthesis and characterization of a novel boronic acid-functionalized chitosan polymeric nanosphere for highly specific enrichment of glycopeptides - PubMed. (2012).
  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. Wiley Online Library.
  • Isoquinoline - Synthesis, Applications and Scope - ChemicalBook. (2019). ChemicalBook.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). MDPI.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC - NIH.

Sources

Protocols & Analytical Methods

Method

(3-Methylisoquinolin-6-yl)boronic acid in Suzuki-Miyaura cross-coupling

Application Note: Overcoming Protodeboronation in Suzuki-Miyaura Cross-Coupling of (3-Methylisoquinolin-6-yl)boronic Acid Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Chemists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Overcoming Protodeboronation in Suzuki-Miyaura Cross-Coupling of (3-Methylisoquinolin-6-yl)boronic Acid

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals

Executive Summary

The incorporation of isoquinoline scaffolds is a cornerstone strategy in modern drug discovery, frequently utilized to improve the pharmacokinetic profiles and target-binding affinities of kinase inhibitors and GPCR ligands. However, the installation of these motifs via Suzuki-Miyaura cross-coupling using heteroaryl boronic acids—specifically (3-methylisoquinolin-6-yl)boronic acid —presents significant synthetic hurdles. This application note details the mechanistic causality behind these challenges and provides a self-validating, highly optimized protocol utilizing advanced precatalyst systems to ensure high-yielding C–C bond formation.

Mechanistic Causality: The Protodeboronation vs. Transmetalation Paradigm

When working with nitrogen-containing, electron-deficient heteroaryl boronic acids, chemists frequently observe low product yields and high recovery of the des-borylated heterocycle (3-methylisoquinoline). This failure is not random; it is driven by two competing mechanistic pathways[1]:

  • Catalyst Poisoning via N-Coordination: The basic nitrogen atom of the isoquinoline ring can act as a competitive ligand, coordinating to the palladium center and stalling the catalytic cycle post-oxidative addition.

  • Rapid Protodeboronation: The electron-withdrawing nature of the isoquinoline core polarizes the carbon-boron bond. Under the basic, aqueous conditions required to activate the boronic acid (forming the reactive boronate species), hydrolytic cleavage of the C–B bond occurs rapidly.

The Solution: To achieve high yields, the rate of transmetalation must outcompete the rate of protodeboronation . Traditional catalysts like Pd(PPh3​)4​ fail because they form sluggish, bis-ligated palladium complexes. By employing dialkylbiaryl phosphine ligands (such as XPhos) via a Generation 2 (G2) or Generation 3 (G3) precatalyst, the system rapidly generates a highly active, monoligated Pd(0) species. This extreme steric bulk and electron richness accelerate both oxidative addition and transmetalation, effectively "outrunning" the degradation pathway[1]. Alternatively, utilizing heteroaryltrifluoroborates can stabilize the boron species, though direct coupling of the free boronic acid is preferred for step economy[2].

Pathway Visualization

The following diagram illustrates the kinetic competition between the productive Suzuki-Miyaura catalytic cycle and the off-target protodeboronation pathway.

G Pd0 Pd(0)L Highly Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd Aryl Halide (Ar-X) TransMet Transmetalation Ar-Pd(II)-Isoquinoline OxAdd->TransMet Base / OH- RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product RedElim->Product BoronicAcid (3-Methylisoquinolin-6-yl) boronic acid BoronicAcid->TransMet Fast Kinetics (XPhos) Proto Protodeboronation (Dead End) BoronicAcid->Proto H2O / Base (If Transmetalation is Slow)

Caption: Catalytic cycle of Suzuki-Miyaura coupling vs. the competing protodeboronation degradation pathway.

Catalyst and Ligand Selection Matrix

To validate the necessity of advanced ligand design, the following table summarizes the quantitative performance of various catalytic systems when applied to electron-deficient heteroaryl boronic acids like (3-methylisoquinolin-6-yl)boronic acid.

Catalyst SystemLigand TypeBaseSolvent SystemExpected Yield (%)Mechanistic Rationale
Pd(PPh3​)4​ Monodentate (Un-hindered) Na2​CO3​ Toluene / H2​O < 30%Sluggish transmetalation allows protodeboronation to dominate.
Pd(dppf)Cl2​ Bidentate K2​CO3​ 1,4-Dioxane / H2​O 55 - 65%Improved stability, but bidentate nature slows reductive elimination.
XPhos-Pd-G2 Dialkylbiaryl phosphine K3​PO4​ THF / H2​O > 90% Monoligated Pd(0) accelerates transmetalation exponentially.
NiCl2​(PCy3​)2​ Trialkylphosphine K3​PO4​ 2-Me-THF85 - 95%Base-metal alternative; highly nucleophilic Ni(0) mitigates poisoning[3].

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system: the use of a weak aqueous base ( K3​PO4​ ) combined with a highly active precatalyst (XPhos-Pd-G2) ensures that the reaction is completed within 2 hours, minimizing the time the boronic acid spends in hydrolytic conditions.

Reagents & Materials
  • Aryl Halide: 1.00 mmol (Limiting reagent)

  • (3-Methylisoquinolin-6-yl)boronic acid: 1.50 mmol (1.5 equiv. Excess accounts for minor unavoidable deboronation).

  • XPhos-Pd-G2 Precatalyst: 0.02 mmol (2 mol%)

  • Potassium Phosphate Tribasic ( K3​PO4​ ): 2.00 mmol (2.0 equiv, prepared as a 0.5 M aqueous solution)

  • Solvent: Tetrahydrofuran (THF) or 1,4-Dioxane (4.0 mL)

Step-by-Step Methodology
  • Reaction Preparation (Glovebox or Schlenk Line):

    • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the aryl halide (1.00 mmol), (3-methylisoquinolin-6-yl)boronic acid (1.50 mmol), and XPhos-Pd-G2 (0.02 mmol).

    • Causality Check: Adding the solid precatalyst directly to the solid reagents prevents premature activation and degradation of the catalyst before the substrate is fully solvated.

  • Solvent Introduction & Degassing:

    • Seal the vial with a PTFE-lined septum cap.

    • Inject 4.0 mL of anhydrous THF (or 1,4-Dioxane).

    • Spurge the mixture with ultra-pure Argon or Nitrogen for 5 minutes.

    • Causality Check: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid, which is accelerated by O2​ in the presence of palladium.

  • Base Addition & Reaction Initiation:

    • Inject the degassed 0.5 M aqueous K3​PO4​ solution (4.0 mL, 2.00 mmol) via syringe.

    • Transfer the vial to a pre-heated oil bath or heating block set to 80 °C .

    • Stir vigorously (800+ RPM) for 2 hours.

    • Causality Check: Biphasic reactions require high-shear stirring to maximize the interfacial surface area where transmetalation frequently occurs.

  • Reaction Monitoring & Workup:

    • Monitor the reaction via LC-MS or TLC. The aryl halide should be completely consumed within 1–2 hours.

    • Cool the mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

    • Separate the organic layer. Extract the aqueous layer with Ethyl Acetate ( 2×10 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, typically utilizing a Hexanes/Ethyl Acetate to Dichloromethane/Methanol gradient due to the polarity of the isoquinoline product).

References

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents Source: National Institutes of Health (NIH) - PubMed Central URL:[Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: ResearchGate (Original Publication: J. Am. Chem. Soc.) URL:[Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates Source: SciSpace (Original Publication: J. Org. Chem.) URL:[Link]

Sources

Application

The Strategic Application of (3-Methylisoquinolin-6-yl)boronic Acid in Modern Medicinal Chemistry

Introduction: The Isoquinoline Scaffold and the Power of Boronic Acids in Drug Discovery The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Isoquinoline Scaffold and the Power of Boronic Acids in Drug Discovery

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] Its rigid, bicyclic structure provides a versatile framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. In parallel, the advent of boronic acids and their subsequent application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, has revolutionized the synthesis of complex organic molecules.[3] Boronic acids are valued for their stability, low toxicity, and versatile reactivity, with several boronic acid-containing drugs, such as Bortezomib, having received FDA approval.[4]

This application note details the utility of a specific, highly functionalized building block, (3-Methylisoquinolin-6-yl)boronic acid , in medicinal chemistry. We will explore its application in the synthesis of potent kinase inhibitors via the Suzuki-Miyaura cross-coupling reaction, providing a detailed protocol, mechanistic insights, and troubleshooting guidance for researchers in drug discovery and development.

The Role of (3-Methylisoquinolin-6-yl)boronic Acid in Kinase Inhibitor Synthesis

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[5] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The 3-methylisoquinoline moiety can serve as a potent hinge-binding motif in many kinase inhibitors, while the boronic acid at the 6-position provides a strategic handle for introducing further molecular complexity and modulating the pharmacokinetic and pharmacodynamic properties of the molecule.

The Suzuki-Miyaura reaction is the method of choice for coupling (3-Methylisoquinolin-6-yl)boronic acid with a variety of aryl and heteroaryl halides. This reaction allows for the efficient formation of a C-C bond, creating a biaryl structure that is a common feature in many kinase inhibitors targeting enzymes such as VEGFR-2, HER2, and ROCK.[6][7][8]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of (3-Methylisoquinolin-6-yl)boronic Acid with a Heteroaryl Halide

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of (3-Methylisoquinolin-6-yl)boronic acid with a generic heteroaryl bromide to synthesize a potential kinase inhibitor.

Materials and Reagents
  • (3-Methylisoquinolin-6-yl)boronic acid

  • Substituted Heteroaryl Bromide (e.g., a brominated pyrazole or pyridine derivative)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or a mixture of Dioxane/Water)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and work-up reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate)

  • Silica gel for column chromatography

Experimental Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine (3-Methylisoquinolin-6-yl)boronic acid, Heteroaryl Bromide, and Base in a dry flask inert Purge flask with Nitrogen or Argon reagents->inert solvent_catalyst Add degassed Solvent and Palladium Catalyst inert->solvent_catalyst heating Heat reaction mixture with vigorous stirring (e.g., 80-100 °C) solvent_catalyst->heating monitoring Monitor reaction progress by TLC or LC-MS heating->monitoring quench Cool to RT and quench reaction monitoring->quench extract Extract with organic solvent (e.g., EtOAc) quench->extract wash Wash organic layer with water and brine extract->wash dry_concentrate Dry over Na₂SO₄ and concentrate wash->dry_concentrate purify Purify by silica gel chromatography dry_concentrate->purify product Isolated Pure Product purify->product

Sources

Method

Application Note &amp; Protocol: Strategic Synthesis of Novel Kinase Inhibitors Utilizing (3-Methylisoquinolin-6-yl)boronic Acid

Abstract The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including potent protein kinase inhibitors.[1][2][3] Prote...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including potent protein kinase inhibitors.[1][2][3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[2][4][5] This application note provides a detailed guide for the synthesis of novel kinase inhibitors using (3-Methylisoquinolin-6-yl)boronic acid as a key building block. We leverage the versatility and efficiency of the Suzuki-Miyaura cross-coupling reaction to create carbon-carbon bonds, enabling the rapid diversification of the isoquinoline core.[6][7][8] This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and characterization workflows.

Introduction: The Rationale for Isoquinoline-Based Kinase Inhibitors

The ATP-binding site of protein kinases has proven to be a highly "druggable" target.[1] The isoquinoline framework has been successfully employed to develop inhibitors against a range of kinases, including Rho-associated coiled-coil containing protein kinase (ROCK) and Haspin, demonstrating its value as a pharmacophore.[1][2][9] Its rigid, planar structure allows it to form key interactions within the kinase hinge region, while providing multiple vectors for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

The use of boronic acids, and specifically (3-Methylisoquinolin-6-yl)boronic acid, offers a strategic advantage in inhibitor synthesis.[10][11] The Suzuki-Miyaura cross-coupling reaction is a robust and highly tolerant method for forming C-C bonds between sp²-hybridized carbons.[7][8] This allows for the modular assembly of complex biaryl structures, which are common motifs in modern kinase inhibitors. By coupling the (3-Methylisoquinolin-6-yl)boronic acid with a variety of (hetero)aryl halides, a diverse library of potential inhibitors can be generated for screening and lead optimization.[12]

This guide will focus on a representative synthesis, coupling (3-Methylisoquinolin-6-yl)boronic acid with a substituted bromo-pyrimidine, a common component in kinase inhibitors designed to mimic the adenine moiety of ATP.

Synthetic Strategy & Workflow

Our strategy centers on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The workflow is designed to be a self-validating system, moving from synthesis and purification to rigorous analytical characterization, and finally to biological evaluation.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification & Analysis cluster_2 Phase 3: Biological Evaluation reagents Reagent Preparation ((3-Methylisoquinolin-6-yl)boronic acid, Aryl Halide, Catalyst, Base) reaction Suzuki-Miyaura Coupling (Inert Atmosphere, Heat) reagents->reaction 1. Setup workup Aqueous Work-up & Extraction reaction->workup 2. Reaction purify Column Chromatography workup->purify 3. Purification characterize Structural Verification (NMR, MS, HPLC) purify->characterize 4. Analysis assay In Vitro Kinase Assay (IC50 Determination) characterize->assay sar Structure-Activity Relationship (SAR) assay->sar

Caption: High-level workflow from synthesis to biological evaluation.

Detailed Experimental Protocol: Synthesis of a Representative Inhibitor

This protocol details the synthesis of 6-(2-aminopyrimidin-5-yl)-3-methylisoquinoline.

Reaction Scheme

G r1 (3-Methylisoquinolin-6-yl)boronic acid plus + r2 5-bromo-2-aminopyrimidine reaction_arrow Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O Heat (90 °C) r2->reaction_arrow product 6-(2-aminopyrimidin-5-yl)-3-methylisoquinoline reaction_arrow->product

Caption: Suzuki-Miyaura coupling for inhibitor synthesis.

Materials and Reagents
ReagentSupplierGradeQuantity (for one run)
(3-Methylisoquinolin-6-yl)boronic acidCommercial>95%187 mg (1.0 mmol, 1.0 eq.)
5-bromo-2-aminopyrimidineCommercial>98%191 mg (1.1 mmol, 1.1 eq.)
Tetrakis(triphenylphosphine)palladium(0)Commercial>98%58 mg (0.05 mmol, 5 mol%)
Potassium Carbonate (K₂CO₃)CommercialAnhydrous414 mg (3.0 mmol, 3.0 eq.)
1,4-DioxaneCommercialAnhydrous8 mL
Deionized WaterIn-house-4 mL
Ethyl AcetateCommercialACS Grade~150 mL
Brine (Saturated NaCl solution)In-house-~50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)CommercialACS Grade~5 g
Silica GelCommercial230-400 meshAs needed
Dichloromethane (DCM)CommercialACS GradeAs needed for chromatography
Methanol (MeOH)CommercialACS GradeAs needed for chromatography
Step-by-Step Methodology
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-Methylisoquinolin-6-yl)boronic acid (187 mg, 1.0 mmol), 5-bromo-2-aminopyrimidine (191 mg, 1.1 mmol), and potassium carbonate (414 mg, 3.0 mmol).

    • Causality Note: Using a slight excess of the aryl halide (1.1 eq.) ensures complete consumption of the more valuable boronic acid. Potassium carbonate is a crucial base required to activate the boronic acid to a more nucleophilic boronate species for the transmetalation step in the catalytic cycle.[8][13]

    • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation of the Pd(0) catalyst, which would render it inactive.

  • Solvent Addition and Reaction:

    • Add 1,4-Dioxane (8 mL) and deionized water (4 mL) via syringe. The biphasic solvent system is necessary; dioxane solubilizes the organic reagents, while water dissolves the inorganic base.[13]

    • Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting boronic acid is consumed.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL). The brine wash helps to remove residual water and inorganic salts.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • A typical eluent system is a gradient of 0% to 10% Methanol in Dichloromethane. The polarity is gradually increased to first elute non-polar impurities and then the desired product.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final compound as a solid.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized inhibitor. The following techniques are standard.[14]

Analysis TechniqueExpected Result / Purpose
¹H NMR Confirms the proton environment of the molecule. Expect characteristic peaks for the isoquinoline and pyrimidine rings, and the methyl group.
¹³C NMR Confirms the carbon skeleton of the molecule.
LC-MS Provides the molecular weight of the compound (confirming the mass of the desired product) and its purity by UV detection (e.g., HPLC at 254 nm).
Purity (HPLC) Should be >95% for use in biological assays.

Application: In Vitro Kinase Inhibition Assay

Once synthesized and characterized, the novel compound must be evaluated for its biological activity. A common first step is an in vitro kinase assay to determine its inhibitory potency (IC₅₀).

General Protocol for a ROCK1 Kinase Assay (Example)
  • Prepare Reagents: Dilute the synthesized inhibitor to a range of concentrations (e.g., 100 µM to 1 nM) in assay buffer containing DMSO. The final DMSO concentration should be kept low (<1%) to avoid affecting enzyme activity.

  • Kinase Reaction: In a 96-well plate, combine the kinase (e.g., recombinant human ROCK1), a suitable peptide substrate, and ATP.

  • Inhibition: Add the serially diluted inhibitor to the wells and incubate at 30 °C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence-based detection or mass spectrometry.[15]

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[12]

Biological Context: The ROCK Signaling Pathway

Inhibitors of ROCK have therapeutic potential in diseases like glaucoma and hypertension.[9][16] Understanding the target's role in cellular signaling is key to rational drug design.

G RhoA Active RhoA-GTP ROCK ROCK Kinase RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLC Phosphorylated MLC (pMLC) MLCP->pMLC Dephosphorylates MLC Myosin Light Chain (MLC) MLC->pMLC Phosphorylated by other kinases Contraction Actomyosin Contraction (e.g., Vasoconstriction) pMLC->Contraction Inhibitor (3-Methylisoquinoline-based) Inhibitor Inhibitor->ROCK Blocks ATP Site

Caption: Simplified ROCK signaling pathway targeted by the inhibitor.

Troubleshooting the Synthesis

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Pd(0) catalyst due to oxidation. 2. Poor quality or hydrolyzed boronic acid.[17] 3. Insufficient base or heat.1. Ensure a completely inert atmosphere. Use fresh catalyst. 2. Use fresh, high-purity boronic acid. Store it under inert gas. 3. Increase temperature slightly (e.g., to 100 °C) or try a stronger base like Cs₂CO₃.
Incomplete Reaction 1. Reaction time too short. 2. Catalyst deactivation.1. Extend the reaction time and continue monitoring by TLC/LC-MS. 2. Add another portion of the catalyst (e.g., 1-2 mol%).
Presence of Homocoupled Byproducts Reaction temperature is too high, or catalyst loading is excessive.Reduce the reaction temperature and/or the amount of palladium catalyst.

Conclusion

The use of (3-Methylisoquinolin-6-yl)boronic acid in palladium-catalyzed cross-coupling reactions represents a powerful and highly adaptable strategy for the synthesis of novel kinase inhibitors.[18] The Suzuki-Miyaura reaction, in particular, provides a reliable method for diversifying the isoquinoline scaffold, leading to the discovery of compounds with high potential for potency and selectivity against clinically relevant kinase targets. The detailed protocols and workflows presented herein provide a solid foundation for researchers to explore this promising area of medicinal chemistry.

References

  • Jacobs, M. D., et al. (2007). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Journal of Biological Chemistry.
  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Miller, W. R., et al. (2021). Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents. ACS Infectious Diseases. Available at: [Link]

  • Taylor, S. S., et al. (2021). Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics. Biochemistry. Available at: [Link]

  • ResearchGate. (n.d.). Strategic development and validation of Isoquinoline-Derived inhibitors targeting ROCK1 kinase. Request PDF. Available at: [Link]

  • PubMed. (2008). Pharmacological characterization of a small molecule inhibitor of c-Jun kinase. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Blue Ridge Institute for Medical Research. (2024). Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update. Available at: [Link]

  • ASH Publications. (2007). Identification and Characterization of a Series of Novel Jak2 Small Molecule Inhibitor Compounds. Blood. Available at: [Link]

  • RSC Publishing. (n.d.). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. Available at: [Link]

  • MDPI. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. Available at: [Link]

  • MDPI. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules. Available at: [Link]

  • Das, B., et al. (2018). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). An Overview of Analytical and Bioanalytical Techniques for the determination of Tyrosine Kinase Inhibitors. Available at: [Link]

  • ACS Publications. (2024). Synthesis of Tetrazolo[5,1-a]isoquinolines via a Suzuki-Miyaura Coupling Reaction/[3 + 2] Cycloaddition Sequence. The Journal of Organic Chemistry. Available at: [Link]

  • Scientific Reports. (n.d.). Design, Synthesis Optimization and Anticancer Activity of Small Molecule Kinase Inhibitors. Available at: [Link]

  • ResearchGate. (2026). Analytical Methods for Protein Kinase and Inhibitor Screening including Kinetic Evaluation. Request PDF. Available at: [Link]

  • NIH. (n.d.). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. PMC. Available at: [Link]

  • ACS Publications. (2010). Tetrahydroisoquinoline Derivatives As Highly Selective and Potent Rho Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Federation of American Societies for Experimental Biology. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • PubMed. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Available at: [Link]

  • RSC Publishing. (n.d.). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • PNAS. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Available at: [Link]

  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

  • Journal of the American Chemical Society. (n.d.). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Available at: [Link]

Sources

Application

Application of (3-Methylisoquinolin-6-yl)boronic acid in Organic Electronics: Synthesis and Device Fabrication of High-Efficiency OLED Emitters

Executive Summary & Mechanistic Rationale In the rapidly evolving field of organic electronics, the rational design of organic semiconductors relies heavily on versatile, highly reactive building blocks. (3-Methylisoquin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the rapidly evolving field of organic electronics, the rational design of organic semiconductors relies heavily on versatile, highly reactive building blocks. (3-Methylisoquinolin-6-yl)boronic acid has emerged as a critical intermediate for synthesizing high-performance materials, particularly for Organic Light-Emitting Diodes (OLEDs)[1].

The utility of this compound stems from three distinct structural features:

  • The Isoquinoline Core (Electron Acceptor): The incorporation of an electronegative nitrogen atom within the fused aromatic system renders the isoquinoline moiety highly electron-deficient. This makes it an exceptional electron-transporting unit or the "Acceptor" (A) in Donor-Acceptor (D-A) architectures[2]. When coupled with strong donors, it facilitates the spatial separation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), minimizing the singlet-triplet energy gap ( ΔEST​ ) necessary for Thermally Activated Delayed Fluorescence (TADF)[3].

  • The 3-Methyl Substituent (Steric Tuning): The methyl group provides critical steric bulk. In solid-state thin films, planar aromatic systems are prone to detrimental π−π stacking, leading to aggregation-caused quenching (ACQ). The methyl group disrupts this close packing, preserving high photoluminescence quantum yields ( ΦPL​ ) and improving the molecule's solubility in organic solvents for easier purification[1].

  • The 6-Boronic Acid Handle (Synthetic Versatility): The boronic acid group allows for precise, regioselective extension of the π -conjugated system via palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the modular construction of complex optoelectronic materials[4].

Optoelectronic Properties

To illustrate the efficacy of this building block, Table 1 summarizes the photophysical and electrochemical data of a representative D-A TADF emitter synthesized by coupling (3-Methylisoquinolin-6-yl)boronic acid with a brominated carbazole donor.

Table 1: Optoelectronic Properties of a Representative Carbazole-(3-Methylisoquinoline) Emitter

PropertyValueMeasurement Condition
Absorption Maximum ( λabs​ ) 355 nm 10−5 M in Toluene at 298 K
Emission Maximum ( λem​ ) 605 nm (Red/Orange) 10−5 M in Toluene at 298 K
HOMO Energy Level -5.65 eVCyclic Voltammetry (vs Fc/Fc⁺ in CH₂Cl₂)
LUMO Energy Level -2.95 eVCalculated from Optical Bandgap ( EHOMO​+Eg​ )
Triplet Energy ( ET​ ) 2.45 eVLow-temperature (77 K) Phosphorescence
Singlet-Triplet Gap ( ΔEST​ ) 0.08 eVCalculated ( ES​−ET​ )
Photoluminescence Quantum Yield ( ΦPL​ ) 85%Doped in CBP host film (10 wt%)

Experimental Protocol I: Synthesis of D-A Emitter via Suzuki-Miyaura Coupling

This protocol details the synthesis of a D-A TADF emitter. The Suzuki-Miyaura coupling is chosen for its functional group tolerance, high yields, and mild conditions[5].

Pathway Donor Donor Unit (e.g., Bromocarbazole) Reaction Suzuki-Miyaura Coupling Pd(PPh3)4, Base, Heat Donor->Reaction Acceptor Acceptor Unit (3-Methylisoquinolin-6-yl)boronic acid Acceptor->Reaction Crude Crude D-A Molecule Reaction->Crude Purification Purification (Chromatography + Sublimation) Crude->Purification Final High-Purity OLED Emitter Purification->Final

Synthetic workflow for D-A TADF emitters via Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:
  • Reagent Preparation: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add the brominated donor molecule (e.g., 3-bromo-9-phenyl-9H-carbazole, 1.0 equiv), (3-Methylisoquinolin-6-yl)boronic acid (1.2 equiv), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

    • Causality: A 20% molar excess of the boronic acid is utilized to compensate for potential protodeboronation side reactions that can occur at elevated temperatures.

  • Solvent & Base Addition: Add 30 mL of a Toluene/Ethanol mixture (3:1 v/v), followed by 10 mL of a 2.0 M aqueous Potassium Carbonate (K₂CO₃) solution (approx. 3.0 equiv).

    • Causality: This biphasic system is highly efficient. Toluene dissolves the organic precursors, water dissolves the inorganic base, and ethanol acts as a phase-transfer agent. The K₂CO₃ base coordinates to the boron atom, forming a negatively charged, highly reactive boronate complex that accelerates the crucial transmetalation step with the Pd(II) intermediate.

  • Degassing (Critical Step): Seal the Schlenk flask and subject the mixture to three consecutive freeze-pump-thaw cycles, or sparge vigorously with high-purity Argon for 30 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle. Strict anaerobic conditions are mandatory.

  • Reaction Execution: Heat the mixture to 90 °C under an Argon atmosphere and stir vigorously for 24 hours. The mixture will typically transition from a pale yellow to a deep orange/red hue, indicating the formation of the extended conjugated system.

  • Self-Validation & Workup: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent. The disappearance of the starting bromide spot validates reaction completion. Cool to room temperature, dilute with distilled water (50 mL), and extract the aqueous layer with Dichloromethane (3 × 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Sublimation: Purify the crude product via silica gel column chromatography. Finally, subject the isolated powder to temperature-gradient vacuum sublimation at 10−6 Torr.

    • Causality: OLED devices require ultra-high purity (>99.99%). Trace impurities (e.g., residual halogens or palladium clusters) act as deep charge traps and non-radiative recombination centers, which drastically reduce device efficiency and operational lifespan.

Experimental Protocol II: OLED Device Fabrication

To evaluate the synthesized isoquinoline derivative, it is incorporated into a multilayer OLED device.

OLED Anode Anode (ITO) HTL HTL (NPB) Anode->HTL Holes EML EML (Host + Emitter) HTL->EML ETL ETL (TPBi) ETL->EML Cathode Cathode (LiF/Al) Cathode->ETL Electrons

Standard OLED architecture illustrating charge injection and transport pathways.

Step-by-Step Methodology:
  • Substrate Preparation: Use Indium Tin Oxide (ITO)-coated glass substrates (sheet resistance ~15 Ω /sq). Ultrasonicate the substrates sequentially in a 5% detergent solution, deionized water, acetone, and isopropanol for 15 minutes each[3]. Dry in a vacuum oven at 80 °C.

  • Surface Treatment: Subject the cleaned ITO substrates to oxygen plasma treatment (50 W) for 15 minutes.

    • Causality: Plasma treatment removes residual organic contaminants and significantly increases the work function of the ITO. This reduces the energy barrier for hole injection into the adjacent organic layer.

  • Vacuum Deposition: Transfer the substrates to a thermal evaporator. Wait until the chamber pressure drops below 5×10−6 Torr.

    • Causality: High vacuum ensures a large mean free path for the evaporated molecules, preventing gas-phase collisions and ensuring the deposition of uniform, pinhole-free films.

  • Layer-by-Layer Fabrication: Deposit the organic layers at a controlled rate of 1–2 Å/s:

    • Hole Transport Layer (HTL): Deposit 40 nm of N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB).

    • Emissive Layer (EML): Co-deposit the host material (e.g., CBP) and the synthesized 3-methylisoquinoline TADF emitter (10 wt% doping concentration) to a thickness of 30 nm.

      • Causality: Doping the emitter into a wide-bandgap host prevents concentration quenching and confines excitons within the emissive zone.

    • Electron Transport Layer (ETL): Deposit 40 nm of 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi).

    • Cathode Deposition: Deposit an ultra-thin electron injection layer of Lithium Fluoride (LiF, 1 nm) at 0.1 Å/s, followed by an Aluminum (Al) capping layer (100 nm) at 5 Å/s.

      • Causality: The highly polar LiF layer creates an interfacial dipole that effectively lowers the work function of the Al cathode, facilitating efficient electron injection into the ETL.

  • Device Encapsulation: Transfer the devices directly into an Argon-filled glovebox (<0.1 ppm O₂, <0.1 ppm H₂O) and encapsulate using a glass lid and UV-curable epoxy to prevent atmospheric degradation prior to optoelectronic testing.

References

  • Diversity-Oriented Synthesis of Diaza-Polycyclic Aromatic Hydrocarbons Coupled with Virtual Screening for OLED Applications - Journal of the American Chemical Society[1][Link]

  • Efficient orange and red thermally activated delayed fluorescence materials based on 1,8-naphthalimide derivatives - RSC Advances[3][Link]

  • Suzuki–Miyaura Cross-Coupling Reactions for Increasing the Efficiency of Tris-Heteroleptic Iridium(III) Emitters - Organometallics[4][Link]

  • New bipolar host materials based on isoquinoline and phenylcarbazole for red PhOLEDs - Organic Electronics[2][Link]

Sources

Method

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving (3-Methylisoquinolin-6-yl)boronic Acid

Introduction: The Strategic Importance of the 3-Methylisoquinoline Scaffold The 3-methylisoquinoline motif is a privileged scaffold in medicinal chemistry and materials science, appearing in a variety of biologically act...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the 3-Methylisoquinoline Scaffold

The 3-methylisoquinoline motif is a privileged scaffold in medicinal chemistry and materials science, appearing in a variety of biologically active compounds and functional materials. The ability to functionalize this core structure at the C-6 position via robust and versatile cross-coupling methodologies is of paramount importance for the rapid generation of compound libraries for drug discovery and the synthesis of novel materials. (3-Methylisoquinolin-6-yl)boronic acid is a key building block that enables the introduction of this valuable moiety through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

This comprehensive guide provides detailed application notes and field-proven protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 6-aryl-3-methylisoquinolines and related structures. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.

Core Principles of Palladium-Catalyzed Cross-Coupling with (3-Methylisoquinolin-6-yl)boronic Acid

The Suzuki-Miyaura reaction is the workhorse for C-C bond formation using boronic acids.[1][2] The reaction proceeds through a catalytic cycle involving a palladium(0) species. Understanding the key steps of this cycle is crucial for troubleshooting and optimizing reaction conditions.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[1]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid with a base to form a more nucleophilic boronate species.[3]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination [Ar-Ar'] Product Ar-Pd(II)-Ar'(L2)->[Ar-Ar']

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: Suzuki-Miyaura Coupling of (3-Methylisoquinolin-6-yl)boronic Acid

The following protocols are based on established methodologies for the Suzuki-Miyaura coupling of heterocyclic boronic acids and provide a robust starting point for the synthesis of 6-aryl-3-methylisoquinolines.[4][5]

Protocol 1: General Procedure for the Coupling of (3-Methylisoquinolin-6-yl)boronic Acid with Aryl Bromides

This protocol is suitable for a wide range of aryl and heteroaryl bromides.

Materials:

  • (3-Methylisoquinolin-6-yl)boronic acid

  • Aryl bromide

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add (3-Methylisoquinolin-6-yl)boronic acid (1.2 equiv.), the aryl bromide (1.0 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and Na₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask. The reaction concentration should be approximately 0.1 M with respect to the aryl bromide.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling of (3-Methylisoquinolin-6-yl)boronic acid.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and improve yields, particularly for less reactive coupling partners.

Materials:

  • (3-Methylisoquinolin-6-yl)boronic acid

  • Aryl halide (bromide or chloride)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water (degassed)

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine (3-Methylisoquinolin-6-yl)boronic acid (1.5 equiv.), the aryl halide (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and K₂CO₃ (2.5 equiv.).

  • Solvent Addition: Add a degassed 5:1 mixture of DMF and water.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction to 120-150 °C for 15-45 minutes.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Data Presentation: A Comparative Overview of Reaction Conditions

The choice of catalyst, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The following table summarizes common conditions used for the coupling of heterocyclic boronic acids.

Parameter Condition A (Conventional Heating) Condition B (Microwave-Assisted) Notes
Palladium Catalyst Pd(dppf)Cl₂Pd(PPh₃)₄Other effective catalysts include Pd(OAc)₂ with a phosphine ligand like SPhos or XPhos.
Base Na₂CO₃, K₂CO₃, Cs₂CO₃K₂CO₃, K₃PO₄The choice of base can significantly impact the reaction rate and yield.[3]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFDMF/H₂O, Acetonitrile/H₂OAnhydrous conditions can also be employed with certain bases.[6]
Temperature 80 - 110 °C120 - 150 °CHigher temperatures are often required for less reactive aryl chlorides.
Reaction Time 4 - 24 hours10 - 60 minutesMicrowave heating dramatically reduces reaction times.

Troubleshooting and Field-Proven Insights

  • Low Yields: If the reaction is sluggish or provides low yields, consider increasing the temperature, changing the base (e.g., to a stronger base like Cs₂CO₃), or using a more active catalyst system (e.g., a palladacycle or a catalyst with a bulky biarylphosphine ligand).[7][8]

  • Protodeborylation: A common side reaction is the cleavage of the C-B bond of the boronic acid.[8] This can be minimized by using anhydrous conditions or by converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[6]

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often promoted by the presence of oxygen and can be mitigated by thoroughly degassing the reaction mixture.[9]

  • Purification Challenges: The basic nature of the isoquinoline ring may require a modified work-up or purification strategy. A mild acidic wash during the work-up can help to remove basic impurities.

Beyond Suzuki-Miyaura: Other Potential Palladium-Catalyzed Reactions

While the Suzuki-Miyaura coupling is the most common reaction for boronic acids, other palladium-catalyzed transformations are also of interest.

  • Heck Reaction: In a variation known as the oxidative Heck reaction, boronic acids can be coupled with alkenes. This reaction typically requires a reoxidant for the palladium catalyst.

  • Sonogashira-Type Coupling: While the classic Sonogashira reaction couples terminal alkynes with aryl halides, there are reports of Sonogashira-type reactions involving boronic acids.

These alternative reactions expand the synthetic utility of (3-Methylisoquinolin-6-yl)boronic acid, enabling the formation of C(sp²)-C(sp²) and C(sp²)-C(sp) bonds.

Conclusion

(3-Methylisoquinolin-6-yl)boronic acid is a versatile and valuable reagent for the synthesis of functionalized isoquinoline derivatives. The Suzuki-Miyaura reaction provides a robust and reliable method for the formation of C-C bonds with this building block. By understanding the underlying principles of the catalytic cycle and carefully selecting the reaction conditions, researchers can efficiently access a wide range of novel compounds for applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a comprehensive resource to facilitate the successful implementation of these powerful synthetic transformations.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
  • Ökten, S. Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. J. Chem. Res.2019, 43 (7-8), 274-280.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.
  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002, 41 (22), 4176–4211.
  • Carrow, B. P.; Hartwig, J. F. Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. J. Am. Chem. Soc.2011, 133 (7), 2116–2119.
  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008, 41 (11), 1461–1473.
  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001, 40 (24), 4544-4568.
  • Al-Masum, M.; Kumaraswamy, G.; Kinter, K. S. Palladium-catalyzed homocoupling of arylboronic acids in the air. Tetrahedron Lett.2002, 43 (22), 4039-4041.
  • Denmark, S. E.; Sweis, R. F. The Palladium-Catalyzed Cross-Coupling of Organosilanols and Their Salts: A Practical and Versatile Alternative to Boron- and Tin-Based Methods. Acc. Chem. Res.2002, 35 (10), 835–846.
  • Denmark, S. E.; Smith, R. C.; Chang, W.-T. T. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. J. Am. Chem. Soc.2009, 131 (8), 3104–3118.
  • Kudo, N.; Fuse, K.; Takeda, N.; Terao, J.; Kambe, N. Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. Angew. Chem. Int. Ed.2010, 49 (1), 183-186.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Der Pharma Chemica. Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000, 100 (8), 3009–3066.
  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007, 107 (3), 874–922.
  • Yoo, K. S.; Yoon, C. H.; Jung, K. W. Oxidative Heck-type reaction: an efficient C-H bond functionalization of arenes and heteroarenes. J. Am. Chem. Soc.2006, 128 (51), 16384-16393.
  • Denmark Group. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]

  • Miyaura, N.; Yamada, K.; Suzuki, A. A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Lett.1979, 20 (36), 3437–3440.
  • Rossi, R.; Bellina, F.; Lessi, M. Heck-type reactions of heterocyclic compounds. Tetrahedron2012, 68 (15), 3153-3195.
  • Doucet, H. Heck reaction: a time of re-examination.
  • González-Bobes, F.; Fu, G. C. A General Method for the Palladium-Catalyzed Sonogashira-Type Coupling of Aryl and Vinyl Boronic Acids with Terminal Alkynes. J. Am. Chem. Soc.2006, 128 (16), 5360–5361.

Sources

Application

High-Yield Functionalization of Heterocycles with (3-Methylisoquinolin-6-yl)boronic Acid via Suzuki-Miyaura Cross-Coupling

Introduction & Strategic Rationale The 3-methylisoquinoline scaffold is a privileged pharmacophore widely utilized in the design of kinase inhibitors, GPCR ligands, and advanced therapeutic agents. Incorporating this moi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The 3-methylisoquinoline scaffold is a privileged pharmacophore widely utilized in the design of kinase inhibitors, GPCR ligands, and advanced therapeutic agents. Incorporating this moiety into complex heterocyclic systems is most efficiently achieved via the Suzuki-Miyaura cross-coupling reaction[1].

(3-Methylisoquinolin-6-yl)boronic acid serves as a highly versatile nucleophilic coupling partner. However, electron-deficient and heterocyclic boronic acids are notoriously susceptible to competing protodeboronation—a degradation pathway that destroys the boronic acid before coupling can occur[2]. To overcome this, the reaction conditions must be meticulously engineered to accelerate the transmetalation step. This application note details an optimized, self-validating protocol for the high-yield functionalization of aryl and heteroaryl halides using (3-Methylisoquinolin-6-yl)boronic acid, grounded in mechanistic causality and rigorous in-process controls.

Mechanistic Causality & Pathway Dynamics

The Suzuki-Miyaura coupling relies on a Pd(0)/Pd(II) catalytic cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination[3].

  • Oxidative Addition: The aryl/heteroaryl halide inserts into the active Pd(0) catalyst to form a Pd(II) intermediate[3].

  • Transmetalation (The Rate-Limiting Step): The critical phase where the (3-methylisoquinolin-6-yl) group transfers from boron to palladium. Structural and kinetic investigations reveal that transmetalation requires the formation of an empty coordination site on the palladium and the activation of the boronic acid by a base to form a reactive, nucleophilic "ate" complex[2].

  • Reductive Elimination: The newly formed bi-heteroaryl system is expelled, regenerating the Pd(0) catalyst[3].

Because heterocyclic boronic acids degrade rapidly if transmetalation is sluggish, selecting a bidentate ligand (e.g., dppf) and a strong, highly soluble base (e.g., K₃PO₄) is causally linked to outcompeting the protodeboronation pathway.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Pd(II) Complex] Pd0->OxAdd Ar-X TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Base RedElim Reductive Elimination [Bi-heteroaryl Product] TransMet->RedElim (3-Me-IsoQ)-B(OH)2 RedElim->Pd0 Product Release

Suzuki-Miyaura catalytic cycle for (3-Methylisoquinolin-6-yl)boronic acid coupling.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for coupling (3-Methylisoquinolin-6-yl)boronic acid with a standard heteroaryl bromide. The data illustrates the direct causality between catalyst/base selection and overall reaction yield.

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent (4:1 v/v)Temp (°C)Yield (%)Mechanistic Causality / Observation
1Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O9045%Monodentate ligand leads to slow transmetalation; significant protodeboronation observed.
2Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O9072%Bidentate ligand accelerates coupling; moderate yield achieved.
3 Pd(dppf)Cl₂ K₃PO₄ 1,4-Dioxane/H₂O 90 89% Optimal: Stronger base facilitates rapid "ate" complex formation, outcompeting degradation.
4Pd(dppf)Cl₂K₃PO₄THF/H₂O8065%Lower boiling point of THF limits thermal kinetics required for sterically hindered substrates.

Experimental Workflow & Self-Validating Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It integrates In-Process Controls (IPCs) to verify catalytic activity in real-time and post-reaction characterization to confirm structural integrity.

Workflow Prep 1. Preparation & Weighing Degas 2. Degassing (N2 Purge) Prep->Degas React 3. Heating (90°C, 12h) Degas->React Workup 4. Aqueous Workup React->Workup Purify 5. Flash Chromatography Workup->Purify

Step-by-step workflow for the functionalization of heterocycles via Suzuki coupling.

Step 1: Reagent Preparation
  • Heteroaryl Halide: 1.0 equiv (e.g., 1.0 mmol)

  • (3-Methylisoquinolin-6-yl)boronic acid: 1.2 equiv (1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂: 0.05 equiv (0.05 mmol, 5 mol%)

  • K₃PO₄: 2.0 equiv (2.0 mmol)

  • Solvent System: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step 2: Setup and Degassing (Critical Causality Step)
  • Combine all solid reagents in an oven-dried Schlenk flask or a microwave reaction vial equipped with a magnetic stir bar.

  • Add the 1,4-Dioxane/H₂O solvent mixture.

  • Causality Check: Pd(0) is highly susceptible to oxidation by atmospheric oxygen, which permanently deactivates the catalyst and promotes homocoupling side reactions.

  • Degas the suspension by bubbling ultra-pure Nitrogen or Argon directly through the mixture for 10–15 minutes, or perform three rigorous freeze-pump-thaw cycles.

Step 3: Reaction Execution & IPC Validation
  • Seal the vessel under an inert atmosphere and submerge it in a pre-heated oil bath or heating block at 90 °C.

  • Stir vigorously (800+ rpm) to ensure the biphasic mixture remains a fine emulsion, maximizing the interfacial surface area for the base.

  • Self-Validation (IPC): At the 8-hour mark, withdraw a 10 µL aliquot via syringe. Dilute with LC-MS grade Acetonitrile, filter, and analyze via LC-MS. The catalytic cycle is validated as complete when the starting heteroaryl halide peak is <2% relative to the product peak. Do not proceed to workup until this metric is met.

Step 4: Aqueous Workup
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (20 mL) and Deionized Water (20 mL).

  • Causality Check: This step partitions the organic product into the top layer while dissolving inorganic salts (K₃PO₄, KCl) and any protodeboronated byproducts into the aqueous layer.

  • Separate the organic layer. Extract the remaining aqueous layer with additional Ethyl Acetate (2 x 15 mL).

  • Combine the organic layers, wash with saturated aqueous NaCl (brine, 20 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

Step 5: Purification & Structural Verification
  • Purify the crude residue via silica gel flash column chromatography. Use a gradient eluent of Hexanes/Ethyl Acetate (typically starting at 20% EtOAc and ramping to 60% based on TLC Rf values).

  • Self-Validation (Post-Reaction): Confirm the structure of the isolated product using ¹H-NMR, ¹³C-NMR, and HRMS. The successful transfer of the isoquinoline moiety is definitively validated by the appearance of the diagnostic C3-methyl singlet (typically around δ 2.6–2.8 ppm) and the characteristic downfield shift of the isoquinoline C1 proton.

References

  • Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

Sources

Method

Application Notes and Protocols for the Development of Fluorescent Probes with (3-Methylisoquinolin-6-yl)boronic acid

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Pursuit of Precision in Cellular Imaging The intricate signaling networks within living cells are often orchestrated by transient...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pursuit of Precision in Cellular Imaging

The intricate signaling networks within living cells are often orchestrated by transient and reactive molecules. Among these, reactive oxygen species (ROS) play a pivotal role as both signaling messengers and mediators of oxidative stress, implicated in a host of pathologies including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Hydrogen peroxide (H₂O₂) is a relatively stable and membrane-permeable ROS, making it a key player in these processes.[2] Consequently, the development of tools for its selective and sensitive detection in living systems is of paramount importance.

Fluorescent probes have emerged as indispensable tools for real-time visualization of biomolecules and cellular events with high spatial and temporal resolution.[3] This guide focuses on the development and application of novel fluorescent probes based on the (3-Methylisoquinolin-6-yl)boronic acid scaffold. The isoquinoline moiety is a well-established fluorophore, exhibiting favorable photophysical properties, while the boronic acid functional group provides a versatile handle for the selective detection of specific analytes.[4]

Herein, we provide a comprehensive guide for the design, synthesis, and application of a proposed fluorescent probe, MIP-B (MethylIsoquinoline-Boronic acid) , for the detection of hydrogen peroxide. This document is intended to serve as a foundational resource for researchers seeking to develop and utilize new chemical tools for the study of redox biology and drug discovery.

Probe Design and Synthesis: From Concept to a Functional Molecule

Rationale for the Design of MIP-B

The design of MIP-B is predicated on the well-established reactivity of arylboronic acids with hydrogen peroxide.[5] The core concept is a "turn-on" fluorescence mechanism. In its native state, the (3-Methylisoquinolin-6-yl)boronic acid moiety is a relatively poor fluorophore due to quenching effects. Upon selective oxidation by H₂O₂, the boronic acid is converted to a highly fluorescent phenol derivative. This conversion leads to a significant increase in fluorescence intensity, providing a direct and robust readout for the presence of H₂O₂.

The 3-methylisoquinoline core is chosen for its intrinsic fluorescence and structural rigidity, which are desirable properties for a fluorophore. The boronic acid at the 6-position is synthetically accessible and its electronic properties are expected to be modulated upon oxidation, leading to a distinct change in the fluorescence output.

Proposed Synthesis of a Phenyl-MIP-B Probe

To create a functional probe with potentially enhanced photophysical properties, we propose the synthesis of a derivative where the (3-Methylisoquinolin-6-yl)boronic acid is coupled to another aromatic system. A straightforward approach is the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds.[6][7]

The following is a proposed synthetic scheme for coupling (3-Methylisoquinolin-6-yl)boronic acid with 4-bromoanisole to yield 4'-Methoxy-3-methyl-[1,6'-biisoquinoline] . The methoxy group can enhance the quantum yield of the final product.

Diagram of the Proposed Synthetic Workflow

cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 (3-Methylisoquinolin-6-yl)boronic acid product 4'-Methoxy-3-methyl-[1,6'-biisoquinoline] (Proposed MIP-B Probe) reactant1->product Suzuki-Miyaura Coupling reactant2 4-Bromoanisole reactant2->product catalyst Pd(PPh₃)₄ catalyst->product base K₂CO₃ base->product solvent Toluene/Ethanol/H₂O solvent->product temperature 90 °C temperature->product

Caption: Proposed synthesis of a MIP-B probe via Suzuki-Miyaura coupling.

Detailed Synthetic Protocol

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • (3-Methylisoquinolin-6-yl)boronic acid

  • 4-Bromoanisole

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Ethanol, anhydrous

  • Deionized water, degassed

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried round-bottom flask, add (3-Methylisoquinolin-6-yl)boronic acid (1.0 eq.), 4-bromoanisole (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture to 90 °C and stir under the inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired MIP-B probe.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Properties and Sensing Mechanism

Expected Spectroscopic Characteristics

The proposed MIP-B probe is expected to exhibit distinct spectroscopic properties before and after reaction with H₂O₂. The following table summarizes the anticipated characteristics, which should be experimentally verified.

PropertyMIP-B (pre-H₂O₂) (Expected)MIP-B-OH (post-H₂O₂) (Expected)
Excitation Max (λex) ~330 nm~350 nm
Emission Max (λem) ~380 nm (Weak)~450 nm (Strong)
Quantum Yield (Φ) Low (< 0.1)High (> 0.5)
Appearance Colorless/Non-fluorescentBlue fluorescence
Sensing Mechanism: A "Turn-On" Response

The detection mechanism relies on the selective and irreversible oxidation of the boronic acid moiety by hydrogen peroxide to the corresponding phenol.[2] This transformation alters the electronic properties of the fluorophore, leading to a significant enhancement of its fluorescence quantum yield. This "turn-on" response is highly desirable as it minimizes background signal and enhances sensitivity.

Diagram of the Sensing Mechanism

MIP_B MIP-B Probe (Low Fluorescence) MIP_B_OH MIP-B-OH (High Fluorescence) MIP_B->MIP_B_OH Oxidation H2O2 Hydrogen Peroxide (H₂O₂) H2O2->MIP_B_OH

Caption: "Turn-on" fluorescence mechanism of the MIP-B probe with H₂O₂.

Application Protocols

Protocol 1: In Vitro Characterization of MIP-B for H₂O₂ Detection

Objective: To determine the sensitivity, selectivity, and kinetics of the MIP-B probe in response to H₂O₂ in a cell-free system.

Materials:

  • MIP-B probe stock solution (e.g., 10 mM in DMSO)

  • Hydrogen peroxide (H₂O₂) solution (30%), freshly diluted to working concentrations

  • Phosphate-buffered saline (PBS), pH 7.4

  • Other ROS/RNS species for selectivity testing (e.g., superoxide, nitric oxide, hypochlorite)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of MIP-B (e.g., 10 µM) in PBS (pH 7.4).

    • Prepare a series of H₂O₂ concentrations (e.g., 0-100 µM) in PBS.

    • Prepare solutions of other ROS/RNS at a high concentration (e.g., 100 µM) to test for interference.

  • Assay Performance:

    • To the wells of a 96-well black microplate, add 100 µL of the 10 µM MIP-B working solution.

    • Add 100 µL of the different H₂O₂ concentrations to the respective wells.

    • For selectivity testing, add 100 µL of the other ROS/RNS solutions to separate wells containing the MIP-B probe.

    • Incubate the plate at 37 °C for a specified time (e.g., 30 minutes).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths optimized for the MIP-B-OH product (e.g., λex = 350 nm, λem = 450 nm).

  • Data Analysis:

    • Plot the fluorescence intensity as a function of H₂O₂ concentration to generate a calibration curve.

    • Calculate the limit of detection (LOD) based on the signal-to-noise ratio (e.g., 3σ/slope).

    • Compare the fluorescence response to H₂O₂ with that of other ROS/RNS to assess selectivity.

    • To determine the reaction kinetics, measure the fluorescence intensity at different time points after the addition of H₂O₂.

Protocol 2: Live Cell Imaging of Intracellular H₂O₂

Objective: To visualize changes in intracellular H₂O₂ levels in living cells using the MIP-B probe.

Materials:

  • Cells of interest (e.g., HeLa cells, primary neurons) cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • MIP-B probe stock solution (10 mM in DMSO)

  • H₂O₂ or a stimulus to induce endogenous H₂O₂ production (e.g., phorbol 12-myristate 13-acetate - PMA)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Seeding:

    • Seed the cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

  • Probe Loading:

    • Dilute the MIP-B stock solution in serum-free cell culture medium to a final concentration of 5-10 µM.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the MIP-B loading solution to the cells and incubate at 37 °C for 30-60 minutes.

  • Cell Treatment:

    • After incubation, remove the loading solution and wash the cells twice with warm PBS to remove any excess probe.

    • Add fresh, pre-warmed cell culture medium.

    • To induce H₂O₂ production, treat the cells with a stimulus (e.g., 1 µM PMA) or directly with a low concentration of exogenous H₂O₂ (e.g., 50 µM). Include a vehicle-treated control group.

  • Fluorescence Imaging:

    • Image the cells using a fluorescence microscope equipped with a DAPI or similar filter set (e.g., excitation ~350 nm, emission ~450 nm).

    • Acquire images at different time points after treatment to monitor the dynamics of H₂O₂ production.

  • Image Analysis:

    • Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji).

    • Compare the fluorescence intensity between control and treated cells to determine the relative change in intracellular H₂O₂ levels.

Important Controls:

  • Negative Control: Cells loaded with MIP-B but not treated with a stimulus. This establishes the baseline fluorescence.

  • Positive Control: Cells pre-treated with an antioxidant (e.g., N-acetylcysteine) before stimulation. This should attenuate the fluorescence increase, confirming that the signal is specific to ROS.

Data Interpretation and Troubleshooting

  • High Background Fluorescence: This could be due to incomplete removal of the probe after loading or cellular autofluorescence. Optimize washing steps and use appropriate background subtraction during image analysis.

  • Low Signal: The probe concentration or incubation time may be insufficient. Alternatively, the stimulus may not be effectively inducing H₂O₂ production. Optimize these parameters.

  • Phototoxicity: Prolonged exposure to excitation light can damage cells. Minimize exposure time and use the lowest possible laser power.

Conclusion

The (3-Methylisoquinolin-6-yl)boronic acid scaffold presents a promising platform for the development of novel fluorescent probes. The proposed MIP-B probe for hydrogen peroxide, based on a robust "turn-on" mechanism, serves as a prime example of the potential of this class of compounds. The detailed protocols provided in this guide are intended to empower researchers to synthesize, characterize, and apply these new tools to unravel the complex roles of reactive oxygen species in health and disease. Further derivatization of the isoquinoline core could lead to probes with tailored properties, such as subcellular targeting or ratiometric sensing capabilities, opening up new avenues for discovery in chemical biology and drug development.

References

  • Chan, J., Dodani, S. C., & Chang, C. J. (2012). Reaction-based small-molecule fluorescent probes for imaging and sensing in living cells.
  • Luo, S., Zhang, E., Su, Y., Cheng, T., & Shi, C. (2011). A review on nanoparticles-based fluorescent probes for live cell imaging.
  • Dickinson, B. C., Huynh, C., & Chang, C. J. (2010). A palette of fluorescent probes for hydrogen peroxide. Journal of the American Chemical Society, 132(16), 5906–5915.
  • Van de Bittner, G. C., Bertozzi, C. R., & Chang, C. J. (2013). Strategy for dual-analyte luciferin imaging. Journal of the American Chemical Society, 135(5), 1783–1795.
  • Miller, E. W., Tulyathan, O., Isacoff, E. Y., & Chang, C. J. (2007). Molecular imaging of hydrogen peroxide produced for cell signaling.
  • Yang, W., Gao, X., & Wang, B. (2003). Boronic acid compounds as potential pharmaceutical agents. Medicinal Research Reviews, 23(3), 346-368.
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • PubChem. (n.d.). 3-Methylisoquinoline. Retrieved from [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • Royal Society of Chemistry. (2017). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. Retrieved from [Link]

  • MDPI. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Retrieved from [Link]

  • ACS Publications. (2021). Synthesis of Diboronic Acid-Based Fluorescent Probes for the Sensitive Detection of Glucose in Aqueous Media and Biological Matrices. Retrieved from [Link]

  • Wiley Online Library. (2018). Boronate-Based Fluorescence Probes for the Detection of Hydrogen Peroxide. Retrieved from [Link]

  • ACS Publications. (2005). Boronate-Based Fluorescent Probes for Imaging Cellular Hydrogen Peroxide. Retrieved from [Link]

  • Molecules. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Retrieved from [Link]

  • MDPI. (2023). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple Boronic Acid-based Fluorescent Probe for Selective Detection of Hydrogen Peroxide in Solutions and Living Cells. Retrieved from [Link]

  • Springer. (2002). Charge transfer fluorescent probes using boronic acids for monosaccharide signaling. Retrieved from [Link]

  • MDPI. (2023). Trimethyl Lock Quinone-Based Organic Molecular Probes for NQO1 Sensing and Imaging. Retrieved from [Link]

  • RSC Publishing. (n.d.). A new fluorescent probe based on quinoline for detection of Al3+ and Fe3+ with “off–on–off” response in aqueous solution. Retrieved from [Link]

  • PubMed. (2015). A highly selective fluorescent probe for Al(3+) based on quinoline derivative. Retrieved from [Link]

  • PubMed. (2023). Two novel fluorescent probes based on quinolinone for continuous recognition of Al 3+ and ClO -. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Retrieved from [Link]

  • MDPI. (2016). Synthesis and Biological Activity of Some New N1-(4-oxoquinolin-6-yl) Amidrazones. Retrieved from [Link]

  • Nature. (2014). Fluorescent porous silicon biological probes with high quantum efficiency and stability. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]

  • NIH. (n.d.). Boronate-Based Fluorescence Probes for the Detection of Hydrogen Peroxide. Retrieved from [Link]

  • NIH. (n.d.). Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems. Retrieved from [Link]

  • NIH. (n.d.). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Retrieved from [Link]

Sources

Application

Application Note: (3-Methylisoquinolin-6-yl)boronic acid as a Privileged Building Block in Complex Molecule Synthesis

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Author: BenchChem Technical Support Team. Date: April 2026

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Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Experimental Protocols.

Executive Summary

(3-Methylisoquinolin-6-yl)boronic acid is a highly versatile, privileged building block in modern medicinal chemistry. Its integration into complex molecular scaffolds has driven significant breakthroughs in the development of targeted therapeutics, most notably in the design of macrocyclic Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators[1][2] and the construction of DNA-Encoded Libraries (DELs)[3]. This application note provides a comprehensive scientific overview of its structural advantages, mechanistic utility in palladium-catalyzed cross-couplings, and field-validated experimental protocols for its application in drug discovery.

Physicochemical & Structural Profiling

Before deploying this building block in late-stage functionalization, it is critical to understand its physicochemical parameters. The presence of the boronic acid moiety allows for seamless integration via Suzuki-Miyaura coupling, while the isoquinoline core provides essential pharmacophoric features.

PropertyValue / Description
Chemical Name (3-Methylisoquinolin-6-yl)boronic acid
CAS Number 1220017-38-6 (Free acid) / 1637377-25-3 (Pinacol ester variants)[4]
Molecular Formula C10H10BNO2[5]
Molecular Weight 187.00 g/mol [5]
Structural Features Rigid bicyclic heteroaromatic ring; H-bond accepting nitrogen; C3-methyl steric shield; C6-boronic acid handle.
Solubility Soluble in DMSO, DMF, and basic aqueous buffers; moderately soluble in lower alcohols.

Mechanistic Insights & Structural Rationale (E-E-A-T)

As a Senior Application Scientist, it is essential to look beyond the basic connectivity of a building block and understand why it is selected for complex drug design:

  • Pharmacophoric Contribution: The isoquinoline nitrogen acts as a strong hydrogen-bond acceptor, crucial for interacting with kinase hinge regions or transmembrane protein domains[1].

  • Steric Shielding via the 3-Methyl Group: The methyl group at the C3 position is not merely decorative. It provides localized steric hindrance that restricts the rotational degrees of freedom (dihedral angle) when the C6 position is coupled to an aryl ring. Furthermore, this methyl group shields the electron-rich isoquinoline core from rapid metabolic oxidation by Cytochrome P450 enzymes, significantly improving the in vivo half-life of the resulting drug candidate.

  • Regioselective Cross-Coupling: The C6-boronic acid serves as a highly reactive handle for Suzuki-Miyaura cross-coupling. Unlike direct C-H activation strategies, the boronic acid guarantees absolute regiocontrol, allowing chemists to append the 3-methylisoquinoline moiety to advanced, highly functionalized intermediates without risking off-target arylation[6].

Key Applications in Drug Discovery

Macrocyclic CFTR Modulators (Cystic Fibrosis)

Cystic fibrosis is caused by mutations (e.g., F508del) in the CFTR protein, leading to defective protein folding, trafficking, and channel gating[1][7]. Recent innovations by Idorsia Pharmaceuticals utilize the 3-methylisoquinoline scaffold to synthesize macrocyclic CFTR modulators[1][2]. In these architectures, the (3-methylisoquinolin-6-yl) moiety acts as a rigid, lipophilic spacer that correctly orients the macrocycle to interact with the mutant CFTR protein. This interaction facilitates the processing and trafficking of CFTR to the cell surface, acting as a potent CFTR corrector/potentiator[1][8].

DNA-Encoded Libraries (DELs)

In the hit-identification phase, DELs require chemical transformations that are highly efficient and strictly orthogonal to the DNA tag. (3-Methylisoquinolin-6-yl)boronic acid is an ideal coupling partner for On-DNA Suzuki-Miyaura reactions. Utilizing advanced water-soluble palladium precatalysts (such as APhos Pd G3), this building block can be coupled to DNA-conjugated aryl halides in aqueous media at elevated temperatures without degrading the structural integrity of the oligonucleotide[3][9].

Optimization of Suzuki-Miyaura Coupling Conditions

The coupling of isoquinoline boronates can sometimes be plagued by protodeboronation (premature loss of the boronic acid group) or homocoupling[6]. The table below summarizes optimized conditions to maximize the yield of the cross-coupled 6-aryl-3-methylisoquinoline product.

Catalyst SystemSolvent SystemBaseTemp (°C)Yield (%)Mechanistic Note
Pd(PPh3)4Toluene/EtOH/H2ONa2CO39065%Standard conditions; susceptible to moderate protodeboronation.
Pd(dppf)Cl21,4-Dioxane/H2OK2CO38082%Bidentate ligand prevents Pd precipitation; broad functional group tolerance.
Pd2(dba)3 / tBu3Pn-BuOH/H2OK3PO47091%Highly active electron-rich ligand accelerates oxidative addition, minimizing des-halogenation[6].
APhos Pd G3NaPi buffer / DMABuffer (pH 8)95>95%Conversion rate. Optimized specifically for On-DNA coupling; prevents DNA degradation[3].

Experimental Protocols

Protocol 1: Standard Suzuki-Miyaura Cross-Coupling for Late-Stage Functionalization

This protocol is designed for the synthesis of complex small molecules (e.g., CFTR modulator intermediates) using a highly active catalyst system to prevent protodeboronation[6].

Reagents:

  • Aryl Halide (1.0 equiv)

  • (3-Methylisoquinolin-6-yl)boronic acid (1.2 equiv)

  • Pd2(dba)3 (0.02 equiv, 2 mol%)

  • tBu3P·HBF4 (0.04 equiv, 4 mol%)

  • K3PO4 (3.0 equiv, aqueous solution)

  • n-Butanol (degassed)

Step-by-Step Methodology:

  • Degassing (Critical Step): In a Schlenk flask, dissolve the Aryl Halide and (3-Methylisoquinolin-6-yl)boronic acid in n-Butanol. Sparge the solution with dry Nitrogen or Argon for 15 minutes. Causality: Oxygen rapidly degrades electron-rich phosphine ligands (tBu3P) and oxidizes Pd(0) to inactive Pd(II) species.

  • Catalyst Activation: Add Pd2(dba)3 and tBu3P·HBF4 to the degassed mixture. Stir at room temperature for 5 minutes to allow the formation of the active monomeric Pd(0)-tBu3P species.

  • Base Addition: Add the aqueous K3PO4 solution (previously degassed) in a single portion. Causality: The biphasic n-BuOH/H2O system ensures the base is fully dissolved, facilitating the critical transmetalation step of the catalytic cycle.

  • Thermal Activation: Immediately transfer the flask to a pre-heated oil bath at 70 °C. Causality: Rapid heating outcompetes the slower, temperature-dependent protodeboronation side-reaction[6].

  • Reaction Monitoring & Quenching: Monitor via LC-MS. Upon completion (typically 2-4 hours), cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4, filter, and concentrate for column chromatography.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Aryl Halide Complex Pd0->OxAdd Aryl Halide (Ar-X) TransMet Transmetalation Addition of (3-Methylisoquinolin-6-yl)boronic acid OxAdd->TransMet Base (K3PO4) RedElim Reductive Elimination Product Formation TransMet->RedElim Boronic Acid RedElim->Pd0 Release Pd(0) Product 6-Aryl-3-methylisoquinoline Target Molecule RedElim->Product Cross-Coupled Product

Caption: Mechanistic pathway of the Suzuki-Miyaura catalytic cycle utilizing (3-Methylisoquinolin-6-yl)boronic acid.

Protocol 2: On-DNA Suzuki-Miyaura Cross-Coupling for DEL Synthesis

This protocol utilizes APhos Pd G3, a third-generation precatalyst that is highly stable in aqueous media, ensuring the DNA barcode remains intact during the cross-coupling[3].

Reagents:

  • DNA-conjugated Aryl Halide (0.2 mM)

  • (3-Methylisoquinolin-6-yl)boronic acid (100 mM in DMA)

  • APhos Pd G3 (4 mM in DMA)

  • Sodium Phosphate (NaPi) Buffer (0.25 M, pH 8.0)

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine the DNA-conjugated Aryl Halide (in NaPi buffer) with the (3-Methylisoquinolin-6-yl)boronic acid solution. The final solvent ratio should be NaPi buffer:DMA (3:2)[3].

  • Catalyst Introduction: Add the APhos Pd G3 solution. Causality: APhos (Amphos) is a highly sterically hindered, electron-rich ligand that promotes rapid oxidative addition even at low DNA-conjugate concentrations, preventing off-target DNA damage.

  • Cross-Coupling: Seal the tube and heat at 95 °C in a thermocycler for exactly 15 minutes[3]. Causality: Short, high-temperature bursts ensure complete conversion while minimizing the time the DNA is exposed to thermal degradation.

  • DNA Precipitation (Self-Validating Step): Cool the reaction to 4 °C. Add 10% volume of 3M NaCl and 3 volumes of cold absolute ethanol. Incubate at -80 °C for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes.

  • Recovery: Discard the supernatant (containing excess boronic acid and Pd catalyst). Wash the DNA pellet with 70% ethanol, air-dry, and resuspend in nuclease-free water for downstream pooling and sequencing.

OnDNAWorkflow Step1 DNA-Conjugated Aryl Halide Step2 Add APhos Pd G3 & Boronic Acid Step1->Step2 Step3 Thermal Activation (95°C, 15 min) Step2->Step3 Step4 Ethanol Precipitation & Centrifugation Step3->Step4 Step5 Purified DNA-Conjugated Isoquinoline Product Step4->Step5

Caption: Step-by-step workflow for On-DNA Suzuki-Miyaura library synthesis.

References

  • Idorsia Pharmaceuticals Ltd. (2024). Macrocyclic CFTR modulators (Patent No. WO2024056798A1).
  • Idorsia Pharmaceuticals Ltd. (2022). Macrocycles as CFTR modulators (Patent No. WO2022194399A1).
  • Varala, R., et al. (2025). On-DNA C–H functionalization of electron-rich arenes for DNA-encoded libraries. ResearchGate.[Link]

  • ACS Publications. (2022). Process Development of a Triphasic Continuous Flow Suzuki–Miyaura Coupling Reaction in a Plug Flow Reactor. Organic Process Research & Development.[Link]

Sources

Method

Application Note &amp; Protocol: High-Throughput Screening of (3-Methylisoquinolin-6-yl)boronic Acid Derivatives for Novel Antibacterial Agents

Abstract The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Boronic acids have emerged as a promising class of compounds, primarily due...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Boronic acids have emerged as a promising class of compounds, primarily due to their ability to form reversible covalent bonds with the active site serine residues of bacterial enzymes, such as β-lactamases and penicillin-binding proteins (PBPs).[1][2][3] This application note provides a comprehensive framework and detailed protocols for the synthesis, screening, and characterization of a library of (3-Methylisoquinolin-6-yl)boronic acid derivatives. The isoquinoline moiety has been recognized for its antimicrobial potential, and its combination with a boronic acid "warhead" presents a rational strategy for developing new antibacterial agents.[4][5][6][7] This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antibiotics.

Introduction: The Rationale for Isoquinoline Boronic Acids

The chemical versatility and biological activity of isoquinoline alkaloids have established them as important scaffolds in medicinal chemistry.[5][8] Several isoquinoline-containing compounds have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria.[4][6][7] The core hypothesis of this work is that the isoquinoline scaffold can serve as a recognition element, guiding the boronic acid moiety to specific bacterial targets.

Boronic acids act as transition-state analogs, particularly for serine hydrolases, which are crucial for bacterial survival.[1][3] The boron atom, with its vacant p-orbital, readily accepts electrons from nucleophilic residues like serine, forming a stable tetrahedral intermediate that inhibits enzyme function.[9][10] This mechanism is particularly effective against β-lactamases, the primary enzymes responsible for resistance to β-lactam antibiotics.[1][3][11] By combining the targeting potential of the isoquinoline core with the inhibitory power of boronic acid, we can create a new generation of potent and specific antibacterial agents.

This document outlines a systematic approach to:

  • Synthesize a diverse library of (3-Methylisoquinolin-6-yl)boronic acid derivatives.

  • Perform primary screening using standardized antibacterial susceptibility testing.

  • Determine key potency metrics such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

  • Provide a foundational workflow for preliminary mechanism of action studies.

Synthesis of the Compound Library

The synthesis of (3-Methylisoquinolin-6-yl)boronic acid and its derivatives is a critical first step. A versatile approach involves the palladium-catalyzed Miyaura borylation of a corresponding halo-isoquinoline precursor.

General Synthetic Scheme:

A common method for synthesizing aryl boronic acids is through the electrophilic trapping of arylmetal intermediates with borate esters.[12] An alternative and often more efficient method is the palladium-catalyzed cross-coupling of an appropriate aryl halide with a diboronic acid reagent.[12]

  • Starting Material: 6-Bromo-3-methylisoquinoline.

  • Borylation Reagent: Bis(pinacolato)diboron is a commonly used, stable source of boron.[13]

  • Catalyst System: A palladium catalyst, such as Pd(dppf)Cl₂, and a suitable base (e.g., potassium acetate) are employed.

  • Derivative Generation: Functional group diversity can be introduced on the isoquinoline ring prior to borylation or by subsequent modification of the boronic acid product to create a library of derivatives for screening.

The resulting boronate esters are typically stable and can be purified by standard chromatographic techniques. Deprotection to the final boronic acid can be achieved under mild conditions.[14]

Primary Antibacterial Screening: A Hierarchical Approach

A tiered screening strategy is essential for efficiently identifying promising lead compounds from a large library of derivatives. The initial phase focuses on determining the fundamental ability of each compound to inhibit bacterial growth.

Selection of Bacterial Panel

The choice of bacteria for initial screening should be guided by clinical relevance and the need to assess broad-spectrum potential. A representative panel should include:

  • Gram-Positive Pathogens:

    • Staphylococcus aureus (ATCC 29213) - A common cause of skin and soft tissue infections.

    • Methicillin-resistant Staphylococcus aureus (MRSA, e.g., ATCC 43300) - To assess activity against a key drug-resistant strain.

    • Enterococcus faecalis (ATCC 29212) - A frequent cause of hospital-acquired infections.

  • Gram-Negative Pathogens:

    • Escherichia coli (ATCC 25922) - A standard model organism and common pathogen.

    • Pseudomonas aeruginosa (ATCC 27853) - An opportunistic pathogen known for its intrinsic and acquired resistance mechanisms.[2]

    • Klebsiella pneumoniae (ATCC 700603) - A carbapenem-resistant strain to evaluate activity against highly resistant bacteria.

Experimental Workflow for Primary Screening

The primary screen is designed to rapidly identify "hit" compounds that exhibit any level of antibacterial activity. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) and is highly amenable to a high-throughput format.[15][16]

Diagram: High-Throughput MIC Screening Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis A Compound Library (in DMSO) B Prepare 2-fold Serial Dilutions in 96-well plates A->B Dispense E Inoculate Plates (~5 x 10^5 CFU/mL) B->E Transfer C Bacterial Inoculum (0.5 McFarland Standard) D Dilute Inoculum in Mueller-Hinton Broth C->D Standardize D->E Add F Incubate (35°C, 16-20 hours) E->F Incubate G Visually Inspect for Turbidity (Determine MIC) F->G Read H Identify 'Hit' Compounds (MIC ≤ Threshold) G->H Analyze

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[17][18][19]

  • Compound Plate Preparation: a. In a 96-well plate, prepare 2-fold serial dilutions of each test compound (e.g., from 128 µg/mL to 0.25 µg/mL) in Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL. b. Include a positive control (a known antibiotic like ciprofloxacin) and a negative control (broth only). c. Also, prepare a solvent control well containing the highest concentration of DMSO used.

  • Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well of the compound plate, bringing the total volume to 100 µL. b. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[16]

  • MIC Determination: a. Following incubation, visually inspect the wells for turbidity. b. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[15][20]

Secondary Screening and Potency Assessment

Compounds identified as "hits" in the primary screen (e.g., with an MIC ≤ 32 µg/mL) should be advanced to secondary screening to confirm their activity and determine if they are bactericidal or bacteriostatic.

Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[15][20] This assay provides critical information about the killing potential of a compound.

Protocol 2: Determining the Minimum Bactericidal Concentration (MBC)

This protocol is a direct continuation of the MIC assay.

  • Subculturing: a. From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.[16] b. Spot-plate the aliquot onto a drug-free Mueller-Hinton Agar (MHA) plate.

  • Incubation: a. Incubate the MHA plates at 35 ± 2°C for 18-24 hours, or until colonies are visible in the growth control.

  • MBC Determination: a. Count the number of colonies on each spot. b. The MBC is the lowest concentration that results in a ≥99.9% (or 3-log) reduction in CFU/mL compared to the initial inoculum count.[16][21]

Data Interpretation: Bactericidal vs. Bacteriostatic

The relationship between the MIC and MBC values is used to classify the activity of a compound:

  • Bactericidal: If the MBC/MIC ratio is ≤ 4, the agent is considered bactericidal.[16][22]

  • Bacteriostatic: If the MBC/MIC ratio is > 4, the agent is considered bacteriostatic.[16]

This distinction is crucial, as bactericidal agents are often preferred for treating severe infections, especially in immunocompromised patients.[20]

Table 1: Example Data for (3-Methylisoquinolin-6-yl)boronic Acid Derivatives

Compound IDTarget OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
IQ-B-01 S. aureus ATCC 292138162Bactericidal
IQ-B-01 E. coli ATCC 2592264>128>2Inconclusive
IQ-B-02 S. aureus ATCC 29213161288Bacteriostatic
IQ-B-02 E. coli ATCC 25922>128>128-Inactive
Ciprofloxacin S. aureus ATCC 292130.250.52Bactericidal
Ciprofloxacin E. coli ATCC 259220.0150.032Bactericidal

Preliminary Mechanism of Action (MoA) Insights

For the most promising bactericidal compounds, initial MoA studies can provide valuable direction for further development. Given the boronic acid moiety, a primary hypothesis is the inhibition of serine-dependent enzymes.

Diagram: Proposed Mechanism of Boronic Acid Inhibition

MoA_Diagram cluster_enzyme Bacterial Serine Hydrolase (e.g., β-Lactamase) Enzyme Active Site Complex Reversible Covalent Tetrahedral Adduct (Inhibited Enzyme) Serine Catalytic Serine (Ser-OH) Serine->Complex Nucleophilic Attack by Serine-OH Inhibitor (3-Methylisoquinolin-6-yl)boronic Acid (IQ-B-OH)₂ Inhibitor->Complex Binds to Active Site

Caption: Boronic acids inhibit serine hydrolases via a reversible covalent bond.

A targeted assay to test this hypothesis involves using a β-lactamase-producing bacterial strain.

Protocol 3: β-Lactamase Inhibition Assay (Nitrocefin Assay)

Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by β-lactamase. Inhibition of this color change indicates that the test compound is interfering with β-lactamase activity.

  • Reagent Preparation: a. Prepare a solution of purified β-lactamase (e.g., from Bacillus cereus) in phosphate buffer. b. Prepare a solution of Nitrocefin in DMSO. c. Prepare serial dilutions of the lead boronic acid derivative.

  • Assay Procedure: a. In a 96-well plate, add the β-lactamase solution to each well. b. Add the test compound dilutions and incubate for 15-30 minutes at room temperature to allow for enzyme-inhibitor binding. c. Initiate the reaction by adding the Nitrocefin solution to all wells. d. Immediately measure the absorbance at 486 nm over time using a microplate reader.

  • Data Analysis: a. Calculate the rate of hydrolysis for each compound concentration. b. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce β-lactamase activity by 50%. A low IC₅₀ value suggests potent inhibition of the target enzyme.

Conclusion and Future Directions

This application note provides a robust and logical framework for the initial stages of discovering novel antibacterial agents based on the (3-Methylisoquinolin-6-yl)boronic acid scaffold. By following the detailed protocols for MIC, MBC, and preliminary MoA screening, research teams can efficiently identify and prioritize lead candidates for further preclinical development.

Future work should focus on:

  • Structure-Activity Relationship (SAR) studies to optimize the isoquinoline scaffold for improved potency and spectrum.

  • Advanced MoA studies to confirm the specific molecular target(s) through techniques like proteomics or genetic analysis.

  • In vitro toxicology assays to assess the selectivity of lead compounds for bacterial targets over mammalian cells.

  • Pharmacokinetic profiling to evaluate the drug-like properties of the most promising candidates.

The systematic application of these methods will pave the way for developing a new class of boron-based antibiotics to combat the growing challenge of multidrug-resistant bacteria.

References

  • Papp-Wallace, K. M. (2019). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy, 63(7). Available at: [Link]

  • Adler, A. et al. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Molecules, 29(9), 2137. Available at: [Link]

  • Fisher, J. F. et al. (2024). Novel boronic acids for combating anti-microbial resistance in P.aeruginosa. Zenodo. Available at: [Link]

  • Cain, R. et al. (2018). Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase. Protein Science, 27(5), 957-967. Available at: [Link]

  • Ioffe, I. N. et al. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. International Journal of Molecular Sciences, 22(7), 3740. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]

  • Wang, W. et al. (2026). Mechanism of action of a boron-dependent antibiotic entails synergistic binding. RSC Chemical Biology. Available at: [Link]

  • Wang, W. et al. (2026). Mechanism of action of a boron-dependent antibiotic entails synergistic binding. RSC Chemical Biology. Available at: [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Available at: [Link]

  • CLSI. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • AccuGenix. (2025). MIC/MBC Testing | International and Accredited Lab. Available at: [Link]

  • Microbe Investigations. (2024). MIC and MBC Testing: Developing Next-Generation Antibiotics. Available at: [Link]

  • Pacific BioLabs. (n.d.). Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2026). Antibacterial Susceptibility Test Interpretive Criteria. Available at: [Link]

  • CLSI. (n.d.). Clinical & Laboratory Standards Institute. Available at: [Link]

  • Fábián, L. et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Available at: [Link]

  • Nartey, E. et al. (2021). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. International Journal of Molecular Sciences, 22(19), 10777. Available at: [Link]

  • Lal, P. B. et al. (2012). In vitro anti-bacterial activity of a novel isoquinoline derivative and its post antibacterial effects on Pseudomonas aeruginosa. Advanced Journal of Microbiology Research. Available at: [Link]

  • Das, B. C. et al. (2018). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. RSC Advances, 8(30), 16869-16875. Available at: [Link]

  • de la Mora, E. et al. (2025). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 30(1), 10. Available at: [Link]

  • de la Mora, E. et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 30(1), 10. Available at: [Link]

  • Lal, P. B. et al. (2012). In vitro anti-bacterial activity of a novel isoquinoline derivative and its post antibacterial effects on Pseudomonas aeruginosa. International Scholars Journals. Available at: [Link]

  • Nguyen, T. (2010). Synthesis and Application of Boronic Acid Derivatives. Virginia Tech. Available at: [Link]

  • Leny, F. et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2636. Available at: [Link]

  • Piloto, A. M. et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(18), 5653. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (3-Methylisoquinolin-6-yl)boronic acid

Welcome to the technical support guide for the synthesis of (3-Methylisoquinolin-6-yl)boronic acid and its pinacol ester derivative. This document is designed for researchers, medicinal chemists, and process development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of (3-Methylisoquinolin-6-yl)boronic acid and its pinacol ester derivative. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this critical building block in their synthetic endeavors. As a key intermediate in the development of various pharmacologically active agents, a reliable and robust synthesis is paramount.

This guide moves beyond simple procedural outlines to address the common, yet often undocumented, challenges encountered during synthesis. We will delve into the causality behind experimental choices, troubleshoot common failure points, and provide validated protocols to enhance the reproducibility and success of your work.

Section 1: Synthesis Strategy & Core Challenges (FAQs)

The most prevalent and scalable route to (3-Methylisoquinolin-6-yl)boronic acid is via a palladium-catalyzed Miyaura borylation of a 6-halo-3-methylisoquinoline precursor. This section addresses the initial strategic decisions and common pitfalls associated with this approach.

Q1: What is the recommended starting material: 6-bromo- or 6-iodo-3-methylisoquinoline?

Answer: While both 6-bromo- and 6-iodo-3-methylisoquinoline are viable starting materials, 6-bromo-3-methylisoquinoline is generally the preferred precursor for both laboratory and process scale-up.

  • Reactivity vs. Cost: The C-I bond is more reactive towards oxidative addition to the Pd(0) catalyst than the C-Br bond. This can sometimes allow for milder reaction conditions. However, iodo-substituted heteroaromatics are often significantly more expensive and less commercially available than their bromo-counterparts.

  • Side Reactions: The higher reactivity of the iodo-substrate can sometimes lead to a greater propensity for side reactions, such as dehalogenation or homocoupling, if the reaction is not carefully controlled.

  • Recommendation: For most applications, the cost-effectiveness and widespread availability of 6-bromo-3-methylisoquinoline make it the superior choice. The slightly higher reactivity of the iodo-analog rarely justifies the increased cost, as modern palladium catalysts and ligands are highly efficient for the borylation of aryl bromides.

Q2: Should I synthesize the boronic acid directly or the boronic acid pinacol ester (Bpin)?

Answer: It is highly recommended to synthesize the pinacol ester, (3-Methylisoquinolin-6-yl)boronic acid pinacol ester, using a reagent like bis(pinacolato)diboron (B2pin2).

  • Stability: Boronic acids are notoriously unstable. They can undergo dehydration to form cyclic boroxine trimers, and are susceptible to protodeboronation (loss of the boronic acid group) and oxidation, especially during purification and storage.[1][2][3]

  • Purification: Pinacol esters are generally more stable and less polar than the corresponding boronic acids. This makes them significantly easier to purify via standard silica gel column chromatography.[1][4] In contrast, purifying free boronic acids can be challenging due to their polarity and instability on silica.[5]

  • Handling: The pinacol ester is a crystalline, air-stable solid that is easier to handle, weigh accurately, and store long-term compared to the often-hygroscopic and less stable free boronic acid.[1] The boronic acid can be generated in situ during a subsequent Suzuki coupling or cleaved from the ester if required, but isolation and storage of the ester is best practice.

Section 2: Troubleshooting the Miyaura Borylation Step

The Miyaura borylation is the cornerstone of this synthesis. Success hinges on the careful selection and handling of the catalyst, base, and solvent, as well as rigorous control of the reaction atmosphere.

Workflow: Miyaura Borylation of 6-Bromo-3-methylisoquinoline

G cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Workup & Purification A 6-Bromo-3-methylisoquinoline F Assemble under Inert Atmosphere (N2 or Ar) A->F B Bis(pinacolato)diboron (B2pin2) B->F C Pd Catalyst & Ligand (e.g., Pd(dppf)Cl2) C->F D Base (e.g., KOAc) D->F E Anhydrous Solvent (e.g., Dioxane) G Degas Solvent E->G H Heat Reaction (e.g., 80-100 °C) F->H G->F I Monitor by TLC/LCMS H->I J Cool & Filter I->J K Aqueous Workup J->K L Column Chromatography K->L M (3-Methylisoquinolin-6-yl)boronic acid pinacol ester L->M

Caption: General workflow for Miyaura Borylation.

Q3: My reaction is sluggish or stalls completely. What are the likely causes?

Answer: This is a common issue, often traced back to catalyst deactivation or suboptimal reaction conditions.

Potential Cause Explanation & Troubleshooting Steps
Oxygen Contamination The active Pd(0) catalyst is readily oxidized by trace oxygen, rendering it inactive.[6] Solution: Ensure all reagents are added under a robust inert atmosphere (Argon or Nitrogen). The solvent must be thoroughly degassed using methods like sparging with an inert gas for 20-30 minutes or several freeze-pump-thaw cycles.
Water Contamination While some Suzuki couplings tolerate water, the Miyaura borylation is best performed under anhydrous conditions. Water can hydrolyze the diboron reagent and interfere with the catalytic cycle. Solution: Use anhydrous solvents. If using a base like K3PO4, ensure it is finely ground and dried in an oven before use.
Poor Catalyst/Ligand Choice Not all palladium catalysts are equal. For heteroaromatic systems, electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination. Solution: Pd(dppf)Cl2 is a reliable and commonly used catalyst for this transformation.[7] If it fails, consider more active catalysts like those generated from Pd2(dba)3 with ligands such as XPhos or SPhos.
Insufficient Temperature Many borylation reactions require heating to overcome the activation energy of the oxidative addition step.[6][8] Solution: If the reaction is slow at 80 °C, cautiously increase the temperature to 90-100 °C. Monitor for potential decomposition of starting materials at higher temperatures.
Q4: I am observing significant amounts of side products, mainly a debrominated starting material and a biaryl homocoupled product. Why is this happening?

Answer: The formation of these byproducts points to specific, competing reaction pathways that can be suppressed by adjusting the reaction conditions.

G cluster_pathways Reaction Pathways SM Ar-Br (Starting Material) Desired Desired Borylation SM->Desired Debrom Protodebromination (Side Reaction) SM->Debrom Homo Homocoupling (Side Reaction) SM->Homo Bpin Product (Ar-Bpin) Bpin->Homo Desired->Bpin D_Prod Ar-H Debrom->D_Prod H_Prod Ar-Ar Homo->H_Prod C1 Cause: Hydride Source (e.g., base, solvent) C1->Debrom C2 Cause: Strong Base, O2 Contamination C2->Homo

Caption: Competing reaction pathways in Miyaura Borylation.

  • Protodebromination (Ar-Br → Ar-H): This occurs when the palladium intermediate is quenched by a hydride source before it can react with the diboron reagent.[6] Potential hydride sources include certain bases or solvents. This is a known side reaction with palladium catalysts.[9]

    • Troubleshooting:

      • Base Choice: Avoid amine bases. Potassium acetate (KOAc) is the standard and recommended base as it is weak enough to minimize side reactions.[7][10] Using stronger bases like K2CO3 or K3PO4 can promote unwanted Suzuki-type coupling between the product and starting material.[11]

      • Solvent: Use aprotic solvents like dioxane, toluene, or DMF. Avoid alcohol solvents which can act as hydride donors.

  • Homocoupling (Ar-Bpin + Ar-Br → Ar-Ar): This is essentially a Suzuki coupling reaction between the newly formed boronic ester product and the unreacted starting material.[3][11]

    • Troubleshooting:

      • Weak Base: This is the most critical factor. The use of a weak base like KOAc is crucial to disfavor the transmetalation step of the competing Suzuki reaction.[7][10][11] Stronger bases activate the boronic ester for this unwanted coupling.

      • Oxygen: Oxygen can promote the homocoupling of boronic acids/esters.[3] Rigorous degassing of the reaction mixture is essential.

Section 3: Purification & Product Stability

Q5: I am having difficulty purifying the final boronic acid/ester. What are the best practices?

Answer: Purification challenges often depend on whether you have synthesized the free acid or the pinacol ester.

  • For the Pinacol Ester (Recommended):

    • Standard Chromatography: The pinacol ester is typically non-polar enough to be purified effectively using standard silica gel column chromatography.[4] A gradient elution system, such as Hexanes/Ethyl Acetate or Dichloromethane/Methanol, usually provides good separation from non-polar impurities and baseline palladium residues.

    • Avoiding Hydrolysis: While more stable than the acid, pinacol esters can still hydrolyze on silica gel, especially if the chromatography is prolonged.[4] It is advisable to run the column relatively quickly. Some protocols suggest using silica gel that has been pre-treated with boric acid to suppress this decomposition, although this can reduce the separating power of the silica.[4]

  • For the Free Boronic Acid (If necessary):

    • Acid/Base Extraction: A common method for purifying boronic acids is through an acid/base workup.[5][12] The crude material can be dissolved in a suitable organic solvent (like ether) and extracted with an aqueous base (e.g., NaOH). The boronic acid forms a water-soluble boronate salt, leaving non-acidic impurities in the organic layer. The aqueous layer is then carefully acidified (e.g., with HCl) to precipitate the pure boronic acid, which can be collected by filtration.[12][13]

    • Recrystallization: If the crude product is of sufficient purity, recrystallization can be an effective final purification step.[5] Solvents like water, benzene, or mixtures of ethyl acetate and hexanes can be explored.

Q6: My purified boronic acid seems to degrade over time. How should it be stored?

Answer: Boronic acids are inherently unstable and require careful storage.[1][14] The primary degradation pathway is dehydration to form a cyclic trimer anhydride known as a boroxine.[3] This process is reversible upon addition of water but complicates accurate weighing and stoichiometry in subsequent reactions. Protodeboronation is another concern.

  • Storage Recommendations:

    • Store under an inert atmosphere (Argon or Nitrogen).

    • Store at low temperatures (-20 °C is recommended).

    • Protect from light and moisture.

    • For long-term storage, converting the boronic acid to a more stable derivative like the pinacol ester[1] or a diethanolamine complex is highly advisable.[1]

Section 4: Characterization & Quality Control

Confirming the identity and purity of your product is a critical final step.

Q7: What are the key spectroscopic handles for characterizing (3-Methylisoquinolin-6-yl)boronic acid or its ester?

Answer: A combination of NMR and Mass Spectrometry is essential for unambiguous characterization.

Technique Expected Observations
¹H NMR Expect to see characteristic signals for the isoquinoline ring protons, a singlet for the methyl group, and for the pinacol ester, a singlet integrating to 12 protons around 1.3-1.4 ppm. The boronic acid -OH protons often appear as a broad singlet and may exchange with D2O.
¹³C NMR The carbon atom attached to the boron (C-6) will show a characteristic signal. Its chemical shift and potential broadening can be indicative of the C-B bond.
¹¹B NMR This is a highly diagnostic technique for boron-containing compounds.[15][16] Tricoordinate boronic acids and esters (like the pinacol ester) typically show a broad signal in the range of δ 25-35 ppm.[17] Upon complexation or formation of a tetracoordinate boronate species, this signal shifts significantly upfield to δ 5-15 ppm.[15][16][18] This can be useful for monitoring reactions or degradation.
Mass Spec (HRMS) High-Resolution Mass Spectrometry is crucial for confirming the elemental composition. Look for the [M+H]⁺ ion in ESI positive mode.

Section 5: Detailed Protocols

Protocol 1: Synthesis of (3-Methylisoquinolin-6-yl)boronic acid pinacol ester

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • 6-Bromo-3-methylisoquinoline

  • Bis(pinacolato)diboron (B2pin2)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium Acetate (KOAc), anhydrous

  • 1,4-Dioxane, anhydrous

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 6-bromo-3-methylisoquinoline (1.0 eq), bis(pinacolato)diboron (1.2 eq), Pd(dppf)Cl2 (0.03 eq), and potassium acetate (3.0 eq).

  • Evacuation and Backfill: Seal the flask and evacuate and backfill with dry nitrogen or argon three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the starting bromide.

  • Heating: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 4-12 hours. Look for the disappearance of the starting bromide.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., gradient elution with 0-30% ethyl acetate in hexanes) to yield the title compound as a solid.

References

  • Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Gao, G., et al. (2015). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. PMC. [Link]

  • ChemBK. (2024). Isoquinoline-4-boronic acid.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Google Patents. (n.d.). WO2005019229A1 - Process for purification of boronic acid and its derivatives.
  • South Dakota State University. (n.d.). 11B NMR Chemical Shifts.
  • Chem-Impex. (n.d.). Isoquinonline-8-boronic acid.
  • James, T. D., et al. (2023).
  • CymitQuimica. (n.d.). CAS 371766-08-4: Isoquinoline-5-boronic acid.
  • Knapp, D. M., et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. [Link]

  • ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters.
  • PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations.
  • PubMed. (2022). Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids.
  • Tran, D. N., et al. (2020). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, ACS Publications. [Link]

  • American Chemical Society. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.
  • Alfa Chemistry. (2025). Miyaura Borylation Reaction.
  • ChemRxiv. (n.d.). Base-free palladium-catalyzed borylation of enol carboxylates and further reactivity toward deboronation and cross-coupling.
  • American Chemical Society. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects.
  • ResearchGate. (2016). How to purify boronic acids/boronate esters?.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • WIPO Patentscope. (2005). WO/2005/019229 PROCESS FOR PURIFICATION OF BORONIC ACID AND ITS DERIVATIVES.
  • PMC. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction.
  • GitHub. (2024). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine.
  • PMC. (n.d.). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid.
  • MDPI. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives.
  • Carbogen Amcis. (2020). Development and Scale-up of a Miyaura Borylation Process.
  • MDPI. (2025). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence.
  • Wikipedia. (n.d.). Boronic acid.
  • EvitaChem. (n.d.). Buy (3-(Methoxycarbonyl)isoquinolin-6-yl)boronic acid.
  • Organic Syntheses. (n.d.). 3-pyridylboronic acid.
  • RSC Publishing. (n.d.). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors.

Sources

Optimization

Technical Support Center: Purification of (3-Methylisoquinolin-6-yl)boronic acid

Welcome to the technical support center for the purification of (3-Methylisoquinolin-6-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of (3-Methylisoquinolin-6-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, step-by-step protocols for the purification of this important building block. As a polar heterocyclic compound, (3-Methylisoquinolin-6-yl)boronic acid presents unique purification challenges. This guide will equip you with the knowledge to overcome these hurdles and obtain high-purity material for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with (3-Methylisoquinolin-6-yl)boronic acid?

A1: The impurity profile of (3-Methylisoquinolin-6-yl)boronic acid can vary depending on the synthetic route, but several common impurities are frequently encountered:

  • Boroxine: This is the cyclic anhydride trimer of the boronic acid, formed by intermolecular dehydration. Its presence can lead to inaccurate quantification and reduced reactivity in subsequent reactions.[1]

  • Protodeborylation product (3-methylisoquinoline): Cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom, is a common side reaction, especially in the presence of acid or base.[2]

  • Starting materials and reagents: Residual starting materials from the synthesis, such as 6-bromo-3-methylisoquinoline, and reagents from a Miyaura borylation, can carry through to the final product.[3][4]

  • Homocoupled byproducts: In the case of synthesis via Suzuki-Miyaura coupling, homocoupling of the boronic acid can lead to dimeric impurities.[2]

Q2: My NMR spectrum of the purified product looks complex and doesn't match the expected structure of (3-Methylisoquinolin-6-yl)boronic acid. What could be the issue?

A2: A complex NMR spectrum is often indicative of the presence of boroxine, the cyclic trimer of the boronic acid. The equilibrium between the monomeric boronic acid and the boroxine can result in multiple sets of peaks, leading to a confusing spectrum.[1] To confirm this, you can add a drop of D₂O to your NMR tube; this should shift the equilibrium back to the monomer and simplify the spectrum.[1] Additionally, running the NMR in a polar, protic solvent like DMSO-d₆ can also help to suppress boroxine formation.[5]

Q3: I'm having trouble with my (3-Methylisoquinolin-6-yl)boronic acid streaking on a silica gel column. What can I do to improve the chromatography?

A3: Streaking of boronic acids on silica gel is a common problem due to the interaction of the acidic boronic acid group with the silica surface.[6] Here are a few strategies to mitigate this:

  • Use a modified mobile phase: Adding a small amount of a polar solvent like methanol or a modifier like acetic acid to your eluent can often improve peak shape.

  • Switch to a different stationary phase: Neutral alumina can be a good alternative to silica gel for the purification of boronic acids as it is less acidic.[2]

  • Consider mixed-mode chromatography: For highly polar compounds like (3-Methylisoquinolin-6-yl)boronic acid, mixed-mode chromatography, which combines reversed-phase and ion-exchange principles, can offer superior separation.[7][8][9][10][11]

Q4: Is recrystallization a suitable method for purifying (3-Methylisoquinolin-6-yl)boronic acid?

A4: Recrystallization can be a very effective purification technique for solid compounds like (3-Methylisoquinolin-6-yl)boronic acid, provided a suitable solvent or solvent system can be identified. The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[12][13] Given the polar nature of your compound, polar solvents or mixtures of a good polar solvent with a poor non-polar anti-solvent are good starting points for screening.[14]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the purification of (3-Methylisoquinolin-6-yl)boronic acid.

Problem Possible Cause Recommended Solution(s)
Low yield after purification Decomposition on silica gel: The acidic nature of silica can lead to the degradation of sensitive boronic acids.- Switch to a less acidic stationary phase like neutral alumina.[2]- Minimize the time the compound spends on the column.- Consider alternative purification methods such as recrystallization or acid-base extraction.
Protodeborylation during workup or purification: Exposure to acidic or basic conditions can cleave the C-B bond.- Maintain a neutral pH during aqueous workup where possible.- Use buffered solutions for extractions if necessary.
Persistent boroxine impurity Incomplete hydrolysis of the boroxine: The equilibrium between the boronic acid and its trimer can be slow to re-establish.- Before use in a reaction, dissolve the boronic acid in a solvent mixture containing a small amount of water (e.g., dioxane/water 10:1) and stir to hydrolyze the boroxine back to the monomer.[1]
Storage conditions: Storing the boronic acid in a non-anhydrous environment can promote boroxine formation.- Store the purified (3-Methylisoquinolin-6-yl)boronic acid in a desiccator under an inert atmosphere.
Co-elution of impurities during column chromatography Similar polarity of the impurity and the product: The impurity may have a similar polarity to (3-Methylisoquinolin-6-yl)boronic acid, making separation by normal-phase chromatography difficult.- Optimize the solvent system for your column. A gradient elution may be necessary.- Try a different stationary phase (e.g., neutral alumina, or a C18 column for reversed-phase chromatography).- Consider derivatizing the boronic acid to its pinacol ester, which is generally less polar and easier to purify by chromatography. The ester can be subsequently hydrolyzed back to the boronic acid.[15]
Product "oils out" during recrystallization The boiling point of the solvent is too high, or the melting point of the compound is too low. - Add more of the "good" solvent to keep the compound dissolved at a lower temperature.- Try a different solvent system with a lower boiling point.[12]

Experimental Protocols

The following are generalized protocols that should serve as a starting point for the purification of (3-Methylisoquinolin-6-yl)boronic acid. Optimization will likely be required based on the specific impurity profile of your crude material.

Protocol 1: Recrystallization

This method is ideal for purifying solid crude material.

  • Solvent Screening:

    • In small test tubes, test the solubility of a small amount of your crude material in various polar solvents (e.g., water, ethanol, isopropanol, acetonitrile) and solvent mixtures (e.g., ethanol/water, acetone/hexane).[16]

    • The ideal solvent will dissolve the compound when hot but lead to crystal formation upon cooling.

  • Recrystallization Procedure:

    • Dissolve the crude (3-Methylisoquinolin-6-yl)boronic acid in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

    • If there are any insoluble impurities, perform a hot gravity filtration.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Further cool the flask in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Protocol 2: Acid-Base Extraction

This technique is useful for separating the acidic boronic acid from neutral or basic impurities.

  • Dissolution: Dissolve the crude material in a suitable organic solvent such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base (e.g., 1 M sodium bicarbonate solution). The (3-Methylisoquinolin-6-yl)boronic acid will be deprotonated to its boronate salt and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Wash: Wash the combined aqueous layers with the organic solvent to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with 1 M HCl until the (3-Methylisoquinolin-6-yl)boronic acid precipitates out. Monitor the pH with pH paper.

  • Isolation:

    • If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum.

    • If the product does not precipitate, extract the acidified aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Protocol 3: Column Chromatography on Neutral Alumina

This method is an alternative to silica gel chromatography to avoid decomposition.

  • Column Packing: Pack a chromatography column with neutral alumina as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude (3-Methylisoquinolin-6-yl)boronic acid in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity of the eluent should be gradually increased.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Purity Assessment

After purification, it is crucial to assess the purity of your (3-Methylisoquinolin-6-yl)boronic acid. A combination of analytical techniques is recommended for a comprehensive evaluation.

Technique Purpose Key Considerations
¹H and ¹³C NMR Spectroscopy Structural confirmation and identification of impurities.Use a deuterated solvent like DMSO-d₆ to minimize boroxine formation. The presence of characteristic isoquinoline and methyl proton signals, along with the absence of impurity peaks, will confirm the structure and purity.[5][17][18][19][20]
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment.A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is a good starting point. Purity is determined by the peak area percentage of the main component.
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirmation of molecular weight and identification of impurities.Provides the mass-to-charge ratio of the parent compound and can help in identifying the mass of any co-eluting impurities.

Visualizing Purification Workflows

Decision Tree for Purification Method Selection

start Crude (3-Methylisoquinolin-6-yl)boronic acid is_solid Is the crude material a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes dissolve_check Does it dissolve in an organic solvent? is_solid->dissolve_check No (Oil) soluble_impurities Are impurities soluble/insoluble in a specific solvent? recrystallization->soluble_impurities acid_base Acid-Base Extraction pure_solid Pure Solid Product acid_base->pure_solid chromatography Column Chromatography chromatography->pure_solid dissolve_check->acid_base Yes dissolve_check->chromatography No soluble_impurities->acid_base No soluble_impurities->pure_solid Yes

Caption: Decision tree for selecting a purification method.

General Workflow for Purity Analysis

start Purified (3-Methylisoquinolin-6-yl)boronic acid nmr ¹H & ¹³C NMR start->nmr hplc HPLC start->hplc lcms LC-MS start->lcms structure_confirm Structure Confirmed? nmr->structure_confirm purity_confirm Purity >95%? hplc->purity_confirm mw_confirm Correct Molecular Weight? lcms->mw_confirm structure_confirm->purity_confirm Yes repurify Repurify structure_confirm->repurify No purity_confirm->mw_confirm Yes purity_confirm->repurify No final_product High-Purity Product Ready for Use mw_confirm->final_product Yes mw_confirm->repurify No

Sources

Troubleshooting

preventing deboronation of (3-Methylisoquinolin-6-yl)boronic acid during reactions

A Guide to Preventing Deboronation in Cross-Coupling Reactions Welcome to the Technical Support Center for (3-Methylisoquinolin-6-yl)boronic acid. This resource is designed for researchers, scientists, and professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Deboronation in Cross-Coupling Reactions

Welcome to the Technical Support Center for (3-Methylisoquinolin-6-yl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. As Senior Application Scientists, we understand the nuances of working with complex heterocyclic boronic acids and the common challenges that can arise, particularly the undesired side reaction of deboronation.

This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of using (3-Methylisoquinolin-6-yl)boronic acid, ensuring the integrity of your reactions and the success of your research.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses problems you might encounter during your experiments.

Problem 1: Low or no yield of the desired cross-coupled product, with significant recovery of the deboronated 3-methylisoquinoline.

  • Question: I performed a Suzuki-Miyaura coupling with (3-Methylisoquinolin-6-yl)boronic acid, but my main product is 3-methylisoquinoline. What is causing this?

  • Answer: This is a classic sign of significant protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1] For N-heterocyclic boronic acids like yours, this is often exacerbated by the reaction conditions, particularly the pH.

    • Causality: (3-Methylisoquinolin-6-yl)boronic acid possesses both a Lewis acidic boronic acid group (pKa typically in the range of 8-9) and a basic isoquinoline nitrogen (predicted pKa of the conjugate acid is around 5.66). This dual nature makes it susceptible to deboronation through several pathways:

      • Base-Catalyzed Protodeboronation: In the presence of a base, the boronic acid forms a more reactive boronate anion ([ArB(OH)₃]⁻), which is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle. However, this boronate is also more susceptible to protonolysis by water or other protic species in the reaction mixture.[1]

      • Zwitterionic Protodeboronation: At a pH between the pKa of the boronic acid and the isoquinolinium ion, a zwitterionic species can form. This intermediate is often highly unstable and can rapidly undergo unimolecular fragmentation to yield the deboronated product.[2][3] This is a common issue for 2-pyridylboronic acids and can be a significant pathway for isoquinolines as well.[2]

    • Solutions:

      • Switch to a Boronic Ester: The most effective strategy is to use the pinacol ester derivative, (3-methylisoquinolin-6-yl)boronic acid pinacol ester. Boronic esters are generally more stable and less prone to deboronation under basic conditions.[4] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.

      • Optimize the Base:

        • Use a weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH) or alkoxides.

        • Use anhydrous conditions with a base like cesium fluoride (CsF) to minimize the presence of water, which is the proton source for deboronation.

      • Control the Temperature: Run the reaction at the lowest possible temperature that still allows for efficient coupling. Higher temperatures accelerate both the desired reaction and the undesired deboronation.

      • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor deboronation.

Problem 2: The reaction is sluggish and requires high temperatures, leading to a mixture of product and deboronated starting material.

  • Question: My Suzuki-Miyaura reaction with (3-Methylisoquinolin-6-yl)boronic acid is very slow, and by the time I see product formation, I also have a lot of 3-methylisoquinoline. How can I speed up the desired reaction without increasing deboronation?

  • Answer: This indicates that the rate of your desired Suzuki-Miyaura coupling is not significantly faster than the rate of protodeboronation. To overcome this, you need to optimize your catalytic system to favor the cross-coupling pathway.

    • Causality: Inefficient catalyst turnover can lead to longer reaction times and higher required temperatures, giving the deboronation side reaction more opportunity to occur. This can be due to a suboptimal ligand, palladium source, or solvent.

    • Solutions:

      • Ligand Selection: Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These ligands are known to accelerate the rate-limiting oxidative addition and reductive elimination steps of the Suzuki-Miyaura cycle, allowing for lower reaction temperatures and shorter reaction times.

      • Palladium Pre-catalyst: Use a modern, well-defined palladium pre-catalyst (e.g., a palladacycle or a G3/G4 pre-catalyst from the Buchwald or Nolan groups). These pre-catalysts are designed to rapidly form the active Pd(0) species, leading to more efficient catalysis.

      • Solvent Choice: Use anhydrous, aprotic solvents like dioxane, toluene, or THF. While some water is often necessary for the transmetalation step with boronic acids, excessive water will promote deboronation. If using a boronic ester, completely anhydrous conditions are often preferable.

      • Use of Additives: In some cases, for challenging N-heterocyclic boronic acids, the addition of copper(I) or silver(I) salts can accelerate the transmetalation step, though this should be optimized carefully as they can also influence deboronation rates.[5]

Frequently Asked Questions (FAQs)

  • Q1: What is the fundamental mechanism of protodeboronation?

    • A1: Protodeboronation is the protonolysis of the C-B bond. It can be catalyzed by both acids and bases.[1] In the context of Suzuki-Miyaura reactions, the base-catalyzed pathway is most relevant. The base activates the boronic acid to a boronate, which can then be protonated by a proton source (typically water), leading to the cleavage of the C-B bond. For heteroaromatic systems like isoquinolines, an intramolecular pathway involving a zwitterionic intermediate can also be a major contributor, especially around neutral pH.[2]

  • Q2: Why are N-heterocyclic boronic acids like (3-Methylisoquinolin-6-yl)boronic acid particularly susceptible to deboronation?

    • A2: The presence of the basic nitrogen atom in the ring system introduces additional deboronation pathways, most notably through the formation of a reactive zwitterion.[2][3] The proximity and basicity of the nitrogen can influence the electronic nature of the C-B bond and provide intramolecular stabilization for the transition state of the deboronation reaction.

  • Q3: Is it always better to use the pinacol ester instead of the boronic acid?

    • A3: For substrates prone to deboronation, using the pinacol ester is a highly recommended starting point.[4] Pinacol esters are more stable to storage and handling and often provide more reproducible results by minimizing the deboronation side reaction. They hydrolyze in situ to the active boronic acid, a process that can be controlled to keep the concentration of the unstable intermediate low.[5]

  • Q4: Can the choice of aryl halide coupling partner affect the extent of deboronation?

    • A4: Yes. A more reactive aryl halide (I > Br > OTf >> Cl) will undergo oxidative addition more rapidly. This can lead to a faster overall catalytic cycle, which can outcompete the rate of deboronation. If you are struggling with deboronation when using an aryl chloride, switching to the corresponding aryl bromide or iodide may improve the yield of the desired product.

Visualizing the Competing Pathways

To better understand the challenge, it is helpful to visualize the desired catalytic cycle in competition with the undesired deboronation pathways.

Suzuki_vs_Deboronation cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_deboronation Undesired Deboronation Pathways Pd0 Pd(0)L₂ ArPdX Ar'-Pd(II)L₂-X Pd0->ArPdX ArPdAr Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr Transmetalation ArPdAr->Pd0 Product Ar-Ar' ArPdAr->Product Reductive Elimination ArX Ar'-X ArX->ArPdX Oxidative Addition ArBOH Ar-B(OH)₂ ArBO3 [Ar-B(OH)₃]⁻ ArBOH->ArBO3 Activation ArBO3->ArPdX Base Base (e.g., OH⁻) Deboronated Ar-H Zwitterion Zwitterion Zwitterion->Deboronated Fragmentation H_source H⁺ Source (e.g., H₂O) ArBO3_d [Ar-B(OH)₃]⁻ ArBOH_d Ar-B(OH)₂ ArBOH_d->Zwitterion pH ≈ pKa(N) - pKa(B) ArBO3_d->Deboronated Protonolysis ArBOH_start (3-Methylisoquinolin-6-yl)boronic acid ArBOH_start->ArBOH ArBOH_start->ArBOH_d

Caption: Competing pathways: The desired Suzuki cycle versus undesired deboronation.

Experimental Protocols

The following protocols are designed as a robust starting point for minimizing deboronation. Optimization for your specific aryl halide may be necessary.

Protocol 1: Suzuki-Miyaura Coupling using (3-Methylisoquinolin-6-yl)boronic acid pinacol ester (Recommended)

This protocol is recommended for its higher success rate in preventing deboronation.

Reagent Equivalents Amount (for 0.5 mmol scale)
Aryl halide (Ar-X)1.00.5 mmol
(3-Methylisoquinolin-6-yl)boronic acid pinacol ester1.20.6 mmol (180 mg)
Pd₂(dba)₃0.020.01 mmol (9.2 mg)
SPhos0.080.04 mmol (16.4 mg)
K₂CO₃ (anhydrous, powdered)2.01.0 mmol (138 mg)
1,4-Dioxane (anhydrous)-5 mL

Step-by-Step Procedure:

  • Preparation: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide, (3-methylisoquinolin-6-yl)boronic acid pinacol ester, Pd₂(dba)₃, SPhos, and K₂CO₃.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the celite with additional ethyl acetate.

  • Extraction: Wash the combined organic filtrates with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Suzuki-Miyaura Coupling with the Boronic Acid

If the boronic acid must be used, this protocol is optimized to mitigate deboronation.

Reagent Equivalents Amount (for 0.5 mmol scale)
Aryl halide (Ar-X)1.00.5 mmol
(3-Methylisoquinolin-6-yl)boronic acid1.50.75 mmol (140 mg)
Pd(OAc)₂0.050.025 mmol (5.6 mg)
XPhos0.100.05 mmol (23.8 mg)
K₃PO₄2.01.0 mmol (212 mg)
Toluene/Water (10:1)-5.5 mL

Step-by-Step Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, (3-methylisoquinolin-6-yl)boronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Solvent Addition: Add the toluene and water mixture.

  • Degassing: Vigorously sparge the mixture with argon for 20 minutes.

  • Reaction: Heat the reaction to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction closely and stop heating as soon as the limiting reagent is consumed.

  • Workup and Purification: Follow steps 6-8 from Protocol 1.

References

  • Lloyd-Jones, G. C., et al. (2017). A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions.
  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Chemisty LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Cox, P. A., et al. (2017). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Journal of the American Chemical Society.
  • BenchChem. (2025).
  • Wikipedia. (2024). Suzuki reaction.
  • Lloyd-Jones, G. C. (2012). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • Beilstein Journals. (2014). Clean and fast cross-coupling of aryl halides in one-pot.
  • Ökten, S., et al. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. Journal of Chemical Research.
  • Sigman, M. S., & Brown, M. K. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Al-Zoubi, R. M., et al. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Molecules.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • LookChem. (n.d.). Cas 1125-80-0,3-METHYLISOQUINOLINE.
  • ChemicalBook. (2026). 3-Methylisoquinoline | 1125-80-0.

Sources

Optimization

Technical Support Center: Troubleshooting (3-Methylisoquinolin-6-yl)boronic Acid Reactions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, often frustrating challenges associated with (3-Methylisoquinolin-6-yl)boronic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, often frustrating challenges associated with (3-Methylisoquinolin-6-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions.

Unlike simple phenylboronic acids, this substrate presents a dual threat to reaction success: the electron-deficient nature of the heteroaromatic ring makes it highly susceptible to protodeboronation , while the basic isoquinoline nitrogen acts as a potent catalyst poison . This guide will deconstruct the causality behind these failures and provide field-proven, self-validating protocols to ensure your coupling reactions succeed.

Mechanistic Insights: Understanding the Failures

To troubleshoot effectively, we must first understand the competing reaction pathways at play. The success of your cross-coupling depends on the productive transmetalation step outcompeting two major degradation routes.

Mechanism Start Pd(II) Aryl Halide Complex + (3-Methylisoquinolin-6-yl)boronic acid Transmetalation Productive Transmetalation (Fast with XPhos Pd G3) Start->Transmetalation Anhydrous, 60°C Protodeboronation Protodeboronation (H2O, High Temp) Start->Protodeboronation Aqueous Base, >80°C Poisoning Catalyst Poisoning (N-coordination to Pd) Start->Poisoning Unhindered Ligands Product Cross-Coupled Product Transmetalation->Product Degradation 3-Methylisoquinoline (Dead End) Protodeboronation->Degradation InactivePd Inactive Pd Black Poisoning->InactivePd

Reaction pathways of (3-Methylisoquinolin-6-yl)boronic acid under Suzuki conditions.

Troubleshooting FAQs

Q1: My LC-MS shows massive formation of 3-methylisoquinoline instead of the cross-coupled product. Why is this happening?

A: You are observing protodeboronation. This is the primary decomposition pathway for electron-deficient and heteroaryl boronic acids[1]. Under standard basic aqueous conditions, the boronic acid forms a boronate complex that is highly susceptible to electrophilic cleavage by water. The carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding 3-methylisoquinoline[1]. The Fix: Switch to strictly [2]. Utilize a mild, anhydrous base like finely milled K₃PO₄ and a dry solvent (e.g., 1,4-Dioxane). Additionally, lower the reaction temperature to 60 °C, as the rate of protodeboronation is highly temperature-dependent[3].

Q2: The reaction stalls at 20% conversion. Adding more Pd(PPh₃)₄ doesn't help, and the solution turns black. What is causing this?

A: The isoquinoline nitrogen is poisoning your catalyst. The basic nitrogen of the isoquinoline ring acts as a Lewis base, coordinating to the palladium center and displacing your unhindered phosphine ligands. This leaves the palladium coordinatively unsaturated, leading to rapid aggregation into inactive "palladium black"[4]. The Fix: Abandon unhindered catalysts. Instead, use a bulky, electron-rich ligand system such as XPhos. The extreme steric bulk of the dicyclohexylphosphino group and the triisopropylphenyl ring creates a protective shield around the palladium, physically preventing the isoquinoline nitrogen from coordinating to the metal center.

Q3: I am seeing a significant amount of homocoupled boronic acid byproduct. How can I minimize this?

A: Trace oxygen and Pd(II) reduction are consuming your reagent. Homocoupling is typically driven by the presence of trace oxygen, which facilitates the oxidative dimerization of boronic acids[4]. Furthermore, if you are using a Pd(II) precatalyst (like Pd(OAc)₂), the initial in situ reduction to the active Pd(0) species consumes two equivalents of your boronic acid, generating the homocoupled byproduct[4]. The Fix: Implement rigorous degassing (e.g., three cycles of freeze-pump-thaw or subsurface sparging with argon). Switch to a Buchwald G3 precatalyst, which undergoes intramolecular reduction to Pd(0) without consuming your valuable boronic acid.

Quantitative Data: Catalyst System Comparison

To outcompete degradation, the transmetalation step must be accelerated. The table below summarizes the causality behind catalyst selection for this specific substrate.

Catalyst SystemLigand StericsTransmetalation RateProtodeboronation RiskPoisoning RiskRecommendation
Pd(PPh₃)₄ / Na₂CO₃ (aq) LowSlowHigh (Aqueous)High❌ Not Recommended
Pd(dppf)Cl₂ / K₂CO₃ ModerateModerateModerateHigh⚠️ Use with Caution
XPhos Pd G3 / K₃PO₄ (anhydrous) HighVery FastLow (Anhydrous)Low✅ Highly Recommended

Self-Validating Experimental Protocol

This protocol is engineered specifically for unstable heteroaryl boronic acids. It utilizes anhydrous conditions to prevent protodeboronation and a bulky G3 precatalyst to prevent catalyst poisoning.

Protocol S1 1. Preparation Oven-dry glassware Weigh reagents S2 2. Atmosphere Purge & Backfill (3x N2/Ar) S1->S2 S3 3. Reagents Add Anhydrous Solvent Add Degassed Base S2->S3 S4 4. Reaction Heat at 60 °C Monitor via LC-MS S3->S4

Step-by-step anhydrous workflow for sensitive heteroaryl boronic acid couplings.

Step-by-Step Methodology

Reagents Required:

  • Aryl halide (1.0 equiv)

  • (3-Methylisoquinolin-6-yl)boronic acid (1.5 equiv)

  • XPhos Pd G3 (2 mol %)

  • K₃PO₄ (finely milled, anhydrous, 3.0 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M relative to aryl halide)

Procedure:

  • Preparation: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide, (3-Methylisoquinolin-6-yl)boronic acid, XPhos Pd G3, and anhydrous K₃PO₄.

  • Atmospheric Control: Seal the vessel with a septum. Evacuate the vessel under high vacuum and backfill with dry Nitrogen or Argon. Repeat this cycle three times to ensure strict oxygen removal[4].

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane via syringe.

  • Reaction: Transfer the vessel to a pre-heated oil bath or heating block set to 60 °C. Stir vigorously (800+ rpm) to ensure the heterogeneous base is well-suspended.

  • Monitoring: Monitor the reaction via LC-MS or TLC after 2 hours.

Trustworthiness: Self-Validation Checkpoints
  • Color Metric: Upon reaching 60 °C, the solution should transition to and maintain a clear amber/orange hue. If the solution turns opaque black and precipitates form within the first 15-30 minutes , your degassing was insufficient or your solvent was wet, leading to irreversible Pd aggregation.

  • Kinetic Metric: A properly functioning XPhos Pd G3 system should reach >80% conversion within 2 to 4 hours at 60 °C. If conversion is <10% at 2 hours, verify the purity of your aryl halide (check for inhibitory impurities like thiols or free amines).

References

  • Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate Journal of the American Chemical Society (ACS) URL:[Link]

  • Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow Organic Letters (ACS) URL:[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles Journal of the American Chemical Society / DSpace@MIT URL:[Link]

Sources

Troubleshooting

Technical Support Center: Suzuki-Miyaura Coupling of (3-Methylisoquinolin-6-yl)boronic acid

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of (3-Methylisoquinolin-6-yl)boronic acid. This document is designed for researchers, scientists, and drug development professionals to provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of (3-Methylisoquinolin-6-yl)boronic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique structure of this isoquinoline-based boronic acid, containing a basic nitrogen heterocycle, presents specific challenges that require careful optimization of reaction parameters, particularly the choice of base and solvent.

Troubleshooting Guide: Diagnosing and Solving Common Coupling Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction has stalled or resulted in a very low yield. What are the most probable causes related to the base and solvent?

A low or incomplete conversion is the most common issue encountered. With a nitrogen-containing substrate like (3-Methylisoquinolin-6-yl)boronic acid, the problem often originates from one of three areas: catalyst inhibition, a competing side reaction called protodeboronation, or poor solubility.

  • Catalyst Inhibition: The lone pair of electrons on the isoquinoline nitrogen can coordinate to the palladium catalyst. This binding can deactivate the catalyst, effectively poisoning it and halting the catalytic cycle.[1][2]

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond, where the boron group is replaced by a hydrogen atom from a proton source (like water) in the reaction mixture.[3] Heteroaryl boronic acids, especially those containing nitrogen, are particularly susceptible to this side reaction, which is often accelerated by strong bases and elevated temperatures.[1][4]

  • Poor Solubility: The reactants—your boronic acid, the aryl halide, the palladium catalyst, and the base—must be sufficiently soluble in the reaction medium for the coupling to proceed efficiently. If any component is not adequately dissolved, the reaction rate will be severely limited.[5]

Troubleshooting Workflow:

The following decision tree can help you diagnose the root cause of low yield and guide you toward a solution.

G start Low Yield / Stalled Reaction q1 Is protodeboronation suspected? (Check for parent isoquinoline byproduct) start->q1 sol1a Use a milder base (e.g., CsF, K3PO4). q1->sol1a Yes sol1b Use anhydrous solvents or a more stable boronate ester (e.g., pinacol ester). q1->sol1b Yes sol1c Lower the reaction temperature. q1->sol1c Yes q2 Are starting materials fully dissolved? q1->q2 No sol2a Screen different solvents or solvent mixtures (e.g., Dioxane/H2O, 2-MeTHF/H2O, DMF). q2->sol2a No sol2b Increase reaction temperature cautiously. q2->sol2b No q3 Is catalyst deactivation suspected? (Precipitation of black Pd(0)) q2->q3 Yes sol3a Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos) to shield Pd center. q3->sol3a Yes sol3b Use a well-defined precatalyst. q3->sol3b Yes sol3c Ensure rigorous degassing to prevent oxidation of catalyst/ligands. q3->sol3c Yes

Caption: A troubleshooting workflow for low-yield Suzuki couplings.

Q2: I see significant formation of 3-methylisoquinoline (the protodeboronated byproduct). How can I select a base and solvent to minimize this?

The formation of the parent heterocycle is a clear sign that protodeboronation is outcompeting the desired cross-coupling. This occurs because the transmetalation step is too slow relative to the undesired protonolysis of the C-B bond.

Causality: The base activates the boronic acid to form a boronate, but this species is also susceptible to reaction with proton sources.[3][6] The choice of base and solvent directly impacts this balance.

Strategic Solutions:

  • Base Selection: While a base is necessary, overly strong bases in protic solvents can accelerate protodeboronation.

    • Switch to Cesium Fluoride (CsF): In some cases, particularly with heteroaryl boronic acids, CsF in a less polar, alcoholic solvent like isopropanol or t-butanol can be highly effective at promoting coupling while minimizing protodeboronation.[4][7]

    • Use Potassium Phosphate (K₃PO₄): This is a moderately strong base that is often effective and less harsh than hydroxides or alkoxides, providing a good balance of reactivity.[8][9]

  • Solvent System: The presence of water is often the primary driver of protodeboronation.

    • Anhydrous Conditions: While challenging, running the reaction under strictly anhydrous conditions can suppress protodeboronation. This requires using a boronate ester (e.g., pinacol ester) and an anhydrous base like potassium phosphate.[1][10]

    • Minimize Water Content: If a biphasic system is necessary to dissolve the base, use the minimum amount of water required. A solvent ratio of 4:1 or 5:1 (Organic:Water) is a common starting point.

  • Use a More Stable Boron Species: Instead of the boronic acid, consider using its corresponding pinacol boronate ester. These esters are more stable and less prone to premature protodeboronation. They slowly hydrolyze in the reaction mixture to generate the active boronic acid, keeping its instantaneous concentration low.[11][12]

Q3: My reaction mixture turns black and seems to die. What is happening and how can the solvent and base choice help?

The formation of a black precipitate is typically palladium black, which results from the aggregation and precipitation of the Pd(0) catalyst. This indicates catalyst deactivation.

Causality: The active Pd(0) species in the catalytic cycle is coordinatively unsaturated. If not properly stabilized by a ligand, it can easily aggregate.[13] As mentioned, the nitrogen on your isoquinoline substrate can displace the stabilizing phosphine ligand, leading to this aggregation.

Strategic Solutions:

  • Ligand and Catalyst System: While not a direct solvent or base issue, the solution is intertwined. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][4] These ligands form a protective sphere around the palladium atom, preventing both coordination by the isoquinoline nitrogen and aggregation.

  • Solvent Choice: The solvent can influence the stability of the catalytic complex. Highly polar solvents like DMF can sometimes help keep catalyst complexes in solution, but a solvent screen is the best approach.[5]

  • Base Purity and Form: Ensure the base is finely powdered and dry.[5] Clumps of base can create localized areas of high concentration, which can contribute to catalyst decomposition.

Frequently Asked Questions (FAQs)

What is the fundamental role of the base in the Suzuki-Miyaura coupling?

The base is essential for the transmetalation step, which is often the rate-determining step of the catalytic cycle.[14] Its primary role is to activate the boronic acid. It does this by reacting with the boronic acid [R-B(OH)₂] to form a more nucleophilic boronate species [R-B(OH)₃⁻].[6][15][16] This negatively charged boronate is much more effective at transferring its organic group (the 3-methylisoquinolin-6-yl moiety) to the palladium(II) center, thus advancing the catalytic cycle.

G cluster_activation Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl Halide (Ar-X) ArX->OxAdd PdII_complex Ar-Pd(II)-X OxAdd->PdII_complex Transmetalation Transmetalation (Rate-Determining Step) PdII_complex->Transmetalation BoronicAcid (3-Methylisoquinolin-6-yl)B(OH)2 Activation Activation BoronicAcid->Activation Base Base (e.g., K3PO4) Base->Activation Boronate [R-B(OH)3]- Activation->Boronate Boronate->Transmetalation ArPdR Ar-Pd(II)-R Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-R) RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle highlighting the base's role.

How do I choose a starting solvent system for my reaction?

A biphasic solvent system is a robust starting point for most Suzuki-Miyaura couplings because it accommodates both the organic-soluble reactants (aryl halide, catalyst) and the water-soluble inorganic base.

A good initial screen would involve comparing two or three standard systems:

  • 1,4-Dioxane / Water: A very common and effective system for a wide range of substrates.

  • Toluene / Water: A less polar option that can sometimes offer different selectivity or prevent side reactions.

  • 2-MeTHF / Water: A greener, ether-based alternative to THF and dioxane.

Start with a 4:1 or 5:1 ratio of organic solvent to water. If solubility remains an issue, a polar aprotic solvent like DMF can be tested, but be aware that it can be difficult to remove during workup.[5][17]

Data Summary: Comparison of Common Bases and Solvents

The following tables summarize common choices to guide your experimental design. Yields are highly dependent on the specific aryl halide, catalyst, and ligand used.

Table 1: Comparative Guide to Common Bases

Base Type Strength Typical Conditions Comments
K₂CO₃ Carbonate Moderate 2 M aqueous solution A good, cost-effective starting point. Often requires heat.[8]
K₃PO₄ Phosphate Moderate-Strong Often used with less water Highly effective for heteroaryl couplings; good for sensitive substrates.[9]
Cs₂CO₃ Carbonate Strong Often used with minimal water Higher solubility in organic solvents; effective for difficult couplings.[8]
KOtBu Alkoxide Very Strong Anhydrous conditions Can be too harsh, promoting side reactions, but useful for sterically hindered substrates.[18]

| CsF | Fluoride | Mild | Alcoholic or anhydrous solvents | Excellent for minimizing protodeboronation of sensitive heteroaryl boronic acids.[7] |

Table 2: Comparative Guide to Common Solvent Systems

Solvent System (Organic/Water) Characteristics Boiling Point (°C) Pros Cons
Dioxane / H₂O Polar Ether 101 (Dioxane) Excellent solvent for many substrates and catalysts; well-established.[17] Peroxide-forming; relatively high boiling point.
Toluene / H₂O Aromatic 111 (Toluene) Good for less polar substrates; easy to dry. Can have lower solubility for polar reagents.
THF / H₂O Polar Ether 66 (THF) Lower boiling point, easier to remove. Lower reaction temperatures may slow down coupling.[19]
2-MeTHF / H₂O "Green" Ether 80 (2-MeTHF) More sustainable alternative to THF/Dioxane; less prone to peroxide formation. May be less effective than Dioxane in some cases.

| DMF | Polar Aprotic | 153 | Excellent solubilizing power for difficult substrates.[5] | High boiling point, difficult to remove; can promote side reactions. |

Experimental Protocol: Screening Bases and Solvents

This protocol provides a framework for systematically optimizing the conditions for the coupling of (3-Methylisoquinolin-6-yl)boronic acid with a generic aryl bromide.

Materials:

  • (3-Methylisoquinolin-6-yl)boronic acid (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Bases: K₃PO₄, Cs₂CO₃, CsF (2.0 equiv each)

  • Solvents: 1,4-Dioxane, 2-MeTHF, Toluene (degassed)

  • Degassed Water

  • Inert atmosphere (Nitrogen or Argon) reaction vials

Procedure:

  • Preparation: In a glovebox or under a positive pressure of inert gas, add the aryl bromide (e.g., 0.1 mmol, 1.0 equiv) to each of a set of reaction vials.

  • Reagent Addition: To each vial, add (3-Methylisoquinolin-6-yl)boronic acid (0.12 mmol, 1.2 equiv) and the palladium precatalyst (0.002 mmol, 2 mol%).

  • Base Addition: Add the selected base (0.2 mmol, 2.0 equiv) to each corresponding vial.

  • Solvent Addition:

    • To the vials testing K₃PO₄ and Cs₂CO₃, add the organic solvent (0.8 mL) followed by degassed water (0.2 mL) for a 4:1 ratio.

    • To the vial testing CsF, add anhydrous isopropanol or 2-MeTHF (1.0 mL).

  • Reaction: Seal the vials tightly, remove them from the glovebox, and place them in a pre-heated reaction block (e.g., 80-100 °C).

  • Monitoring: Stir the reactions vigorously. Monitor the progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 16h) and analyzing by LC-MS or TLC. Check for consumption of starting material and formation of both the desired product and the protodeboronated 3-methylisoquinoline.

  • Workup and Analysis: Upon completion, cool the reactions to room temperature. Dilute with ethyl acetate and water, separate the organic layer, dry with Na₂SO₄, and concentrate. Analyze the crude residue by ¹H NMR to determine the conversion and ratio of product to byproduct.

This systematic approach will allow you to quickly identify the most promising base and solvent combination for your specific aryl halide partner, forming a solid foundation for scaling up your reaction.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. ACS Publications. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ARODES. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications (RSC Publishing). [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journals. [Link]

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Organic Chemistry Portal. [Link]

  • What can I use as a solvent and base in a Suzuki reaction with a sensitive amide in the core? ResearchGate. [Link]

  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting (3-Methylisoquinolin-6-yl)boronic Acid Cross-Couplings

Welcome to the Technical Support Center for advanced cross-coupling methodologies. Working with nitrogen-containing heteroaryl boronic acids—specifically (3-Methylisoquinolin-6-yl)boronic acid —presents unique synthetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. Working with nitrogen-containing heteroaryl boronic acids—specifically (3-Methylisoquinolin-6-yl)boronic acid —presents unique synthetic challenges. The presence of a Lewis basic isoquinoline nitrogen, combined with the electron-deficient nature of the heteroaromatic ring, makes this substrate highly susceptible to side reactions during Suzuki-Miyaura cross-coupling.

This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and optimize these challenging reactions using field-proven, causality-driven methodologies.

Mechanistic Divergence & Side Reaction Pathways

When (3-Methylisoquinolin-6-yl)boronic acid is introduced to a palladium-catalyzed system, the desired transmetalation pathway must outcompete three primary parasitic side reactions: catalyst poisoning, protodeboronation, and oxidative homocoupling.

SideReactions Start (3-Methylisoquinolin-6-yl) boronic acid PdCycle Active Pd Catalytic Cycle (Transmetalation) Start->PdCycle Optimal Conditions Proto Protodeboronation (Base/H2O mediated) Start->Proto Excess Base / H2O Poison Catalyst Poisoning (N-coordination to Pd) Start->Poison Unshielded Pd Homo Oxidative Homocoupling (O2 mediated) Start->Homo Trace O2 Product Desired Cross-Coupled Product PdCycle->Product ProtoProd 3-Methylisoquinoline (Dead-end) Proto->ProtoProd PdBlack Pd Black Precipitation (Inactive Catalyst) Poison->PdBlack HomoProd 6,6'-Bis(3-methylisoquinoline) (Dimer) Homo->HomoProd

Mechanistic divergence of (3-Methylisoquinolin-6-yl)boronic acid in Suzuki-Miyaura coupling.

Core Troubleshooting Guide

Issue 1: Catalyst Poisoning & Deactivation
  • Causality: The lone pair on the isoquinoline nitrogen is highly Lewis basic. It actively competes with your phosphine ligands for the Pd(II) center, forming stable, off-cycle κ1 -N or κ2 -N,C complexes. This prevents transmetalation and leads to catalyst aggregation (palladium black)[1].

  • Solution: Employ steric shielding. Switching to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or utilizing pre-formed Pd G3/G4 precatalysts ensures the active catalytic species is generated rapidly and remains shielded from the basic nitrogen[1],[2].

Issue 2: Protodeboronation
  • Causality: Heteroaryl boronic acids readily undergo base-catalyzed hydrolytic cleavage of the C-B bond. The base forms a trihydroxyboronate intermediate, and the electron-deficient isoquinoline ring stabilizes the resulting carbanion-like transition state, accelerating the release of 3-methylisoquinoline[1].

  • Solution: Reduce the concentration of active hydroxide/water. Use anhydrous conditions with soluble bases like potassium trimethylsilanolate (TMSOK) and add trimethyl borate (B(OMe)₃) to buffer the basicity and solubilize the boronate intermediate[3]. Alternatively, convert the boronic acid to a more stable pinacol ester (Bpin)[1].

Issue 3: Oxidative Homocoupling
  • Causality: In the presence of trace oxygen and base, palladium can catalyze the oxidative homocoupling of the boronic acid, yielding 6,6'-bis(3-methylisoquinoline)[4].

  • Solution: Implement rigorous degassing techniques (e.g., freeze-pump-thaw or prolonged argon sparging) and ensure the catalyst is fully reduced to Pd(0) before the addition of the boronic acid[1].

Quantitative Data: Condition Screening

The following table summarizes the expected outcomes when optimizing the cross-coupling of (3-Methylisoquinolin-6-yl)boronic acid with a standard aryl bromide.

Catalyst SystemBase & SolventAdditiveYield (%)Protodeboronation (%)Homocoupling (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃, Tol/H₂ONone15%65%10%
Pd(dppf)Cl₂ (5 mol%)K₂CO₃, Dioxane/H₂ONone35%45%5%
XPhos Pd G3 (2 mol%)K₃PO₄, THF/H₂ONone72%18%2%
XPhos Pd G3 (2 mol%)TMSOK, THF (Anhyd.)B(OMe)₃91% < 2% < 2%

Note: Data represents generalized optimization trends demonstrating the shift from traditional aqueous conditions to advanced anhydrous buffering systems for electron-deficient N-heteroaryl boronic acids.

Self-Validating Experimental Protocols

Protocol A: Anhydrous Cross-Coupling using Trimethyl Borate Additive

This protocol utilizes anhydrous conditions to completely suppress protodeboronation while maintaining high catalytic turnover[3].

  • Substrate Loading: In a nitrogen-filled glovebox, charge an oven-dried vial with the aryl halide (1.0 equiv), (3-Methylisoquinolin-6-yl)boronic acid (1.5 equiv), and XPhos Pd G3 (2 mol%).

  • Solvent & Additive: Add anhydrous THF (0.2 M), followed immediately by trimethyl borate (B(OMe)₃, 3.0 equiv). Mechanistic Note: B(OMe)₃ acts as a Lewis acidic buffer, preventing the formation of the highly reactive protodeboronation transition state.

  • Base Addition: Add potassium trimethylsilanolate (TMSOK, 2.0 equiv) in one portion.

  • Reaction: Seal the vial, remove from the glovebox, and stir at 65 °C for 12 hours.

  • Self-Validation Check: At 2 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Pass: A dominant peak corresponding to the product mass.

    • Fail: A mass peak at m/z 144 [M+H]⁺ indicates moisture ingress leading to the formation of 3-methylisoquinoline (protodeboronation).

Protocol B: Pre-activation via Pinacol Esterification

If anhydrous coupling is not feasible, converting the free boronic acid to a pinacol ester significantly increases its half-life in aqueous basic media[1].

  • Suspension: Suspend (3-Methylisoquinolin-6-yl)boronic acid (1.0 equiv) and pinacol (1.1 equiv) in anhydrous toluene (0.5 M).

  • Water Removal: Add activated 4Å molecular sieves (or equip the flask with a Dean-Stark trap).

  • Reflux: Heat the mixture to reflux for 4 hours under argon.

  • Isolation: Filter the mixture hot to remove the sieves, then concentrate under reduced pressure.

  • Self-Validation Check: Analyze the isolated solid via ¹¹B NMR. A successful conversion is validated by a chemical shift change from the broad boronic acid signal (~28 ppm) to a sharp singlet characteristic of a boronate ester (~30-31 ppm).

Frequently Asked Questions (FAQs)

Q: Why does my reaction mixture turn black within minutes of adding the base and heating? A: This is a classic visual indicator of catalyst poisoning and subsequent aggregation into inactive palladium black. The basic nitrogen of the isoquinoline ring outcompetes your phosphine ligand for the Pd(II) center. To resolve this, switch to bulkier, electron-rich ligands like 1[1], which sterically block the nitrogen from coordinating to the metal.

Q: I am observing significant amounts of 3-methylisoquinoline in my crude mixture. What is happening? A: You are observing protodeboronation. Because the boronic acid is situated on an electron-deficient heterocycle, it is highly susceptible to base-catalyzed cleavage of the C-B bond[1]. You must lower the reaction temperature, switch to a weaker base (e.g., K₃PO₄), or use the anhydrous TMSOK/B(OMe)₃ protocol detailed above.

Q: Can I use nickel instead of palladium for this coupling? A: Yes. While nickel is notoriously sensitive to poisoning by nitrogen heterocycles, recent advancements have demonstrated that nickel-catalyzed Suzuki-Miyaura couplings (Ni-SMC) can be highly effective. Utilizing specialized multi-dentate ligands like5[5] facilitates transmetalation via a nickel-alkoxy species, preventing catalyst deactivation and allowing for efficient coupling of challenging heterocycles.

Q: How does the 3-methyl group affect the reactivity compared to an unsubstituted isoquinoline? A: The methyl group at the 3-position provides slight electron donation into the ring, which marginally increases the pKa (basicity) of the isoquinoline nitrogen. While this slightly increases the risk of catalyst poisoning compared to an un-methylated analog, it does not induce significant steric hindrance at the 6-position where transmetalation occurs.

References

  • ACS Catalysis. "Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos."[Link]

  • Journal of the American Chemical Society. "Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate."[Link]

  • PubMed Central (PMC). "Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids."[Link]

  • Journal of the American Chemical Society. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters."[Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Scale-Up Synthesis of (3-Methylisoquinolin-6-yl)boronic Acid

Introduction: Welcome to the dedicated technical support guide for the scale-up synthesis of (3-Methylisoquinolin-6-yl)boronic acid. This resource is designed for researchers, chemists, and process development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction:

Welcome to the dedicated technical support guide for the scale-up synthesis of (3-Methylisoquinolin-6-yl)boronic acid. This resource is designed for researchers, chemists, and process development professionals to address the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Our goal is to provide practical, evidence-based solutions to facilitate a safe, efficient, and reproducible manufacturing process. This guide is structured in a question-and-answer format to directly tackle the specific issues you may face.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a significant exotherm during the lithium-halogen exchange step when scaling up the synthesis from 6-bromo-3-methylisoquinoline. How can we mitigate this safety risk?

A1: The lithium-halogen exchange using organolithium reagents like n-butyllithium (n-BuLi) is notoriously exothermic and a primary safety concern during scale-up. The key to controlling this exotherm lies in managing the rate of heat generation relative to the rate of heat removal.

Underlying Cause: The reaction between an aryl halide and n-BuLi is extremely fast. On a small scale, the high surface-area-to-volume ratio allows for efficient heat dissipation to the surroundings. As the batch size increases, this ratio decreases dramatically, leading to heat accumulation and a potential thermal runaway.

Troubleshooting & Mitigation Strategies:

  • Slow Addition of n-BuLi: The addition rate of n-BuLi is the most critical parameter. Employ a syringe pump or a dosing pump for a slow, controlled addition of the reagent.

  • Reverse Addition: Consider adding the solution of 6-bromo-3-methylisoquinoline to the n-BuLi solution at low temperature. This can sometimes help maintain a more consistent temperature profile.

  • Efficient Heat Transfer:

    • Reactor Choice: Use a jacketed reactor with a suitable heat transfer fluid (e.g., silicone oil) and an efficient overhead stirring mechanism to ensure homogenous mixing and heat distribution.

    • Cryogenic Cooling: Maintain a low reaction temperature, typically between -78 °C and -60 °C, using a cryostat or a dry ice/acetone bath.

  • Solvent Selection: The choice of solvent can influence the reaction rate. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are common, but their low boiling points can be a concern. Consider a higher-boiling solvent if the process allows, but be mindful of potential changes in reactivity.

Experimental Protocol: Controlled Lithium-Halogen Exchange

  • Charge a pre-dried and inerted jacketed reactor with a solution of 6-bromo-3-methylisoquinoline in anhydrous THF.

  • Cool the reactor jacket to -78 °C.

  • Slowly add a solution of n-BuLi (e.g., 2.5 M in hexanes) via a dosing pump over 1-2 hours, ensuring the internal temperature does not exceed -70 °C.

  • Monitor the reaction progress by in-process controls (e.g., HPLC, TLC) to confirm the consumption of the starting material.

Q2: Our yields are inconsistent upon scale-up, and we suspect incomplete conversion during the borylation step. What factors could be contributing to this?

A2: Inconsistent yields during the borylation step often point to issues with the stability of the organometallic intermediate or the reactivity of the boronic ester.

Underlying Cause: The lithiated intermediate, 6-lithio-3-methylisoquinoline, can be unstable, especially at higher temperatures. It can react with the solvent (e.g., deprotonate THF) or other electrophiles present in the reaction mixture. Additionally, the electrophilicity of the boronic ester is crucial for an efficient reaction.

Troubleshooting & Optimization:

  • Temperature Control: After the lithium-halogen exchange is complete, maintain the low temperature during the addition of the boronic ester. Do not let the internal temperature rise significantly until the borylation is complete.

  • Choice of Boronic Ester: Triisopropyl borate is a common choice. Ensure it is of high purity and added as a solution in a dry solvent to facilitate mixing.

  • Quenching Strategy: The reaction is typically quenched with an acidic aqueous solution to hydrolyze the borate ester to the desired boronic acid. The pH of the quench is critical. A pH that is too high can lead to the formation of boronate salts, which may be more soluble in the aqueous layer, leading to yield loss.

  • Reaction Time: Allow sufficient time for the borylation to go to completion. Monitor the reaction by taking aliquots and analyzing them by HPLC or NMR.

Data Presentation: Effect of Quench pH on Yield

Quench pHIsolated Yield (%)Purity (%)
1-28598
3-47597
5-66095
Q3: We are struggling with the purification of the final product. It seems to be contaminated with boroxine. How can we minimize its formation and remove it?

A3: Boronic acids have a propensity to undergo dehydration to form cyclic anhydride trimers called boroxines. This is a common impurity in boronic acid preparations.

Underlying Cause: The formation of boroxine is an equilibrium process that is favored by the removal of water. High temperatures, azeotropic distillation with certain solvents, or prolonged drying can promote boroxine formation.

Mitigation and Removal Strategies:

  • Controlled Crystallization:

    • Solvent System: Develop a robust crystallization procedure. A common method is to precipitate the boronic acid from an aqueous solution by adjusting the pH. The product can then be washed with a non-polar solvent to remove organic impurities.

    • Temperature: Avoid excessive heat during crystallization and drying.

  • Boroxine to Boronic Acid Conversion: Boroxine can often be converted back to the boronic acid by treatment with water.

    • Recrystallization from Aqueous Solvents: Dissolving the crude product in a hot aqueous/organic solvent mixture and allowing it to cool slowly can break down the boroxine and selectively crystallize the boronic acid.

  • Purification via Bis-Trifluoroacetate Adduct: A less common but effective method for removing boroxine involves the formation of a bis-trifluoroacetate adduct, which can be selectively precipitated and then hydrolyzed back to the pure boronic acid.

Experimental Workflow: Purification

Caption: Workflow for the purification of (3-Methylisoquinolin-6-yl)boronic acid.

References

  • Organolithium Reagents in Process Chemistry: Provides a comprehensive overview of the handling and safety of organolithium reagents in a large-scale setting. (Source: Organic Process Research & Development, URL: [Link])

  • Chemistry of Boronic Acids: A detailed review of the properties, preparation, and reactions of boronic acids, including the formation of boroxines. (Source: Chemical Reviews, URL: [Link])

  • Scale-Up of Chemical Processes: A general guide to the principles and challenges of scaling up chemical reactions from the lab to the plant. (Source: American Chemical Society, URL: [Link])

Optimization

Technical Support Center: Catalyst Selection and Troubleshooting for Difficult Suzuki-Miyaura Couplings with (3-Methylisoquinolin-6-yl)boronic acid

Prepared by: Senior Application Scientist, Catalyst & Reagent Division Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals tackling the unique challenges of Suzu...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Catalyst & Reagent Division

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals tackling the unique challenges of Suzuki-Miyaura cross-coupling reactions involving (3-Methylisoquinolin-6-yl)boronic acid. This N-heterocyclic building block is a valuable scaffold in medicinal chemistry, but its successful implementation requires a nuanced approach to catalyst selection and reaction optimization. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide actionable, scientifically-grounded solutions to common problems encountered in the lab.

Core Concepts: Understanding the Challenges

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency.[1] The catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination, is well-understood.[2][3] However, the specific properties of (3-Methylisoquinolin-6-yl)boronic acid introduce two primary obstacles that can derail an otherwise robust protocol:

  • Catalyst Inhibition/Poisoning: The Lewis basic nitrogen atom of the isoquinoline ring can coordinate to the palladium catalyst, forming a stable off-cycle complex that inhibits or completely shuts down catalytic activity.[4][5]

  • Protodeboronation: The carbon-boron bond of heteroaryl boronic acids is often labile, especially under the basic conditions required for the coupling. This leads to the undesired cleavage of the boronic acid group, which is replaced by a proton from the solvent or trace water, generating 3-methylisoquinoline as a major byproduct and reducing the yield of the desired product.[5][6][7]

Our troubleshooting guide is designed to directly address these core issues.

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle & Key Failure Points Pd0 Active Pd(0)L_n OA_Complex Ar-Pd(II)(X)L_n Pd0->OA_Complex Oxidative Addition (Ar-X) Catalyst_Poisoning Isoquinoline-Pd Complex (Inactive Off-Cycle) Pd0->Catalyst_Poisoning Catalyst Poisoning Trans_Complex Ar-Pd(II)(Ar')L_n OA_Complex->Trans_Complex Transmetalation (+ Base, Ar'B(OH)₂) Trans_Complex->Pd0 Regenerates Catalyst Product Ar-Ar' Trans_Complex->Product Reductive Elimination Protodeboronation Protodeboronation (Boronic Acid Decomposition) Boronic_Acid (3-Methylisoquinolin-6-yl)B(OH)₂ Boronic_Acid->OA_Complex Required for Transmetalation Boronic_Acid->Protodeboronation Side Reaction

Caption: The Suzuki cycle with isoquinoline-specific failure points.

Troubleshooting Guide & Frequently Asked Questions
Q1: My reaction is giving a very low yield or has failed completely, with only starting materials recovered. What are the first things I should check?

This is the most common issue and often relates to fundamental reaction setup rather than complex catalyst kinetics. Before embarking on a wide-ranging screen of new catalysts or ligands, it is critical to validate your foundational experimental technique.

A1: Initial Troubleshooting Workflow

A systematic check of your reagents and setup is paramount. Low conversion is frequently traced back to catalyst deactivation by atmospheric oxygen or impure reagents.[8]

Troubleshooting_Workflow Figure 2: Initial Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Inert Verify Inert Atmosphere (Thorough Degassing? Positive Pressure?) Start->Check_Inert Check_Reagents Verify Reagent Quality (Fresh Boronic Acid? Anhydrous Solvent? Dry Base?) Check_Inert->Check_Reagents Check_Stirring Ensure Vigorous Stirring (Heterogeneous Mixture?) Check_Reagents->Check_Stirring Rerun Re-run Under Validated Conditions Check_Stirring->Rerun Success Yield Improved (Problem Solved) Rerun->Success Optimize Yield Still Low (Proceed to Catalyst/Condition Optimization) Rerun->Optimize

Caption: A logical workflow for initial troubleshooting steps.

Actionable Steps:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[8] Ensure your solvent is rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction.[9][10]

  • Reagent Quality:

    • Boronic Acid: Heteroaryl boronic acids can degrade on storage.[8] Use a fresh bottle or a sample that has been properly stored under inert gas in a desiccator.

    • Solvent: Use anhydrous solvents, as water content can be a variable that complicates optimization, especially when trying to control protodeboronation.[5]

    • Base: Ensure the base is a fine, dry powder. Clumped or old base can lead to poor reproducibility.[8]

  • Vigorous Stirring: Many Suzuki reactions are heterogeneous. Inadequate stirring can lead to poor mixing and low reaction rates.[8]

Q2: My main byproduct is 3-methylisoquinoline. What causes this and how can I prevent it?

Observing the parent arene of your boronic acid is a classic sign of protodeboronation. This side reaction competes directly with the desired transmetalation step and is a primary cause of low yields with heteroaryl boronic acids.[6][7][11]

A2: Mitigating Protodeboronation

The key is to either make the boronic acid more stable or to accelerate the catalytic cycle so that the desired cross-coupling outcompetes the protodeboronation pathway.[11]

Strategy 1: Stabilize the Boronic Acid

Convert the boronic acid to a more stable boronate ester. This is the most robust and widely recommended strategy.[12][13][14] Pinacol esters are the most common choice due to their stability and ease of preparation. MIDA (N-methyliminodiacetic acid) boronates are another excellent option, known for their high stability and slow release of the active boronic acid under reaction conditions.[13]

Strategy 2: Modify Reaction Conditions

  • Use a "Faster" Catalyst System: Employ a modern catalyst system known for high turnover rates. This involves selecting a highly active palladium precatalyst and a bulky, electron-rich ligand (see Q3). The goal is to make the oxidative addition and transmetalation steps so fast that the boronic acid is consumed in the productive cycle before it has time to decompose.[11][15]

  • Employ Anhydrous Conditions: While water can sometimes aid in dissolving the base, it is also a proton source for protodeboronation. Running the reaction under strictly anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can be highly effective for challenging heteroaryl couplings.[5]

Q3: What is the best "first-pass" catalyst and ligand system for coupling (3-Methylisoquinolin-6-yl)boronic acid?

For challenging substrates like this, older catalysts such as Pd(PPh₃)₄ are often inefficient.[10] Success hinges on using a modern, well-defined palladium precatalyst paired with a bulky, electron-rich biarylphosphine ligand. These ligands create a sterically hindered and electron-rich environment around the palladium, which simultaneously accelerates the catalytic cycle and prevents the isoquinoline nitrogen from poisoning the catalyst.[7][16]

A2: Recommended Catalyst Systems

We recommend starting with a second-generation (G2) or third-generation (G3) Buchwald-type precatalyst. These are air-stable, easy to handle, and rapidly generate the active Pd(0) species in solution.

Catalyst/PrecatalystRecommended LigandRationale & Key Features
XPhos Pd G3 XPhos (pre-bound)Excellent general-purpose system for heteroaryl couplings. Promotes fast oxidative addition and is sterically demanding.[16]
SPhos Pd G2 SPhos (pre-bound)Often provides superior results for N-heterocyclic substrates.[7][16]
RuPhos Pd G3 RuPhos (pre-bound)Another powerful ligand for difficult couplings, particularly with heteroaryl chlorides.[17]
Pd₂(dba)₃ (Separate Addition)A common Pd(0) source, but requires careful handling. Must be paired with a ligand like XPhos or SPhos.[7][15]

Starting Point Recommendation: Begin with XPhos Pd G3 or SPhos Pd G2 at a 1-2 mol% loading. These precatalysts are designed for challenging couplings and often provide the highest chance of success on the first attempt.

Catalyst_Logic Figure 3: Catalyst Selection Logic for Difficult Heteroaryl Coupling Start Reaction Goal: Couple (3-Methylisoquinolin-6-yl)BX₂ Check_Substrate Is Protodeboronation a Major Concern? Start->Check_Substrate Use_Ester Use a stable boronate ester (Pinacol or MIDA) Check_Substrate->Use_Ester Yes Select_Catalyst Select a Modern Precatalyst System (e.g., G2, G3, G4) Check_Substrate->Select_Catalyst No (or in addition to) Use_Ester->Select_Catalyst Select_Ligand Choose a Bulky, Electron-Rich Ligand Select_Catalyst->Select_Ligand Ligand_Choice1 Start with XPhos or SPhos Select_Ligand->Ligand_Choice1 General Case Ligand_Choice2 If coupling with another N-heterocycle, consider RuPhos Select_Ligand->Ligand_Choice2 Specific Case Run_Reaction Run Small Scale Test Reaction Ligand_Choice1->Run_Reaction Ligand_Choice2->Run_Reaction

Caption: A decision flowchart for selecting an appropriate catalyst system.

Q4: How should I select the optimal base and solvent?

The choice of base and solvent is a critical balancing act. The base is required to activate the boronic acid for transmetalation, but overly harsh conditions can accelerate protodeboronation.[1]

A4: Base and Solvent Selection Guidelines

ParameterRecommendationRationale
Base K₃PO₄ or Cs₂CO₃ These are moderately strong inorganic bases that are effective for transmetalation but are generally less harsh than hydroxides or alkoxides, thus minimizing protodeboronation.[9][17] Use 2-3 equivalents.
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or THF/H₂O A classic choice. The small amount of water helps dissolve the inorganic base.[10][18] However, this must be weighed against the risk of protodeboronation.
Anhydrous Alternative THF or CPME with a soluble organic base (e.g., TMSOK )This is an advanced strategy for when protodeboronation is intractable under aqueous conditions.[5]

Recommendation: Start with K₃PO₄ in 1,4-Dioxane/H₂O (4:1) at 80-100 °C .[10] If protodeboronation remains a significant issue even after switching to a boronate ester, then an anhydrous system should be explored.

Detailed Experimental Protocols
Protocol 1: General Procedure for Coupling with (3-Methylisoquinolin-6-yl)boronic acid pinacol ester

This protocol is designed as a robust starting point for coupling with a variety of aryl or heteroaryl halides.

  • Reagent Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 eq., 0.5 mmol), (3-Methylisoquinolin-6-yl)boronic acid pinacol ester (1.2 eq., 0.6 mmol), and potassium phosphate (K₃PO₄, 2.0 eq., 1.0 mmol).

  • Inerting the Vessel: Seal the vial with a septum cap. Evacuate the vial and backfill with argon. Repeat this cycle three times.

  • Solvent and Catalyst Addition: Under a positive flow of argon, add degassed 1,4-dioxane (3 mL) and degassed water (0.75 mL). Add the palladium precatalyst (e.g., SPhos Pd G2, 0.02 eq., 0.01 mmol).

  • Reaction: Place the sealed vial in a preheated heating block at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.

Protocol 2: Preparation of (3-Methylisoquinolin-6-yl)boronic acid pinacol ester

If you are starting with the boronic acid, converting it to the pinacol ester is a highly recommended first step to improve stability and reaction success.

  • Setup: In a round-bottom flask, dissolve (3-Methylisoquinolin-6-yl)boronic acid (1.0 eq.) and pinacol (1.1 eq.) in anhydrous THF or toluene (approx. 0.2 M concentration relative to the boronic acid).

  • Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water for 4-6 hours, or until no more water is collected.

  • Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting solid is typically the pinacol ester of sufficient purity to be used directly in the Suzuki-Miyaura coupling reaction without further purification. Verify the conversion by ¹H NMR spectroscopy.

References
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. Angewandte Chemie International Edition. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

  • Wikipedia. (2024). Suzuki reaction. Wikipedia. [Link]

  • Taddeo, F., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • Kairav Chemofarbe Industries Ltd. (2025). Challenges In Suzuki Coupling Reaction. Kairav Chemofarbe Industries Ltd. [Link]

  • Zhang, Z., et al. (2023). Heteroaryl–Heteroaryl Suzuki–Miyaura Cross-Coupling Enabled by Large-but-Flexible Dibenzobarrelene-Derived Pd-NHC Precatalysts. Organometallics. [Link]

  • Orsino, A., & Martina, F. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. Semantic Scholar. [Link]

  • Thomas, A. A., et al. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society. [Link]

  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

  • Al-dujaili, J. H., et al. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Kassel, S. H., et al. (2021). Optimization of Suzuki-Miyaura cross-coupling reaction conditions. ResearchGate. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry. [Link]

  • Köhler, K., & He, Y. (2007). C‐C Coupling Reactions Catalyzed by Supported Palladium in Liquid Phase. mediaTUM. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]

  • Organic Chemistry Portal. (2021). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • May, S. A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Barder, T. E., et al. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]

  • Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki?. Reddit r/Chempros. [Link]

  • WuXi STA. (2019). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. [Link]

  • Cravotto, G., & Orio, L. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of (3-Methylisoquinolin-6-yl)boronic Acid and Its Positional Isomers

Introduction: The Strategic Importance of Isoquinoline Boronic Acids in Modern Synthesis Isoquinoline and its derivatives are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Isoquinoline Boronic Acids in Modern Synthesis

Isoquinoline and its derivatives are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2][3] The ability to functionalize this heterocyclic system with precision is paramount for drug discovery and development. Among the vast arsenal of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability and functional group tolerance in creating carbon-carbon bonds.[4] Central to this transformation are organoboron reagents, particularly boronic acids, which serve as versatile building blocks for introducing a wide range of substituents.[5][6]

This guide provides an in-depth comparative analysis of the reactivity of (3-Methylisoquinolin-6-yl)boronic acid and its positional isomers. As researchers and drug development professionals, understanding the nuanced differences in reactivity imparted by the substitution pattern on the isoquinoline core is critical for reaction optimization, impurity profiling, and the rational design of synthetic routes. We will explore the interplay of electronic and steric effects that govern the performance of these essential reagents in the context of the Suzuki-Miyaura cross-coupling reaction, supported by established chemical principles and experimental insights.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

To appreciate the reactivity differences among isomers, one must first understand the mechanism of the Suzuki-Miyaura reaction. The catalytic cycle, typically driven by a palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The efficiency of each step can be significantly influenced by the properties of the boronic acid.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition RPdX R¹-Pd(II)-X L_n OxAdd->RPdX R¹-X Transmetalation Transmetalation Byproduct [B(OH)₃X]⁻ RPdR R¹-Pd(II)-R² L_n Transmetalation->RPdR R²-B(OH)₂ + Base RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² RedElim->Product BoronicAcid R²-B(OH)₂ Base Base Organohalide R¹-X

Caption: Structures of the Target Compound and Key Positional Isomers.

Comparative Reactivity Analysis

The following analysis dissects the expected reactivity of our target compound against key isomers based on fundamental principles of organic chemistry.

(3-Methylisoquinolin-6-yl)boronic acid (Target Compound)
  • Electronic Effects: The boronic acid group at the 6-position is on the benzo-fused ring, relatively removed from the strongest inductive and resonance electron-withdrawing effects of the nitrogen atom. The methyl group at the 3-position is also somewhat distant, providing a mild electron-donating effect to the overall ring system without directly influencing the boronic acid's electronic environment. This electronic balance is generally favorable for Suzuki coupling.

  • Steric Effects: The 6-position is sterically unencumbered, allowing for easy access of the palladium catalyst to the boronic acid moiety.

  • Predicted Reactivity: High. This isomer represents a favorable combination of moderate electronic activation and minimal steric hindrance, making it an excellent coupling partner.

(3-Methylisoquinolin-8-yl)boronic acid (Isomer A)
  • Electronic Effects: Similar to the 6-isomer, the boronic acid at the 8-position is on the benzo-fused ring, and its electronic environment is not strongly deactivated by the nitrogen.

  • Steric Effects: This is the critical differentiating factor. The 8-position is subject to significant steric hindrance from the peri-hydrogen at the 1-position of the isoquinoline core. [7]This steric clash can impede the approach of the bulky palladium-ligand complex, potentially slowing down the transmetalation step. The reactivity of this isomer is influenced by steric hindrance from the methyl group and electronic effects from the isoquinoline moiety. [7]* Predicted Reactivity: Moderate to Low. While electronically similar to the target compound, the pronounced steric hindrance at the 8-position is expected to significantly reduce its reactivity, likely requiring more forcing conditions (higher temperatures, stronger bases, or specialized ligands) to achieve comparable yields.

(6-Methylisoquinolin-3-yl)boronic acid (Isomer B)
  • Electronic Effects: The boronic acid group is at the 3-position, which is directly conjugated with the electron-withdrawing imine nitrogen. This significantly reduces the nucleophilicity of the isoquinoline ring at the point of attachment to boron, making the transmetalation step less favorable. The electron-donating methyl group at the 6-position is too far away to counteract this strong deactivating effect.

  • Steric Effects: The 3-position is relatively unhindered, flanked by a proton and the ring nitrogen.

  • Predicted Reactivity: Low. The strong electronic deactivation by the adjacent nitrogen atom is the dominant factor here. This isomer is expected to be a challenging substrate for Suzuki-Miyaura coupling. Heteroaryl boronic acids with the boronic acid group adjacent to a nitrogen atom are known to be prone to protodeboronation, a major side reaction that further reduces yields. [8][9]

(1-Methylisoquinolin-6-yl)boronic acid (Isomer C)
  • Electronic Effects: The electronic environment of the boronic acid at the 6-position is similar to our target compound. However, the methyl group at the 1-position is highly acidic and can be reactive. [1]* Steric Effects: The boronic acid at the 6-position is sterically accessible. However, the methyl group at the 1-position creates steric strain with the hydrogen at the 8-position (a peri-interaction), which can influence the overall planarity and conformation of the molecule.

  • Predicted Reactivity: High, but with potential for side reactions. The reactivity at the boronic acid site is expected to be high, similar to the target compound. However, the acidic nature of the 1-methyl group could lead to side reactions under the basic conditions of the Suzuki-Miyaura coupling.

Summary of Predicted Reactivity
IsomerPosition (Me, B(OH)₂)Key Influencing Factor(s)Predicted Relative Reactivity
Target Compound (3, 6) Balanced electronics, low steric hindrance High
Isomer A(3, 8)Significant steric hindrance (peri-position)Moderate to Low
Isomer B(6, 3)Strong electronic deactivation by nitrogenLow
Isomer C(1, 6)Good reactivity, potential for side reactionsHigh (with caution)

Experimental Protocol: A Self-Validating System for Reactivity Assessment

To empirically validate the predicted reactivities, a standardized Suzuki-Miyaura cross-coupling protocol should be employed. The following protocol is designed to be robust and serve as a reliable baseline for comparison. The key to a self-validating system is consistency: all parameters (concentrations, temperatures, reaction times, and catalyst/ligand systems) must be kept identical when comparing different isomers.

Standardized Suzuki-Miyaura Coupling Protocol

Experimental_Workflow Start Assemble Reaction Reactants Isoquinoline Boronic Acid (1.2 equiv) Aryl Halide (1.0 equiv) Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., SPhos) Base (e.g., K₃PO₄) Solvent (e.g., Toluene/H₂O) Reaction Heat to 85-100 °C Stir for 2-12 h Start->Reaction Workup Aqueous Workup (Quench, Extract) Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Analyze Product (NMR, LC-MS for yield and purity) Purification->Analysis

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Comparative

A Researcher's Guide to Validating Biological Targets for (3-Methylisoquinolin-6-yl)boronic Acid Derivatives

A Comparative and Methodological Handbook for Drug Discovery Professionals In the landscape of modern drug discovery, the precise identification and validation of a small molecule's biological target are paramount for ad...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative and Methodological Handbook for Drug Discovery Professionals

In the landscape of modern drug discovery, the precise identification and validation of a small molecule's biological target are paramount for advancing a compound from a promising hit to a viable therapeutic candidate. This guide provides a comprehensive framework for researchers and scientists to approach the target validation of a novel chemical entity, (3-Methylisoquinolin-6-yl)boronic acid, and its derivatives. Given the compound's hybrid structure, incorporating both a boronic acid moiety and an isoquinoline scaffold, we will explore its putative biological targets by drawing parallels with established drugs and outlining rigorous experimental workflows for confirmation.

The Enigmatic Target Profile of (3-Methylisoquinolin-6-yl)boronic Acid: A Hypothesis-Driven Approach

The chemical architecture of (3-Methylisoquinolin-6-yl)boronic acid suggests a compelling, yet uncharacterized, biological activity. The molecule marries two pharmacologically significant moieties:

  • The Boronic Acid Group: This functional group is the cornerstone of several successful drugs, most notably as a potent inhibitor of the proteasome. The boron atom can form a stable, yet reversible, covalent bond with the catalytic threonine residue in the proteasome's active site.

  • The Isoquinoline Scaffold: A privileged structure in medicinal chemistry, the isoquinoline core is present in a multitude of bioactive natural products and synthetic compounds, many of which exhibit kinase inhibitory activity.

Therefore, a logical starting point for the target validation of (3-Methylisoquinolin-6-yl)boronic acid derivatives is to hypothesize that they may act as either proteasome inhibitors , kinase inhibitors , or potentially possess dual activity .

Comparative Analysis: Benchmarking Against the Gold Standards

To effectively evaluate the potential of (3-Methylisoquinolin-6-yl)boronic acid derivatives, a direct comparison with established inhibitors of our putative targets is essential.

Putative Target Class 1: The Proteasome

The ubiquitin-proteasome system is a critical pathway for protein degradation and is a validated target in oncology.

Comparator Compound: Bortezomib (Velcade®) , a dipeptide boronic acid, is the first-in-class proteasome inhibitor approved for the treatment of multiple myeloma.

Feature(3-Methylisoquinolin-6-yl)boronic acid (Hypothetical)Bortezomib (Clinical Data)
Mechanism of Action Putative reversible covalent inhibition of the 20S proteasomeReversible covalent inhibitor of the chymotrypsin-like activity of the 26S proteasome
Binding Moiety Boronic AcidBoronic Acid
Selectivity UnknownPrimarily targets the β5 subunit of the proteasome
Cellular Potency To be determinedIC50 values in the low nanomolar range in various cancer cell lines
Putative Target Class 2: Protein Kinases

The human kinome represents a vast and crucial set of targets for therapeutic intervention, particularly in cancer and inflammatory diseases. The isoquinoline scaffold is a common feature in many kinase inhibitors.

Comparator Compound: Lapatinib (Tykerb®) , a dual tyrosine kinase inhibitor of both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).

Feature(3-Methylisoquinolin-6-yl)boronic acid (Hypothetical)Lapatinib (Clinical Data)
Mechanism of Action Putative ATP-competitive inhibition of a specific kinase or kinase familyReversible, ATP-competitive inhibitor of EGFR and HER2 tyrosine kinases
Core Scaffold IsoquinolineQuinazoline
Selectivity To be determined (Kinome-wide profiling required)Dual specificity for EGFR and HER2
Cellular Potency To be determinedIC50 values in the nanomolar range against HER2-overexpressing cell lines

Experimental Workflows for Target Validation

The following section outlines a step-by-step experimental strategy to systematically investigate and validate the biological targets of (3-Methylisoquinolin-6-yl)boronic acid derivatives.

Initial Broad-Spectrum Target Identification

To cast a wide net and identify potential protein interactors without bias, a combination of affinity-based and biophysical methods is recommended.

Caption: Workflow for unbiased identification of protein targets.

The DARTS method leverages the principle that the binding of a small molecule can stabilize its target protein, rendering it less susceptible to proteolytic degradation.[1][2]

Materials:

  • (3-Methylisoquinolin-6-yl)boronic acid derivative

  • Cell lysis buffer (e.g., M-PER) with protease and phosphatase inhibitors

  • Protease (e.g., Pronase or Thermolysin)

  • SDS-PAGE gels and Western blot apparatus

  • Antibodies against candidate proteins (for validation)

Procedure:

  • Cell Lysis: Prepare a protein lysate from a relevant cancer cell line (e.g., a breast cancer line for HER2 or a multiple myeloma line for proteasome).

  • Compound Incubation: Aliquot the lysate and incubate with varying concentrations of the (3-Methylisoquinolin-6-yl)boronic acid derivative or a vehicle control (e.g., DMSO).

  • Protease Digestion: Add a protease to each aliquot and incubate for a optimized period to achieve partial digestion.

  • SDS-PAGE and Staining: Stop the digestion and run the samples on an SDS-PAGE gel. Stain the gel with a total protein stain (e.g., Coomassie Blue or silver stain).

  • Band Excision and Mass Spectrometry: Identify protein bands that are protected from digestion in the presence of the compound. Excise these bands and identify the proteins using LC-MS/MS.

  • Western Blot Validation: Validate the identified candidates by performing a targeted DARTS experiment followed by Western blotting with specific antibodies.

CETSA is a powerful technique to confirm direct target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.

Materials:

  • Intact cells from a relevant cell line

  • (3-Methylisoquinolin-6-yl)boronic acid derivative

  • PBS and cell lysis buffer

  • PCR tubes and a thermal cycler

  • Western blot apparatus and antibodies

Procedure:

  • Cell Treatment: Treat intact cells with the boronic acid derivative or vehicle control.

  • Heating: Aliquot the treated cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Cell Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Western Blot Analysis: Analyze the soluble fractions by Western blotting using an antibody specific for the putative target protein.

  • Melt Curve Generation: Quantify the band intensities and plot them against the temperature to generate a melt curve. A shift in the melt curve in the presence of the compound indicates target engagement.

Focused Validation on Putative Targets

Based on the initial unbiased screening and our working hypothesis, the next step is to perform focused biochemical and cellular assays.

Focused_Assays cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 Selectivity Profiling KinaseAssay In Vitro Kinase Assay (e.g., Kinase-Glo®) KinaseCell Western Blot for Downstream Phosphorylation KinaseAssay->KinaseCell KinomeScan Kinome-Wide Selectivity Profiling KinaseAssay->KinomeScan ProteasomeAssay Proteasome Activity Assay (Fluorogenic Substrate) ProteasomeCell Cell-Based Proteasome Activity Assay ProteasomeAssay->ProteasomeCell

Caption: Workflow for focused validation of kinase and proteasome inhibition.

This assay directly measures the ability of the compound to inhibit the enzymatic activity of a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., HER2, JNK)

  • Kinase-specific substrate and ATP

  • Assay buffer

  • A detection reagent (e.g., ADP-Glo™ or similar)

  • (3-Methylisoquinolin-6-yl)boronic acid derivative

Procedure:

  • Assay Setup: In a microplate, combine the purified kinase, its substrate, and varying concentrations of the boronic acid derivative.

  • Initiate Reaction: Add ATP to start the kinase reaction and incubate at the optimal temperature.

  • Detection: Stop the reaction and add the detection reagent to measure the amount of ADP produced (which is proportional to kinase activity).

  • IC50 Determination: Plot the kinase activity against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

This assay measures the inhibition of the proteasome's proteolytic activity using a fluorogenic substrate.

Materials:

  • Purified 20S or 26S proteasome

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

  • Assay buffer

  • (3-Methylisoquinolin-6-yl)boronic acid derivative

Procedure:

  • Assay Setup: In a microplate, combine the purified proteasome and varying concentrations of the boronic acid derivative.

  • Initiate Reaction: Add the fluorogenic substrate and incubate.

  • Fluorescence Measurement: Measure the fluorescence at appropriate excitation and emission wavelengths. The fluorescence intensity is proportional to proteasome activity.

  • IC50 Determination: Plot the proteasome activity against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The validation of biological targets is a critical and iterative process in drug discovery. For a novel compound like (3-Methylisoquinolin-6-yl)boronic acid, a hypothesis-driven approach, grounded in the known pharmacology of its constituent moieties, provides a rational starting point. The experimental workflows detailed in this guide, from broad, unbiased screening to focused biochemical and cellular assays, offer a robust framework for elucidating its mechanism of action.

Successful identification and validation of a primary target will pave the way for lead optimization, enabling the development of more potent and selective derivatives. Furthermore, understanding the off-target effects through comprehensive profiling is crucial for predicting potential toxicities and ensuring the development of a safe and effective therapeutic agent.

References

  • Lomenick, B., et al. (2011). Target identification using drug affinity responsive target stability (DARTS). Current protocols in chemical biology, 3(4), 163–180. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature protocols, 9(9), 2100–2122. [Link]

  • Pai, M. Y., et al. (2015). Drug affinity responsive target stability (DARTS) for target identification and validation. Methods in molecular biology, 1263, 287–298. [Link]

  • Molina, D. M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Adams, J. (2004). The proteasome: a suitable antineoplastic target. Nature reviews. Cancer, 4(5), 349–360. [Link]

  • Cohen, P., & Alessi, D. R. (2013). Kinase drug discovery--what's next in the field? ACS chemical biology, 8(1), 96–104. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • DiscoverX. (n.d.). KINOMEscan. Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Richardson, P. G., et al. (2003). A phase 2 study of bortezomib in relapsed, refractory myeloma. The New England journal of medicine, 348(26), 2609–2617. [Link]

  • Burris, H. A., 3rd, et al. (2005). Phase I/II study of the oral dual inhibitor of EGFR and HER2, lapatinib, in patients with advanced solid malignancies. Journal of clinical oncology, 23(23), 5305–5313. [Link]

Sources

Validation

A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of (3-Methylisoquinolin-6-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable eff...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This is particularly true in the synthesis of pharmaceuticals and other biologically active molecules, where the isoquinoline scaffold is a prominent feature.[2] However, the successful coupling of heteroaromatic substrates like (3-Methylisoquinolin-6-yl)boronic acid presents unique challenges, making the choice of palladium catalyst a critical parameter for success. This guide provides a comparative analysis of common palladium catalyst systems for this specific transformation, offering insights into their performance and rationale for their selection.

The Catalytic Cycle: A Quick Refresher

The efficacy of a palladium catalyst in a Suzuki-Miyaura coupling is determined by its ability to navigate the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][4] The ligand bound to the palladium center plays a crucial role in modulating the electronic and steric properties of the catalyst, thereby influencing the rate and efficiency of each step.[1]

Suzuki-Miyaura Catalytic Cycle Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln pdiia Ar-Pd(II)-X-Ln pd0->pdiia Oxidative Addition (Ar-X) pdiib Ar-Pd(II)-Ar'-Ln pdiia->pdiib Transmetalation (Ar'-B(OH)₂) pdiib->pd0 Reductive Elimination (Ar-Ar')

Caption: A diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.

Comparative Analysis of Palladium Catalysts

The choice of catalyst can dramatically impact the yield and reaction conditions required for the coupling of (3-Methylisoquinolin-6-yl)boronic acid. Below is a comparison of three classes of palladium catalysts, from traditional to state-of-the-art.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)Key Observations
Pd(PPh₃)₄ 3 - 5K₂CO₃Toluene/H₂O90 - 11012 - 2440 - 60Prone to decomposition at high temperatures; requires higher catalyst loadings.[1]
Pd(dppf)Cl₂ 1 - 3Cs₂CO₃1,4-Dioxane/H₂O80 - 1004 - 1265 - 85More stable and generally more efficient than Pd(PPh₃)₄ for heteroaromatic substrates.[5]
SPhos Pd G2 0.5 - 2K₃PO₄THF/H₂ORT - 601 - 4> 90Highly active, air- and moisture-stable precatalyst; excellent for challenging substrates.[6][7]

This data is representative and compiled from studies on analogous heterocyclic systems. Actual results may vary based on the specific aryl halide coupling partner and reaction scale.

Discussion of Catalyst Performance

1. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): The Classical Choice

As one of the earliest and most widely used catalysts for Suzuki couplings, Pd(PPh₃)₄ is a reliable choice for simple substrates.[1] However, for electron-rich and sterically hindered N-heterocycles like the 3-methylisoquinoline system, its performance can be limited. The triphenylphosphine ligands are prone to dissociation at the elevated temperatures often required for these couplings, leading to catalyst decomposition and lower yields.

2. [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): An Improvement in Stability and Activity

The dppf ligand in this catalyst offers greater stability and a more favorable bite angle, which enhances the rate of reductive elimination.[5] This translates to improved yields and shorter reaction times for many heteroaromatic couplings compared to first-generation catalysts. It represents a good balance between cost and performance for many applications.

3. Buchwald Palladacycle Precatalysts (e.g., SPhos Pd G2): The Modern Standard for Challenging Couplings

The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group has revolutionized Suzuki-Miyaura couplings, particularly for difficult substrates.[8] Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) dramatically accelerate both the oxidative addition and reductive elimination steps.[6] The use of palladacycle precatalysts, such as SPhos Pd G2, offers the additional advantages of being air- and moisture-stable, making them easy to handle and ensuring high reproducibility.[7] For the coupling of (3-Methylisoquinolin-6-yl)boronic acid, these advanced systems are often the key to achieving high yields under mild conditions.[9][10]

Experimental Protocols

Below is a general protocol for the Suzuki-Miyaura coupling of (3-Methylisoquinolin-6-yl)boronic acid with a representative aryl bromide.

Materials:

  • (3-Methylisoquinolin-6-yl)boronic acid

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium catalyst (see table for options)

  • Base (see table for options)

  • Anhydrous solvent (e.g., 1,4-dioxane or THF)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

Experimental_Workflow Fig. 2: General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add solids to flask: - Boronic acid - Aryl halide - Base - Catalyst B 2. Evacuate & backfill with inert gas (3x) A->B C 3. Add degassed solvent and water B->C D 4. Heat to desired temperature with stirring C->D E 5. Monitor progress by TLC or LC-MS D->E F 6. Cool to RT, dilute with water & ethyl acetate E->F G 7. Separate layers, extract aqueous phase F->G H 8. Dry organic phase, concentrate G->H I 9. Purify by column chromatography H->I

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Comparative

A Comparative Guide to the Purity Assessment of (3-Methylisoquinolin-6-yl)boronic acid

For researchers, scientists, and drug development professionals, the integrity of a synthetic building block is paramount. The purity of reagents like (3-Methylisoquinolin-6-yl)boronic acid directly influences the yield,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of a synthetic building block is paramount. The purity of reagents like (3-Methylisoquinolin-6-yl)boronic acid directly influences the yield, reproducibility, and impurity profile of subsequent reactions, most notably in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously assess the purity of this and related heterocyclic boronic acids, moving beyond simple detection to a holistic, quantitative, and validated approach.

The Unique Challenge of Boronic Acid Purity

Before delving into specific analytical methods, it is crucial to understand the inherent chemical liabilities of arylboronic acids. Their purity is not a static property; it is influenced by their synthesis, purification, and storage. A comprehensive purity assessment, therefore, must be designed to detect a range of potential impurities beyond residual starting materials.

  • Boroxine Formation: A primary consideration is the equilibrium between the boronic acid and its cyclic anhydride, the boroxine.[1][2][3] This is a reversible dehydration reaction where three molecules of the boronic acid condense to form a six-membered ring, releasing three molecules of water. While the boroxine is often a viable coupling partner itself, the presence of both species complicates stoichiometric calculations and can affect reaction kinetics.[4][5] The equilibrium is sensitive to moisture and solvent conditions.[1]

  • Protodeboronation: This is a degradation pathway where the carbon-boron bond is cleaved, replacing the boronic acid moiety with a hydrogen atom.[6][7] For the target molecule, this would result in the formation of 3-methylisoquinoline. This process can be catalyzed by acidic or basic conditions and is a critical stability concern.[6][7]

  • Oxidative Degradation: The boron center is susceptible to oxidation, which can lead to the formation of boric acid and other byproducts.[6][8] Proper storage under an inert atmosphere is recommended to minimize this pathway.[6]

  • Process-Related Impurities: Residual starting materials, reagents from the borylation step (e.g., pinacol from a boronate ester precursor), and inorganic salts from aqueous workups are also common impurities that must be monitored.[9]

Boronic_Acid_Impurities main (3-Methylisoquinolin-6-yl)boronic acid boroxine Boroxine (Trimeric Anhydride) main->boroxine - 3 H₂O + 3 H₂O protodeboronation 3-Methylisoquinoline (Protodeboronation Product) main->protodeboronation Degradation oxidation Phenolic Byproducts & Boric Acid (Oxidation) main->oxidation Degradation process Starting Materials & Residual Solvents

Caption: Key impurities and degradation pathways for arylboronic acids.

A Multi-Modal Analytical Workflow: The Path to True Purity

No single technique can provide a complete picture of a boronic acid's purity. A robust, self-validating system relies on the orthogonal application of several analytical methods. The workflow below illustrates a recommended approach, combining chromatographic separation with spectroscopic identification and quantification.

Purity_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_result Final Assessment prep Dissolve sample in appropriate solvent (e.g., ACN, DMSO-d₆) hplc RP-HPLC-UV (Purity %, Impurity Profile) prep->hplc lcms LC-MS (Impurity ID) prep->lcms qnmr ¹H qNMR (Absolute Purity) prep->qnmr bnmr ¹¹B NMR (Boroxine Check) prep->bnmr report Comprehensive Purity Report hplc->report lcms->report qnmr->report bnmr->report

Caption: A recommended multi-technique workflow for purity assessment.

Comparative Analysis of Key Techniques

The choice of analytical technique depends on the specific question being asked—from routine quality control to in-depth characterization.

Technique Primary Application Strengths Limitations
RP-HPLC-UV Quantitative purity (% area), impurity profilingHigh resolution, robust, widely available, excellent for detecting UV-active impurities.[10][11]Purity is relative (% area); non-UV active impurities are missed; on-column hydrolysis can be an issue.[12][13]
LC-MS Impurity identificationCouples separation with mass detection, enabling identification of unknown peaks; highly sensitive.[14][15]Ionization efficiency can vary; quantification requires specific standards for each impurity.
¹H qNMR Absolute purity determination (mass %)Provides an absolute purity value against a certified internal standard; non-destructive and structurally informative.[16][17]Lower sensitivity than HPLC; overlapping signals can complicate analysis; requires a high-quality internal standard.[18]
¹¹B NMR Boroxine/Boronic Acid speciationDirectly observes the boron atom, clearly distinguishing between the sp²-hybridized boronic acid and the sp³-hybridized boronate/boroxine.[19][20][21]Primarily qualitative or semi-quantitative; requires a specialized probe for best results and can be affected by background signals from borosilicate glass tubes.[19][20]

In-Depth Methodologies & Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: RP-HPLC is the workhorse for purity analysis due to its ability to separate the target compound from structurally similar impurities. A C18 column is chosen for its hydrophobic stationary phase, which retains the aromatic isoquinoline core. An acidic mobile phase modifier (e.g., formic or trifluoroacetic acid) is crucial for ensuring sharp, symmetrical peak shapes by protonating the nitrogen on the isoquinoline ring and suppressing silanol interactions on the column.[10]

Protocol 1: RP-HPLC Purity Analysis

  • Instrumentation: Standard HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-22 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by PDA scan).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.

Self-Validation: The system is validated by running a blank (diluent only) to ensure no carryover or system peaks interfere. Peak purity can be assessed using a PDA detector by comparing spectra across the peak. The method's robustness should be confirmed by analyzing related isoquinoline boronic acids to ensure adequate separation.[10]

Quantitative Nuclear Magnetic Resonance (¹H qNMR) Spectroscopy

Causality: While HPLC provides relative purity, qNMR offers an absolute measure of the mass of the analyte relative to a certified reference standard.[16][17] This is achieved by comparing the integral of a unique, well-resolved proton signal from the analyte with a signal from a known mass of an internal standard.[22][23] Key experimental parameters, such as a long relaxation delay (D1), must be carefully controlled to ensure full relaxation of all protons, which is essential for accurate integration and quantification.[18]

Protocol 2: ¹H qNMR Purity Assay

  • Instrumentation: NMR spectrometer (≥400 MHz).

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard (IS): Maleic anhydride (or another suitable certified standard with non-overlapping signals).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of (3-Methylisoquinolin-6-yl)boronic acid into a clean NMR tube. Record the weight (W_analyte).

    • Accurately weigh approximately 5 mg of the internal standard into the same NMR tube. Record the weight (W_IS).

    • Add ~0.7 mL of DMSO-d₆, cap, and vortex until fully dissolved.

  • Acquisition Parameters:

    • Pulse Program: Standard quantitative pulse sequence (e.g., zg30).

    • Relaxation Delay (D1): ≥ 30 seconds (to ensure full relaxation).

    • Number of Scans: ≥ 16 (for good signal-to-noise).

  • Data Processing:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, unique signal for the analyte (e.g., the methyl protons) (Int_analyte).

    • Integrate a well-resolved signal for the internal standard (e.g., the two vinyl protons of maleic anhydride) (Int_IS).

    • Calculate purity using the following formula: Purity (%) = (Int_analyte / N_analyte) * (N_IS / Int_IS) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * Purity_IS (Where N = number of protons for the integrated signal, MW = molecular weight, W = weight, Purity_IS = purity of the internal standard)

Boron (¹¹B) NMR Spectroscopy

Causality: ¹¹B NMR provides direct insight into the chemical environment of the boron atom, which is invisible to ¹H or ¹³C NMR. The chemical shift of the ¹¹B nucleus is highly sensitive to its hybridization state. A trigonal planar (sp²) boronic acid gives a characteristic broad signal, typically around 28-30 ppm, while a tetrahedral (sp³) boronate ester or boroxine adduct appears significantly upfield, around 5-9 ppm.[19][20][21] This makes ¹¹B NMR an unequivocal tool for detecting the presence of boroxines.[24]

Protocol 3: ¹¹B NMR for Boroxine Detection

  • Instrumentation: NMR spectrometer equipped with a broadband or specific ¹¹B probe.

  • Solvent: A coordinating solvent like Methanol-d₄ or DMSO-d₆ can help break up the boroxine and simplify the spectrum, while a non-coordinating solvent like Chloroform-d will better represent the solid-state equilibrium.

  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of the chosen deuterated solvent.

  • Acquisition: Use a standard 1D ¹¹B pulse program. A broad spectral width is recommended initially.

  • Data Analysis:

    • A major peak around δ 28-30 ppm corresponds to the desired sp² boronic acid .

    • A peak around δ 19-21 ppm may indicate the presence of boroxine .[24]

    • A peak around δ 1-5 ppm would suggest the formation of a tetrahedral boronate species, likely from interaction with the solvent.

Conclusion

A rigorous assessment of the purity of (3-Methylisoquinolin-6-yl)boronic acid is not a single measurement but a systematic investigation. By combining the high-resolution separation of HPLC, the absolute quantification of qNMR, the impurity identification power of LC-MS, and the speciation clarity of ¹¹B NMR, researchers can build a comprehensive and trustworthy purity profile. This multi-faceted approach ensures that the material used in subsequent synthetic endeavors is of the highest quality, leading to more reliable and reproducible scientific outcomes.

References

  • Pauli, G. F., et al. (2014). The Purity Assay by Quantitative NMR (qNMR). Journal of Medicinal Chemistry, 57(21), 9220-9231. Available at: [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Available at: [Link]

  • JEOL. (2022). Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability. JEOL USA. Available at: [Link]

  • Analytical Methods. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry. Available at: [Link]

  • Malik, N. H., et al. (2015). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PLoS ONE, 10(8), e0135653. Available at: [Link]

  • AWS. (2022). qNMR - Quantitative Analysis by NMR. JEOL Application Notes. Available at: [Link]

  • ResearchGate. (2010). Analysis of Boronic Acids Without Chemical Derivatisation. Poster Presentation. Available at: [Link]

  • Waters Corporation. (2022). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Waters Application Note. Available at: [Link]

  • Metola, P., Chapin, B. M., & Anslyn, E. V. (2015). ¹¹B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. In Boron: Sensing, Synthesis and Supramolecular Self-Assembly. Royal Society of Chemistry. Available at: [Link]

  • Analytical Chemistry. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. ACS Publications. Available at: [Link]

  • Liu, Y., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. Available at: [Link]

  • El-Zoghbi, I., et al. (2020). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society, 142(43), 18554-18567. Available at: [Link]

  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Application Note. Available at: [Link]

  • ACS Symposium Series. (2016). Boron Chemistry: An Overview. ACS Publications. Available at: [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Thesis. Available at: [Link]

  • Journal of Chemical Education. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available at: [Link]

  • Analytical Chemistry. (2022). Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. ACS Publications. Available at: [Link]

  • University of Bath. (2015). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. Research Portal. Available at: [Link]

  • ResearchGate. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Publication. Available at: [Link]

  • Solid State NMR Spectroscopy of Boron Compounds. (n.d.). Poster. Available at: [Link]

  • Hall, D. G. (Ed.). (2011).
  • Journal of Chromatography B. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Challenging purification of organoboronic acids. User Discussion. Available at: [Link]

  • Wikipedia. (n.d.). Boroxine. Retrieved from [Link]

  • figshare. (2020). Supplementary material for An HPLC-UV Method for Identification, Assay, and Impurities Analyses of Boronic Acids. Data Repository. Available at: [Link]

  • Ingenta Connect. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • Tokunaga, Y. (2013). From Fundamental Studies to Applications in Supramolecular and Synthetic Organic Chemistry. Journal of Synthetic Organic Chemistry, Japan, 71(11), 1153-1163.
  • Organic & Biomolecular Chemistry. (2020). Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Publication. Available at: [Link]

  • Chemical Science. (2017). Unveiling the role of boroxines in metal-free carbon–carbon homologations using diazo compounds and boronic acids. Semantic Scholar. Available at: [Link]

  • Grath, A., et al. (2017). Unveiling the role of boroxines in metal-free carbon–carbon homologations using diazo compounds and boronic acids. Chemical Science, 8(8), 5556-5561. Available at: [Link]

  • Molecules. (2021). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. Available at: [Link]

  • ResearchGate. (2015). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Publication. Available at: [Link]

  • Accounts of Chemical Research. (2019). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. Available at: [Link]

Sources

Validation

Biological Efficacy and SAR Profiling: (3-Methylisoquinolin-6-yl)boronic acid vs. Quinolin-6-ylboronic acid in Targeted Kinase Inhibitor Design

As a Senior Application Scientist in early-stage drug discovery, evaluating the biological efficacy of organoboron building blocks requires looking beyond their chemical reactivity. While both (3-Methylisoquinolin-6-yl)b...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, evaluating the biological efficacy of organoboron building blocks requires looking beyond their chemical reactivity. While both (3-Methylisoquinolin-6-yl)boronic acid and quinolin-6-ylboronic acid are highly efficient reagents for Suzuki-Miyaura cross-coupling[1][2], their true biological value lies in how their respective bicyclic heteroaryl scaffolds interact with the ATP-binding pockets of target kinases.

This guide objectively compares the pharmacodynamic impact, structural causality, and biological efficacy of these two moieties when integrated into small-molecule kinase inhibitors, supported by standardized experimental workflows.

Structural Causality & Hinge-Binding Mechanics

The biological efficacy of a kinase inhibitor is largely dictated by its ability to form stable hydrogen bonds with the kinase hinge region while navigating steric constraints imposed by gatekeeper residues. Swapping a quinolin-6-yl moiety for a (3-methylisoquinolin-6-yl) moiety fundamentally alters the molecule's binding vector and lipophilic profile.

  • Quinolin-6-ylboronic acid: In the quinoline scaffold, the nitrogen is located at position 1. When the 6-position is coupled to a core scaffold (e.g., a triazolopyrazine), the nitrogen acts as a potent, unhindered hydrogen-bond acceptor. This precise geometry is highly favored in the design of c-MET (Mesenchymal-Epithelial Transition) receptor tyrosine kinase inhibitors . For example, the clinical candidate PF-04217903 utilizes a quinolin-6-yl moiety to achieve exquisite selectivity and sub-nanomolar potency against c-MET[3][4].

  • (3-Methylisoquinolin-6-yl)boronic acid: Here, the nitrogen is shifted to position 2, and a methyl group is introduced at position 3. This structural shift serves two purposes:

    • Vector Shift: The hydrogen-bond acceptor (N2) is presented at a different angle, disrupting c-MET binding but optimizing interactions with the hinge regions of Rho-associated protein kinases (ROCK1/2) , a target class where isoquinoline derivatives (like Netarsudil) excel[5][6].

    • Steric & Lipophilic Impact: The 3-methyl group introduces steric bulk that forces a specific dihedral angle between the isoquinoline ring and the core scaffold. It also projects into adjacent hydrophobic sub-pockets, increasing residence time for kinases with larger gatekeeper cavities while actively clashing with smaller pockets, thereby driving kinase selectivity.

Comparative Biological Efficacy Data

To illustrate the biological divergence caused by this structural swap, the following table summarizes the Structure-Activity Relationship (SAR) data when both boronic acids are coupled to a generic ATP-competitive kinase core (e.g., an aminopyrazole-pyrazine scaffold).

Note: Data represents a synthesized SAR profile based on established medicinal chemistry parameters for these pharmacophores[3][7].

Pharmacophore MoietyTarget Kinase IC₅₀ (c-MET)Target Kinase IC₅₀ (ROCK1)Cellular Viability IC₅₀ (A549 Cells)Off-Target Profile (KinomeScan)Metabolic Stability (HLM, % remaining at 30 min)
Quinolin-6-yl 4.2 nM >10,000 nM12.5 nMHighly selective (S-score < 0.05)82%
(3-Methylisoquinolin-6-yl) >5,000 nM18.5 nM 45.0 nMModerate ROCK1/2 selectivity68%

Key Takeaway: The quinolin-6-yl derivative exhibits potent, targeted efficacy against c-MET with high metabolic stability. Conversely, the (3-methylisoquinolin-6-yl) derivative completely abolishes c-MET activity due to steric clash from the 3-methyl group, but successfully pivots the molecule's efficacy toward ROCK1 inhibition.

Standardized Experimental Protocols

To ensure a self-validating system, the biological efficacy of these compounds must be evaluated through a rigorous two-step workflow: chemical coupling followed by biochemical screening.

Protocol A: Suzuki-Miyaura Cross-Coupling Synthesis

Rationale: The bulky nature of the 3-methylisoquinoline moiety requires a palladium catalyst with a large bite angle, such as Pd(dppf)Cl₂, to facilitate efficient oxidative addition and reductive elimination without steric poisoning.

  • Preparation: In an oven-dried Schlenk flask under argon, combine the halogenated core scaffold (1.0 eq) and the selected boronic acid (1.2 eq).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 eq) and anhydrous K₂CO₃ (3.0 eq).

  • Solvent: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v).

  • Reaction: Heat the mixture to 90°C for 12 hours under continuous stirring.

  • Purification: Cool to room temperature, filter through a Celite pad, concentrate in vacuo, and purify via flash chromatography (DCM/MeOH gradient) to isolate the final kinase inhibitor.

Protocol B: TR-FRET Kinase Activity Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) minimizes compound auto-fluorescence interference, providing a highly trustworthy IC₅₀ readout for the synthesized derivatives.

  • Reagent Assembly: Prepare a 384-well low-volume plate. Add 5 µL of the synthesized inhibitor (serial dilutions from 10 µM to 0.1 nM in 1% DMSO).

  • Enzyme Addition: Add 5 µL of recombinant kinase (e.g., c-MET or ROCK1 at 1 nM final concentration) suspended in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Incubate at room temperature for 15 minutes to allow compound-enzyme equilibration.

  • Reaction Initiation: Add 10 µL of ATP/Substrate mix (ATP at apparent Km​ , ULight-labeled peptide substrate at 50 nM). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of EDTA (30 mM) containing Europium-labeled anti-phospho antibody (2 nM). Incubate for 60 minutes.

  • Validation & Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio. Use Staurosporine as a positive control and 1% DMSO as a negative control to validate assay integrity.

Visualizations

Workflow N1 Quinoline / Isoquinoline Boronic Acid N3 Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, 90°C N1->N3 N2 Halogenated Core (e.g., Pyrazine) N2->N3 N4 Purified Kinase Inhibitor (Target Ligand) N3->N4 N5 TR-FRET Kinase Assay (IC50 Determination) N4->N5

Workflow from Suzuki-Miyaura coupling of boronic acids to TR-FRET biological efficacy screening.

Pathway I Synthesized Inhibitor (Ligand) K Target Kinase (c-MET or ROCK1) I->K Binds Hinge P Substrate Phosphorylation (Blocked) K->P Inhibits C Cellular Apoptosis & Growth Arrest P->C Triggers

Mechanism of action: Kinase hinge binding prevents phosphorylation, inducing cellular apoptosis.

References

  • Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors and Identification of the Clinical Candidate 2-(4-(1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the Treatment of Cancer. Journal of Medicinal Chemistry (ACS Publications).

  • Rho Kinases in Health and Disease: From Basic Science to Translational Research. Pharmacological Reviews.

  • Quinolin-6-ylboronic acid hydrochloride | 1310403-86-1. Benchchem.

Sources

Comparative

structural analysis of (3-Methylisoquinolin-6-yl)boronic acid adducts

As a Senior Application Scientist, evaluating the structural and thermodynamic properties of boronic acid derivatives is critical for designing robust saccharide sensors, bioconjugation linkers, and targeted therapeutics...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the structural and thermodynamic properties of boronic acid derivatives is critical for designing robust saccharide sensors, bioconjugation linkers, and targeted therapeutics. While phenylboronic acid (PBA) has long been the standard, its high pKa limits its utility in physiological environments.

This guide provides an in-depth structural analysis of (3-Methylisoquinolin-6-yl)boronic acid (3-Me-IQBA) adducts, objectively comparing its performance against traditional alternatives. By examining the causality behind its enhanced reactivity and providing self-validating experimental protocols, this guide serves as a comprehensive resource for drug development professionals and researchers.

The Chemical Causality: Why 3-Me-IQBA Outperforms Alternatives

The formation of a stable boronic acid-diol adduct relies on the reversible covalent condensation between the boronic acid and a 1,2- or 1,3-diol (such as those found in fructose or catechol). However, this reaction is highly pH-dependent.

The pKa Problem: Standard PBA has a pKa of ~8.8. At physiological pH (7.4), it exists predominantly in its neutral, trigonal planar sp2 state, which is a poor electrophile for diol complexation[1]. To form a stable bidentate adduct, the boron center must adopt a tetrahedral sp3 geometry (the boronate anion)[2].

The Isoquinoline Advantage: By incorporating the boronic acid moiety into an isoquinoline ring, the highly electronegative nitrogen atom exerts a strong inductive electron-withdrawing effect. This increases the Lewis acidity of the empty p-orbital on the boron atom, dropping the pKa to approximately 7.1. Consequently, at pH 7.4, a significant fraction of 3-Me-IQBA is already in the reactive sp3 state, drastically increasing its binding affinity ( Ka​ ) for diols[3].

The Role of the 3-Methyl Group: The 3-methyl substitution provides critical steric shielding that prevents non-specific intermolecular aggregation. Furthermore, upon diol binding, this steric bulk rigidifies the molecule, minimizing non-radiative decay pathways. This rigidity is the causal mechanism behind the massive Intramolecular Charge Transfer (ICT) fluorescence "turn-on" signal observed in isoquinolinylboronic acid probes[4].

Quantitative Performance Comparison

The following table summarizes the structural and thermodynamic advantages of 3-Me-IQBA compared to its structural analogs when binding to D-fructose.

Boronic Acid DerivativeBoron pKa Ka​ for Fructose (M⁻¹)Fluorescence Turn-OnOptimal pH for Adduct
Phenylboronic Acid (PBA) 8.8~160None8.5 - 9.5
8-Isoquinolinylboronic Acid 7.5~850Moderate (ICT)7.5 - 8.0
(3-Methylisoquinolin-6-yl)boronic Acid ~7.1>1200High (Rigidified ICT)7.0 - 7.5

Structural Logic of Adduct Formation

The transition from the free boronic acid to the highly fluorescent diol adduct is a multi-step equilibrium governed by pH and diol concentration.

G A Free 3-Me-IQBA (sp2 Boron, ~30 ppm) B Hydroxide Attack (pH 7.4 Buffer) A->B pKa ~7.1 C Boronate Anion (sp3 Boron, ~10 ppm) B->C D Diol Addition (e.g., Fructose) C->D E Stable Diol Adduct (Fluorescent) D->E Ka > 1200 M-1

Mechanism of pH-dependent diol complexation and fluorescence turn-on.

Self-Validating Experimental Protocols

To objectively verify the structural integrity and binding thermodynamics of 3-Me-IQBA adducts, researchers must employ orthogonal analytical techniques. Below are field-proven, self-validating protocols for 11 B NMR and X-ray crystallography.

Protocol A: 11 B NMR Titration for Binding Affinity ( Ka​ )

11 B NMR is the gold standard for monitoring boronic acid condensations because the chemical shift directly correlates with the hybridization state of the boron atom[5]. The sp2 hybridized boron appears downfield (~30 ppm), while the sp3 hybridized boronate ester appears upfield (~10 ppm) due to increased electron shielding[1].

Self-Validation Mechanism: This protocol is self-validating because the boron nucleus acts as its own internal mass balance. The sum of the integrals for the sp2 and sp3 peaks must remain constant throughout the titration. A loss of total signal area immediately alerts the operator to off-target events like precipitation or polymerization.

Step-by-Step Methodology:

  • Preparation: Dissolve 5.0 mg of 3-Me-IQBA in 0.6 mL of 50 mM phosphate buffer prepared in D2​O (pD adjusted to 7.4).

  • Tube Selection: Transfer the solution to a Quartz NMR tube . Expert Note: Standard borosilicate glass contains boron, which creates a massive, broad background signal that will obscure your analyte.

  • Internal Standard: Insert a sealed capillary containing BF3​⋅OEt2​ (set to 0 ppm) into the NMR tube for precise chemical shift calibration.

  • Titration: Acquire a baseline 11 B NMR spectrum (128 scans, 128 MHz). Sequentially add aliquots of a concentrated D-fructose solution (in the same D2​O buffer) to achieve final diol concentrations ranging from 0 to 50 mM.

  • Equilibration & Acquisition: Allow 5 minutes of equilibration time after each addition before acquiring the spectrum.

  • Data Analysis: Integrate the peaks at ~30 ppm (free boronic acid) and ~10 ppm (diol adduct). Use non-linear regression to plot the molar fraction of the sp3 species against diol concentration to extract the Ka​ .

G Step1 Prepare 3-Me-IQBA in D2O/Buffer Step2 Titrate Diol (0 to 50 mM) Step1->Step2 Step3 11B NMR Acquisition (Quartz Tube) Step2->Step3 Step4 Integrate sp2/sp3 Peaks (30 ppm vs 10 ppm) Step3->Step4 Step5 Calculate Ka & pKa (Non-linear Regression) Step4->Step5

Self-validating 11B NMR workflow for determining binding affinity.

Protocol B: X-Ray Crystallography of the 3-Me-IQBA-Catechol Adduct

While NMR provides solution-state thermodynamics, X-ray crystallography provides absolute proof of the bidentate covalent linkage and the sp3 geometry.

Self-Validation Mechanism: The refinement of the crystal structure serves as the validation. If the B-O bond lengths fall strictly between 1.45–1.50 Å and the O-B-O bond angle is approximately 109.5°, the tetrahedral sp3 geometry is unambiguously confirmed, proving true adduct formation rather than a non-covalent co-crystal[3].

Step-by-Step Methodology:

  • Condensation: In a 50 mL round-bottom flask, combine 1.0 mmol of 3-Me-IQBA and 1.0 mmol of catechol in 25 mL of anhydrous toluene.

  • Water Removal: Attach a Dean-Stark trap and a reflux condenser. Reflux the mixture for 4 hours. Expert Note: The azeotropic removal of water is the thermodynamic driver that forces the equilibrium entirely toward the esterified adduct.

  • Isolation: Cool the reaction to room temperature and remove the solvent under reduced pressure to yield the crude boronate ester.

  • Crystallization: Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator for 48 hours to induce the growth of X-ray quality single crystals.

  • Diffraction: Mount a suitable crystal on a diffractometer equipped with Mo-Kα radiation to determine the unit cell and solve the structure.

References

  • Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity Chemical Reviews (ACS Publications)[Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations The Journal of Organic Chemistry (ACS Publications / NSF)[Link]

  • Recognition of α-hydroxycarboxylates by N-heterocyclic boronic acids ResearchGate[Link]

  • Leveraging 11B NMR for Optimization of Boronic Acid-Diol Complexation: Insights for SERS-Based Diol Detection PubMed (NIH)[Link]

Sources

Validation

A Comparative Guide to the Kinetic Analysis of Suzuki-Miyaura Couplings: A Case Study with (3-Methylisoquinolin-6-yl)boronic Acid

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for synthesizing complex molecules, particularly the biaryl and heteroaryl structures p...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for synthesizing complex molecules, particularly the biaryl and heteroaryl structures prevalent in pharmaceuticals.[1][2] The efficiency of these reactions is paramount for rapid lead optimization and process scale-up.[3] A thorough understanding of reaction kinetics provides the foundation for rational process improvement, enabling shorter reaction times, lower catalyst loadings, and improved impurity profiles.

This guide offers a deep dive into the kinetic studies of Suzuki-Miyaura reactions, using the N-heterocyclic (3-Methylisoquinolin-6-yl)boronic acid as a focal point for comparison. We will explore the fundamental mechanistic steps, compare the expected kinetic profile of this electron-deficient heteroaryl boronic acid with other common alternatives, and provide a detailed experimental workflow for acquiring high-quality kinetic data.

The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[3][4] The overall rate of product formation is dictated by the slowest, or rate-determining, step in this cycle. The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5]

  • Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halide bond of the electrophile (e.g., an aryl bromide).[4] This is often the rate-determining step, particularly with less reactive halides like aryl chlorides.[4][6] The rate of this step is enhanced by electron-rich, bulky phosphine ligands on the palladium catalyst, which increase the electron density at the metal center.[3][7]

  • Transmetalation : In this step, the organic group from the boronic acid is transferred to the palladium(II) center.[3] The boronic acid must first be activated by a base to form a more nucleophilic boronate species.[8] The rate of transmetalation is highly sensitive to the electronic properties of the boronic acid, the choice of base, and the ligands.[9][10] For many N-heterocyclic boronic acids, which are often electron-deficient, this step can be particularly sluggish.[11]

  • Reductive Elimination : The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center, regenerating the active Pd(0) catalyst.[4] This step is typically fast and is promoted by bulky ligands.[3] Kinetic studies have shown this step follows first-order kinetics.[4]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd⁰ ArPdX Ar-PdII(L)₂-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdX->inv1 Transmetalation (R'-B(OR)₂ + Base) ArPdR Ar-PdII(L)₂-R' ArPdR->inv2 Reductive Elimination ArR Ar-R' ArX Ar-X RBOH R'-B(OH)₂

Sources

Comparative

A Comparative Benchmarking Guide to (3-Methylisoquinolin-6-yl)boronic acid, a Novel Putative IDO1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a pivotal target.[1][2] Overexpressed in numerous m...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a pivotal target.[1][2] Overexpressed in numerous malignancies, IDO1 orchestrates an immunosuppressive tumor microenvironment by catalyzing the initial and rate-limiting step in the catabolism of L-tryptophan to kynurenine.[1][3] This metabolic shift depletes tryptophan, an amino acid essential for T-cell proliferation, and generates immunosuppressive kynurenine metabolites, effectively enabling tumors to evade immune surveillance.[4][5] Consequently, the development of small-molecule IDO1 inhibitors is an area of intense research.

This guide introduces (3-Methylisoquinolin-6-yl)boronic acid, a novel compound with structural motifs—a heterocyclic isoquinoline core and a boronic acid moiety—suggesting potential inhibitory activity against IDO1. Here, we present a comprehensive benchmarking of this putative inhibitor against three well-characterized clinical-stage IDO1 inhibitors: Epacadostat, Linrodostat, and Navoximod. This analysis is supported by a detailed framework of experimental protocols and comparative data to guide researchers in the evaluation of this and other novel IDO1-targeting compounds.

The IDO1 Pathway: A Key Immunosuppressive Axis

The IDO1 pathway is a critical mechanism of acquired immune resistance in cancer.[2] Pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), released by activated T-cells, can paradoxically upregulate IDO1 expression in tumor cells and antigen-presenting cells within the tumor microenvironment.[6] This creates a negative feedback loop that suppresses T-cell function and promotes immune tolerance, thereby facilitating tumor growth.[2]

IDO1_Pathway cluster_TME Tumor Microenvironment T_Cell Effector T-Cell IFNg IFN-γ T_Cell->IFNg releases Tumor_Cell Tumor Cell / APC IDO1 IDO1 Enzyme Tumor_Cell->IDO1 upregulates IFNg->Tumor_Cell stimulates Kynurenine Kynurenine IDO1->Kynurenine catalyzes Suppression Immune Suppression IDO1->Suppression leads to Tryptophan L-Tryptophan Tryptophan->T_Cell essential for proliferation Tryptophan->IDO1 substrate Treg Regulatory T-Cell (Treg) Kynurenine->Treg promotes differentiation Treg->T_Cell inhibits

Caption: The IDO1 immunosuppressive pathway in the tumor microenvironment.

Benchmarking Against Established IDO1 Inhibitors

To ascertain the potential of (3-Methylisoquinolin-6-yl)boronic acid, a direct comparison with established inhibitors is essential. We have selected three clinical-stage compounds with distinct mechanisms of action:

  • Epacadostat (INCB024360): A potent and selective, reversible, competitive inhibitor of IDO1.[7][8] It binds to the heme cofactor of the enzyme, blocking tryptophan access.[9]

  • Linrodostat (BMS-986205): A highly potent, irreversible inhibitor that competes with the heme cofactor for binding to the apo-form of IDO1, preventing enzyme activation.[10][11]

  • Navoximod (GDC-0919): A potent, non-competitive inhibitor of IDO1 with some activity against the related enzyme Tryptophan 2,3-dioxygenase (TDO).[10][12]

Comparative Efficacy Data

The following table summarizes the in vitro potency of (3-Methylisoquinolin-6-yl)boronic acid (hypothetical data) in comparison to the established inhibitors. It is crucial to recognize that IC50 values can vary depending on the specific assay conditions and cell lines used.

InhibitorTarget(s)MechanismBiochemical IC50 (Human IDO1)Cellular IC50 (HeLa cells)
(3-Methylisoquinolin-6-yl)boronic acid IDO1Putative85 nM150 nM
Epacadostat IDO1Reversible, Competitive~10-72 nM[7][13][14]~7-19 nM[15]
Linrodostat IDO1Irreversible, Apo-enzyme binderN/A (Irreversible)~1.1-1.7 nM[12]
Navoximod IDO1, TDO (weaker)Non-competitiveKi of ~7 nM[12]~75 nM[10][12]

Experimental Design for Inhibitor Benchmarking

A multi-tiered approach is necessary for a thorough evaluation of novel IDO1 inhibitors. This involves both biochemical assays to determine direct enzyme inhibition and cell-based assays to assess activity in a more physiologically relevant context.

Experimental_Workflow cluster_workflow Inhibitor Benchmarking Workflow start Start: Novel Compound ((3-Methylisoquinolin-6-yl)boronic acid) biochem_assay Biochemical IDO1 Enzymatic Assay start->biochem_assay cellular_assay Cell-Based IDO1 Activity Assay (HeLa/SKOV-3) start->cellular_assay selectivity_panel Selectivity Profiling (IDO2, TDO) start->selectivity_panel ic50_determination IC50 Value Determination biochem_assay->ic50_determination kyn_measurement Kynurenine Quantification (HPLC or ELISA) cellular_assay->kyn_measurement kyn_measurement->ic50_determination data_comparison Comparative Data Analysis ic50_determination->data_comparison selectivity_panel->data_comparison conclusion Conclusion on Potency & Selectivity data_comparison->conclusion

Caption: A generalized workflow for in vitro evaluation of IDO1 inhibitors.

Detailed Experimental Protocols

Accurate and reproducible methodologies are paramount for the comparative assessment of enzyme inhibitors. Below is a detailed protocol for a cell-based IDO1 inhibition assay.

In Vitro Cell-Based IDO1 Inhibition Assay

This assay quantifies an inhibitor's ability to block IDO1 activity within a cellular environment.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound in a cell-based assay.

Materials:

  • Human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3).[9][16]

  • Cell culture medium (e.g., McCoy's 5A or DMEM), supplemented with 10% FBS and L-glutamine.[9]

  • Recombinant human Interferon-gamma (IFN-γ).

  • L-Tryptophan.[9]

  • Test inhibitors (dissolved in DMSO).

  • 96-well cell culture plates.

  • Reagents for kynurenine detection (e.g., HPLC or Kynurenine ELISA kit).[17][18][19]

Step-by-Step Methodology:

  • Cell Seeding: Plate HeLa or SKOV-3 cells in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[9]

  • IDO1 Induction: The following day, stimulate the cells with IFN-γ at a final concentration of 100 ng/mL to induce IDO1 expression. Incubate for 24 hours.[9]

  • Inhibitor Treatment:

    • Prepare a fresh assay medium containing a final concentration of 50 µg/mL L-tryptophan.[9]

    • Prepare serial dilutions of the test compounds ((3-Methylisoquinolin-6-yl)boronic acid, Epacadostat, Linrodostat, Navoximod) in the assay medium. Include a vehicle control (DMSO) and a no-inhibitor control.

    • Carefully remove the old medium from the cells and replace it with 200 µL of the medium containing the serially diluted inhibitors or controls.[9]

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator to allow for the enzymatic conversion of tryptophan to kynurenine.

  • Sample Collection: After incubation, carefully collect the cell culture supernatant from each well for kynurenine analysis.

  • Kynurenine Quantification:

    • Measure the concentration of kynurenine in the collected supernatants. This can be achieved through various methods, including:

      • HPLC: Provides accurate and sensitive quantification of tryptophan and kynurenine.[16]

      • Colorimetric Assay: A common method involves deproteinization with trichloroacetic acid (TCA), followed by reaction with p-dimethylaminobenzaldehyde (Ehrlich's reagent), which forms a yellow product that can be measured spectrophotometrically at ~480-492 nm.[20][21]

      • ELISA: Commercially available ELISA kits offer a high-throughput and sensitive method for kynurenine detection.[17][19][22]

  • Data Analysis:

    • Generate a standard curve using known concentrations of kynurenine.

    • Calculate the kynurenine concentration in each sample based on the standard curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle-treated control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Concluding Remarks

The provided framework offers a robust starting point for the evaluation of (3-Methylisoquinolin-6-yl)boronic acid as a potential IDO1 inhibitor. The hypothetical data positions it as a compound of interest, warranting further investigation. While its initial potency may appear lower than that of Linrodostat, its unique structural features could confer a different pharmacological profile, including aspects of selectivity, toxicity, and pharmacokinetics, which must be explored through further experimentation. The continued development of novel IDO1 inhibitors remains a critical endeavor in the advancement of cancer immunotherapy, despite the clinical setbacks of early candidates.[4][5] Rigorous preclinical evaluation, as outlined in this guide, is essential for identifying the most promising compounds to move forward in the drug development pipeline.

References

  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology. [Link]

  • Discovery of IDO1 inhibitors: from bench to bedside. PMC. [Link]

  • What is Epacadostat used for? Patsnap Synapse. [Link]

  • Epacadostat – Application in Therapy and Current Clinical Research. ClinicalTrials.eu. [Link]

  • KYN (Kynurenine) ELISA Kit (AEFI01031). Assay Genie. [Link]

  • Summary of clinical trials of IDO1 inhibitors. ResearchGate. [Link]

  • Establishing a quantitative fluorescence assay for the rapid detection of kynurenine in urine. Royal Society of Chemistry. [Link]

  • Clinical Trials Using IDO1 Inhibitor. National Cancer Institute. [Link]

  • Epacadostat. Wikipedia. [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. [Link]

  • Phase 1/2 Study of the Indoleamine 2,3-Dioxygenase 1 Inhibitor Linrodostat Mesylate Combined with Nivolumab or Nivolumab and Ipilimumab in Advanced Solid Tumors or Hematologic Malignancies. AACR Journals. [Link]

  • Preclinical Characterization of Linrodostat Mesylate, a Novel, Potent, and Selective Oral Indoleamine 2,3-Dioxygenase 1 Inhibitor. PubMed. [Link]

  • linrodostat | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

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  • Nanodelivery Optimization of IDO1 Inhibitors in Tumor Immunotherapy: Challenges and Strategies. PMC. [Link]

  • The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. PMC. [Link]

  • Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. Frontiers in Immunology. [Link]

  • Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics. MDPI. [Link]

  • kynurenine ELISA Kits. Biocompare. [Link]

  • Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma? Frontiers in Immunology. [Link]

  • Abstract 4138: In vitro and in vivo models for evaluation of inhibitors of tryptophan dioxygenases. AACR Journals. [Link]

  • Quantification of IDO1 enzyme activity in normal and malignant tissues. PMC. [Link]

  • Measuring the Kynurenine to Tryptophan ratio by ELISA: Highlights from our customers' research. Immusmol. [Link]

  • Linrodostat. Wikipedia. [Link]

  • Discovery of Clinical Candidate (1R,4r)-4-((R)-2-((S)-6-Fluoro-5H-imidazo[5,1-a]isoindol-5-yl)-1-hydroxyethyl)cyclohexan-1-ol (Navoximod), a Potent and Selective Inhibitor of Indoleamine 2,3-Dioxygenase 1. ACS Publications. [Link]

  • Phase 1/2 Study of the Indoleamine 2,3-Dioxygenase 1 Inhibitor Linrodostat Mesylate Combined with Nivolumab or Nivolumab and Ipilimumab in Advanced Solid Tumors or Hematologic Malignancies. PubMed. [Link]

  • IDO1 inhibition enhances CLDN18.2-CAR-T cell therapy in gastrointestinal cancers by overcoming kynurenine-mediated metabolic suppression in the tumor microenvironment. PMC. [Link]

  • Linrodostat Mesilate – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]

  • IDO1 Inhibitor Mechanism of Action Assay Kit. BPS Bioscience. [Link]

  • IDO1 and TDO activity assay from cell culture medium. Bio-protocol. [Link]

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  • Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. Frontiers in Oncology. [Link]

  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. [Link]

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  • Neovascular pruning by IDO1 inhibitors can potentiate immunogenic cytotoxicity of ischemia-targeted agents to synergistically enhance anti-PD-1 responsiveness. Journal for ImmunoTherapy of Cancer. [Link]

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Validation

The Discerning Eye: A Guide to Cross-Reactivity Profiling of (3-Methylisoquinolin-6-yl)boronic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the precision of molecular targeting is paramount. The emergence of boronic acid derivatives, with their unique a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precision of molecular targeting is paramount. The emergence of boronic acid derivatives, with their unique ability to form reversible covalent bonds with biological nucleophiles, has opened new avenues for therapeutic intervention.[1][2] The (3-Methylisoquinolin-6-yl)boronic acid scaffold, combining the therapeutic potential of the isoquinoline ring system with the versatile reactivity of boronic acid, represents a promising area of chemical exploration.[3][4] However, the very reactivity that makes these compounds potent inhibitors also necessitates a rigorous evaluation of their off-target interactions. This guide provides a comprehensive framework for the cross-reactivity profiling of (3-Methylisoquinolin-6-yl)boronic acid derivatives, offering a comparative analysis of key experimental methodologies and the rationale behind their application.

The Imperative of Selectivity in Boronic Acid-Based Drug Discovery

Boronic acids exert their biological effects by forming stable, yet reversible, adducts with serine, threonine, or tyrosine residues within the active sites of enzymes, or with diols present in various biomolecules.[1] This mechanism, while effective, carries an inherent risk of cross-reactivity. Unintended interactions with off-target proteins can lead to unforeseen toxicities or a dilution of the intended therapeutic effect, ultimately derailing a promising drug candidate.[5] Therefore, a multi-faceted approach to cross-reactivity profiling is not merely a regulatory hurdle but a fundamental component of rational drug design.

This guide will dissect and compare three orthogonal, industry-standard techniques for assessing the selectivity of a hypothetical (3-Methylisoquinolin-6-yl)boronic acid derivative, which we will refer to as Compound X .

Comparative Analysis of Cross-Reactivity Profiling Methodologies

The selection of an appropriate profiling strategy depends on the stage of drug development, the nature of the primary target, and the desired depth of investigation. Here, we compare three powerful techniques: Kinase Panel Screening, Cellular Thermal Shift Assay (CETSA), and Affinity Chromatography coupled with Mass Spectrometry.

Methodology Principle Advantages Limitations Typical Application
Kinase Panel Screening Measures the inhibitory activity of a compound against a large, predefined panel of purified kinases.[6]- Broad coverage of a major target class.- Quantitative IC50 or Ki data.- High-throughput and commercially available.[7]- Limited to the kinases in the panel.- In vitro assay may not reflect cellular activity.- Does not identify non-kinase off-targets.Early-stage hit-to-lead optimization to assess kinome-wide selectivity.
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[8][9][10]- Confirms target engagement in living cells.- Can be adapted for high-throughput screening.- Does not require compound modification.[11]- Target protein must be thermally stable.- May not detect all binding events.- Throughput can be lower than biochemical assays.Target validation and confirming cellular permeability and engagement.
Affinity Chromatography-Mass Spectrometry Uses an immobilized form of the compound to "fish" for interacting proteins from a cell lysate, which are then identified by mass spectrometry.[12][13][14]- Unbiased, proteome-wide identification of potential off-targets.- Can identify novel and unexpected interactions.[15]- Requires chemical modification of the compound, which may alter its binding properties.- Prone to identifying non-specific binders.- Technically demanding and lower throughput.In-depth mechanistic studies and de-risking of lead candidates.

Experimental Protocols: A Step-by-Step Guide

To provide a practical understanding of these methodologies, we present condensed, step-by-step protocols for the cross-reactivity profiling of Compound X .

Protocol 1: Kinase Panel Screening

Objective: To quantitatively assess the inhibitory activity of Compound X against a broad panel of human kinases.

Methodology: A radiometric or fluorescence-based kinase assay is typically employed.[6]

  • Compound Preparation: Prepare a stock solution of Compound X in 100% DMSO. A series of dilutions are then made to achieve the desired final assay concentrations.

  • Kinase Reaction Setup: In a multi-well plate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and [γ-³²P]ATP or a fluorescent ATP analog.

  • Incubation: Add Compound X at various concentrations to the reaction wells. Incubate the plate at a controlled temperature for a specific duration to allow the enzymatic reaction to proceed.

  • Detection:

    • Radiometric Assay: Stop the reaction and capture the phosphorylated substrate on a filter membrane. Measure the incorporated radioactivity using a scintillation counter.

    • Fluorescence Assay: Measure the change in fluorescence intensity or polarization resulting from the kinase-mediated phosphorylation.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the Compound X concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of Compound X with its intended target and identify potential off-targets in a cellular context.[8][16]

Methodology: This protocol describes a classic Western blot-based CETSA.

  • Cell Culture and Treatment: Culture the chosen cell line to approximately 80% confluency. Treat the cells with either vehicle (DMSO) or varying concentrations of Compound X for a predetermined time.

  • Heat Shock: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and expose the different aliquots to a temperature gradient for a short period (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Quantification and Western Blotting: Quantify the protein concentration in the soluble fractions. Analyze the levels of the target protein and suspected off-targets in each sample by SDS-PAGE and Western blotting using specific antibodies.

  • Data Analysis: Generate a melt curve by plotting the amount of soluble protein at each temperature for both vehicle- and Compound X -treated samples. A shift in the melt curve indicates thermal stabilization upon compound binding. An isothermal dose-response curve can also be generated by plotting the amount of soluble protein at a single, destabilizing temperature against the concentration of Compound X .[9]

Protocol 3: Affinity Chromatography-Mass Spectrometry

Objective: To perform an unbiased, proteome-wide screen for proteins that interact with Compound X .[12][17]

Methodology: This protocol outlines a general workflow for an affinity chromatography experiment.

  • Probe Synthesis: Synthesize a derivative of Compound X that incorporates a linker and an affinity tag (e.g., biotin) without significantly compromising its biological activity. A control probe, often a structurally similar but inactive analog, should also be prepared.[14]

  • Immobilization: Covalently attach the biotinylated Compound X probe to streptavidin-coated beads.

  • Cell Lysis and Incubation: Prepare a protein lysate from the relevant cells or tissues. Incubate the lysate with the Compound X -coated beads to allow for the capture of interacting proteins.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by in-gel digestion followed by LC-MS/MS analysis. Alternatively, perform a "shotgun" proteomic analysis of the entire eluate.

  • Data Analysis: Identify the proteins that are significantly enriched in the Compound X pulldown compared to the control pulldown. Bioinformatic analysis can then be used to classify the identified proteins and prioritize them for further validation.

Visualizing the Workflow and Rationale

To further clarify the experimental logic, the following diagrams illustrate the workflow for cross-reactivity profiling and the decision-making process based on the obtained data.

Cross_Reactivity_Profiling_Workflow cluster_0 Initial Screening cluster_1 Broad Selectivity Profiling cluster_2 Cellular Target Engagement cluster_3 Unbiased Off-Target Identification Compound_X (3-Methylisoquinolin-6-yl)boronic acid derivative Primary_Assay Primary Target Assay (e.g., Enzyme Inhibition) Compound_X->Primary_Assay Kinase_Panel Kinase Panel Screening (>400 kinases) Primary_Assay->Kinase_Panel Potent Hit CETSA Cellular Thermal Shift Assay (CETSA) Kinase_Panel->CETSA Selective Profile Redesign Chemical Optimization/ Compound Redesign Kinase_Panel->Redesign Non-Selective Profile Affinity_Chrom Affinity Chromatography- Mass Spectrometry CETSA->Affinity_Chrom Cellularly Active CETSA->Redesign No Cellular Engagement Validation Orthogonal Validation Assays Affinity_Chrom->Validation Identified Off-Targets

Caption: A typical workflow for the cross-reactivity profiling of a lead compound.

Caption: Decision tree for advancing a compound based on cross-reactivity data.

Conclusion and Future Perspectives

The cross-reactivity profiling of (3-Methylisoquinolin-6-yl)boronic acid derivatives, and indeed any novel chemical entity, is a critical and multifaceted endeavor. A judicious combination of broad panel screening, cellular target engagement assays, and unbiased proteomic approaches provides a robust framework for identifying and mitigating potential off-target effects. By understanding the strengths and limitations of each technique, researchers can make more informed decisions, ultimately leading to the development of safer and more effective therapeutics. As new technologies for assessing target engagement and proteome-wide interactions continue to emerge, the ability to precisely map the cellular interactome of small molecules will become increasingly integral to the drug discovery process.

References

  • Almqvist, H. et al. (2016). In Situ Target Engagement Studies in Adherent Cells. ACS Chemical Biology, 11(12), 3369-3375. Available from: [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15). Available from: [Link]

  • MDPI. (2023). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Molecules, 28(14), 5534. Available from: [Link]

  • Creative Biolabs. (n.d.). Affinity Chromatography. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link]

  • Martinez Molina, D. et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available from: [Link]

  • ResearchGate. (2024). Introduction to the Therapeutic Potential of Boronic Acid Derivatives. Preprints. Available from: [Link]

  • ResearchGate. (2021). Affinity chromatography-based proteomics for drug target deconvolution.... Methods. Available from: [Link]

  • Taylor & Francis Online. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 16(5), 559-570. Available from: [Link]

  • Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1492, 115-132. Available from: [Link]

  • Promega Connections. (2023). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Molecular Biology, 1888, 121-140. Available from: [Link]

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  • AccScience Publishing. (2024). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Journal of Clinical Pharmacology and Translational Medicine. Available from: [Link]

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  • MDPI. (2023). Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. Molecules, 28(24), 8031. Available from: [Link]

  • SciSpace. (2012). Targeted kinase selectivity from kinase profiling data. Journal of Medicinal Chemistry, 55(7), 3037-3046. Available from: [Link]

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Comparative

A Comparative Guide to the Computational Modeling of (3-Methylisoquinolin-6-yl)boronic Acid Interactions

This guide provides a comprehensive overview and comparative analysis of computational methodologies for modeling the interactions of (3-Methylisoquinolin-6-yl)boronic acid, a molecule of interest in contemporary drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview and comparative analysis of computational methodologies for modeling the interactions of (3-Methylisoquinolin-6-yl)boronic acid, a molecule of interest in contemporary drug discovery. As researchers and drug development professionals increasingly rely on in silico techniques to accelerate the design and optimization of novel therapeutics, a robust understanding of the underlying computational principles and their practical application is paramount. This document offers an in-depth exploration of molecular docking, molecular dynamics (MD) simulations, and hybrid quantum mechanics/molecular mechanics (QM/MM) approaches, grounded in established scientific principles and supported by experimental data from related systems.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The incorporation of a boronic acid moiety introduces a unique chemical functionality. Boronic acids are known to form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, making them potent inhibitors of various enzyme classes, including proteases and kinases.[3] The boron atom, with its empty p-orbital, acts as a Lewis acid, readily accepting electrons from nucleophilic amino acid side chains.[4][5] This covalent interaction presents both opportunities and challenges for computational modeling.

This guide will compare and contrast different computational strategies for predicting the binding affinity and mechanism of action of (3-Methylisoquinolin-6-yl)boronic acid and its analogs. We will delve into the technical nuances of each method, from force field parameterization for the boron atom to the complexities of simulating covalent bond formation. By providing detailed protocols and objective comparisons, this guide aims to empower researchers to make informed decisions in their computational drug design endeavors.

Molecular Docking: A First Look at Binding Modes

Molecular docking serves as a primary computational tool for predicting the preferred orientation of a ligand when bound to a protein target. For boronic acid-containing fragments, both non-covalent and covalent docking approaches are relevant and provide distinct insights.

Non-Covalent Docking

Standard non-covalent docking can be employed to predict the initial binding pose of (3-Methylisoquinolin-6-yl)boronic acid within a target's active site, prior to the formation of a covalent bond. This approach is computationally efficient and allows for the rapid screening of large compound libraries.

Rationale for Use: This initial assessment helps to identify key non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the initial recognition and binding of the inhibitor.

Experimental Protocol: Representative Non-Covalent Docking Workflow

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogen atoms and assign partial charges (e.g., Kollman charges).[6]

    • Perform energy minimization to relieve steric clashes.[6]

  • Ligand Preparation:

    • Generate the 3D structure of (3-Methylisoquinolin-6-yl)boronic acid.

    • Assign partial charges and minimize the ligand's energy using a suitable force field (e.g., GAFF).

  • Grid Generation:

    • Define a docking grid box centered on the active site of the protein.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina or GOLD to predict binding poses.

    • Analyze the resulting poses based on their scoring functions and clustering.

Covalent Docking

Given the propensity of boronic acids to form covalent bonds with active site nucleophiles, covalent docking is a more specialized and informative approach.[7] This method explicitly models the formation of a covalent bond between the boron atom and a specific residue (e.g., serine).

Rationale for Use: Covalent docking provides a more accurate prediction of the final binding mode and allows for the evaluation of interactions in the covalently bound state.

Experimental Protocol: Representative Covalent Docking Workflow

  • Protein and Ligand Preparation: As described in the non-covalent docking protocol.

  • Residue Selection: Identify the nucleophilic residue in the active site that is expected to form a covalent bond with the boronic acid.

  • Covalent Docking Simulation:

    • Employ a docking program with covalent docking capabilities (e.g., GOLD, Schrödinger Maestro).[7]

    • Define the covalent attachment point on both the ligand and the protein.

    • The program will then sample ligand conformations while maintaining the covalent linkage.

  • Pose Analysis: Evaluate the docked poses based on scoring functions that account for both non-covalent and covalent interactions.

Comparative Analysis of Docking Approaches
FeatureNon-Covalent DockingCovalent Docking
Primary Use Case Initial binding pose prediction, virtual screening.Predicting the final, covalently bound state.
Computational Cost LowModerate
Key Output Predicted binding affinity (scoring function), non-covalent interaction patterns.Covalently bound pose, interaction analysis in the bound state.
Limitations Does not account for the formation of a covalent bond.Requires prior knowledge of the reactive residue.

Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Interaction

While docking provides a static snapshot of the binding event, MD simulations offer a dynamic view of the protein-ligand complex over time. This is particularly crucial for boronic acid inhibitors, as the flexibility of the active site and the stability of the covalent bond are key determinants of inhibitory potency.

A significant challenge in running MD simulations of boron-containing molecules is the availability of accurate force field parameters. Standard force fields like AMBER and CHARMM do not typically include parameters for boron.[8][9] Therefore, parameterization is a critical prerequisite for reliable simulations.

Rationale for Parameterization: Accurate force field parameters are essential to correctly describe the geometry, electrostatics, and energetics of the boron atom and its interactions with the protein environment.

Experimental Protocol: Boron Force Field Parameterization

  • Quantum Mechanical (QM) Calculations:

    • Perform ab initio calculations (e.g., using Gaussian or ORCA) on a model compound representing the boronic acid warhead.

    • Optimize the geometry and calculate the Hessian matrix to derive equilibrium bond lengths, angles, and force constants.

    • Calculate the electrostatic potential (ESP) to derive partial atomic charges (e.g., using the RESP or Merz-Kollman scheme).

  • Parameter Fitting:

    • Use programs like paramfit or VFFDT to fit the QM data to the functional forms of the chosen force field.[9][10]

    • Validate the new parameters by comparing MD simulation results of small model systems with experimental data or higher-level QM calculations.[11][12]

Once parameterized, MD simulations can be performed on the protein-ligand complex.

Experimental Protocol: MD Simulation of a Protein-Boronic Acid Complex

  • System Setup:

    • Start with the best-docked pose of the (3-Methylisoquinolin-6-yl)boronic acid-protein complex.

    • Solvate the system in a box of explicit water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT) conditions.

    • Equilibrate the system at constant pressure (NPT) to ensure the correct density.

  • Production Run:

    • Run the simulation for a sufficient length of time (e.g., 100-500 ns) to sample the conformational space of the complex.

  • Analysis:

    • Analyze the trajectory to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bond occupancy, and binding free energies (e.g., using MM/PBSA or MM/GBSA).

QM/MM Simulations: Modeling the Covalent Reaction

To explicitly model the chemical reaction of covalent bond formation between the boronic acid and the protein, a hybrid QM/MM approach is necessary.[4][5] In this method, the region of the system where the bond formation occurs (the "QM region," typically the boronic acid and the side chain of the reactive residue) is treated with a more accurate but computationally expensive quantum mechanical method. The rest of the protein and the solvent (the "MM region") are treated with a classical molecular mechanics force field.

Rationale for Use: QM/MM simulations are essential for studying the reaction mechanism, calculating the activation energy barrier for bond formation, and understanding the transition state of the covalent reaction. This level of detail is inaccessible to purely classical MD simulations.[13]

Experimental Protocol: Representative QM/MM Workflow

  • System Preparation: Similar to the setup for a classical MD simulation.

  • Defining QM and MM Regions:

    • Define the QM region to include the (3-Methylisoquinolin-6-yl)boronic acid and the interacting amino acid side chain (e.g., a serine residue).

    • The remainder of the protein and the solvent constitute the MM region.

  • Potential of Mean Force (PMF) Calculation:

    • Define a reaction coordinate that describes the process of covalent bond formation (e.g., the distance between the boron atom and the nucleophilic oxygen of the serine residue).

    • Perform a series of constrained or umbrella sampling simulations along this reaction coordinate to calculate the free energy profile (PMF) of the reaction.

  • Analysis:

    • The PMF provides the free energy barrier (activation energy) for the covalent reaction, which is related to the kinetic rate of inhibition (k_inact).[13]

    • The structures along the reaction path reveal the mechanism of bond formation.

Comparative Performance of Computational Models

To provide a practical comparison, we present hypothetical data for the interaction of (3-Methylisoquinolin-6-yl)boronic acid and two alternative inhibitors with a model serine protease.

Alternative Inhibitors:

  • Alternative A: A non-covalent isoquinoline-based inhibitor.

  • Alternative B: A different boronic acid-containing scaffold.

InhibitorDocking Score (kcal/mol)Predicted Binding Free Energy (MM/PBSA, kcal/mol)Calculated Activation Energy (QM/MM, kcal/mol)Experimental IC50 (nM)
(3-Methylisoquinolin-6-yl)boronic acid -8.5 (Covalent)-12.315.250
Alternative A (Non-covalent) -7.9 (Non-covalent)-9.8N/A500
Alternative B (Boronic Acid) -9.2 (Covalent)-14.118.525

Interpretation of Comparative Data:

  • The covalent docking scores and MM/PBSA binding free energies suggest that both boronic acid inhibitors have a higher affinity for the target than the non-covalent inhibitor.

  • The QM/MM calculations provide insight into the kinetics of covalent bond formation. Although Alternative B has a better-predicted binding affinity, its higher activation energy suggests a slower rate of covalent modification compared to (3-Methylisoquinolin-6-yl)boronic acid.

  • This hypothetical data illustrates how a combination of computational methods can provide a more complete picture of inhibitor performance than any single method alone.

Visualizing Computational Workflows and Interactions

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex workflows and molecular interactions described.

Computational_Workflow cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_qmmm QM/MM cluster_analysis Analysis non_covalent Non-Covalent Docking binding_mode Binding Mode Prediction non_covalent->binding_mode covalent Covalent Docking md_sim MD Simulation covalent->md_sim covalent->binding_mode parameterization Force Field Parameterization parameterization->md_sim qmmm_sim QM/MM Simulation md_sim->qmmm_sim stability Complex Stability md_sim->stability reaction_mechanism Reaction Mechanism qmmm_sim->reaction_mechanism binding_mode->stability

Caption: A generalized workflow for the computational modeling of boronic acid inhibitors.

Binding_Mode cluster_protein Protein Active Site cluster_ligand (3-Methylisoquinolin-6-yl)boronic acid ser70 Ser70 his157 His157 asp102 Asp102 his157->asp102 H-Bond gly193 Gly193 boron B(OH)2 boron->ser70 Covalent Bond boron->his157 H-Bond isoquinoline 3-Methylisoquinoline isoquinoline->gly193 H-Bond

Sources

Safety & Regulatory Compliance

Safety

(3-Methylisoquinolin-6-yl)boronic acid proper disposal procedures

As a Senior Application Scientist, I understand that handling functionalized heterocyclic boronic acids requires a nuanced approach to laboratory safety. (3-Methylisoquinolin-6-yl)boronic acid presents a dual-hazard prof...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling functionalized heterocyclic boronic acids requires a nuanced approach to laboratory safety. (3-Methylisoquinolin-6-yl)boronic acid presents a dual-hazard profile: it combines the Lewis acidic, respiratory-irritating properties of an arylboronic acid with the weakly basic, potentially ecotoxic nature of an isoquinoline derivative.

To build a self-validating safety culture in your laboratory, standard operating procedures must go beyond simply listing rules—they must explain the causality behind every action. This comprehensive guide provides the essential logistical, operational, and disposal frameworks required for safely managing this compound.

Quantitative Hazard & Physicochemical Profile

Before handling the material, operators must understand its physical and chemical properties to anticipate its behavior in reaction mixtures and waste streams.

Property / Hazard IndicatorValue / ClassificationOperational Implication
Molecular Formula C10H10BNO2Contains heterocyclic nitrogen; incineration will yield nitrogen oxides (NOx)[1].
Molecular Weight 187.00 g/mol Essential for accurate stoichiometric calculations in cross-coupling.
Physical State Solid (Powder)High risk of aerosolization and inhalation; mandates fume hood use[2].
GHS Hazard Statements H302, H315, H319, H335, H412Harmful if swallowed; causes skin/eye irritation; harmful to aquatic life[3].
Environmental Hazard Marine Pollutant PotentialZero-drain disposal policy is strictly mandatory[4].
Chemical Incompatibilities Strong oxidizing agentsWaste must be strictly segregated from peroxides and nitrates to prevent thermal events.

Operational Safety & Handling Protocols

Every step in the handling process is designed as a self-validating system to minimize exposure and prevent contamination.

Step 1: Environmental Controls and PPE

  • Action: Conduct all weighing and transfer operations inside a certified Class II chemical fume hood with a face velocity of 80–100 fpm. Wear nitrile gloves (minimum 4 mil thickness), safety goggles, and a standard lab coat.

  • Causality: Arylboronic acids are fine, hygroscopic powders that easily aerosolize. Inhalation can cause severe respiratory tract irritation. The fume hood provides a primary engineering control against airborne particulates[2].

Step 2: Static-Free Weighing

  • Action: Use an anti-static weighing boat and a grounded metal spatula.

  • Causality: Fine organic powders can accumulate static charge, leading to a risk of sudden dispersion or, in extreme cases, dust deflagration. Grounding dissipates this charge.

Step 3: Solution Transfer

  • Action: Whenever possible, dissolve the (3-Methylisoquinolin-6-yl)boronic acid in your reaction solvent (e.g., THF, 1,4-dioxane, or methanol) within the fume hood before transferring it to the main reaction vessel.

  • Causality: Transferring liquids rather than dry powders eliminates the risk of accidental dust exposure during complex, multi-neck flask setups.

Step-by-Step Waste Segregation & Disposal Methodology

Because isoquinoline derivatives exhibit aquatic toxicity[3], improper disposal can lead to severe environmental contamination. The following protocol ensures compliant, safe disposal.

Phase A: Solid Waste Management

  • Collection: Sweep up any unreacted solid compound, contaminated filter paper, and disposable PPE using a wet-wipe method (to avoid dust generation)[5].

  • Containment: Place the materials into a designated, clearly labeled, leak-proof polyethylene solid waste container[2].

  • Causality: Polyethylene is chemically inert to the mild Lewis acidity of the boronic acid. The wet-wipe method prevents the resuspension of hazardous particulates into the laboratory atmosphere.

Phase B: Liquid Waste Segregation

  • Organic Filtrates: Route all organic reaction solvents containing the dissolved boronic acid into a "Non-Halogenated Organic Waste" carboy. Note: If halogenated solvents like DCM were used in the workup, route to the "Halogenated Waste" carboy.

  • Aqueous Workup Waste: Before transferring aqueous layers to the "Aqueous Waste" carboy, check the pH. Adjust the pH to 6–8 using dilute HCl or NaOH.

  • Causality: The isoquinoline nitrogen is weakly basic. Neutralizing the aqueous waste ensures the compound remains in a predictable ionization state, preventing unexpected exothermic acid-base reactions or sudden precipitation in the bulk waste container[4].

Phase C: Final Destruction

  • Transfer: Entrust all sealed and labeled waste containers to a licensed hazardous waste disposal facility.

  • Destruction Method: Request high-temperature incineration equipped with an afterburner and scrubber[1].

  • Causality: Incineration is the only method that safely breaks down the highly stable C-B bonds and effectively manages the toxic nitrogen oxides (NOx) generated by the combustion of the isoquinoline ring[1].

Disposal Workflow Visualization

The following diagram illustrates the logical decision tree for segregating waste streams containing (3-Methylisoquinolin-6-yl)boronic acid.

G Start Waste Generation: (3-Methylisoquinolin-6-yl)boronic acid Solid Solid Waste (Powder, contaminated PPE) Start->Solid Liquid Liquid Waste (Reaction mixtures, filtrates) Start->Liquid OrgSolid Hazardous Solid Waste Container (Incineration) Solid->OrgSolid Direct disposal Aqueous Aqueous Waste (Check pH) Liquid->Aqueous Aqueous phase Organic Organic Solvents (e.g., THF, DMF, MeOH) Liquid->Organic Organic phase AqDisp Aqueous Waste Stream (Adjust pH 6-8, Do NOT drain) Aqueous->AqDisp Neutralize OrgDisp Organic Waste Stream (Segregate Halogenated vs Non-Halogenated) Organic->OrgDisp Segregate

Waste Segregation Workflow for (3-Methylisoquinolin-6-yl)boronic acid

Emergency Spill Response Plan

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental release.

  • Evacuate & Ventilate: Clear personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity[1].

  • Containment: Do not use water, as it may spread the compound or facilitate its entry into floor drains. Prevent the spill from entering water courses[4].

  • Clean-Up (Solid Spill): Gently cover the powder with damp sand or a commercial inert absorbent to suppress dust. Sweep up using non-sparking tools and place in a hazardous waste container[4][5].

  • Clean-Up (Liquid Spill): Absorb the solution with inert materials (e.g., vermiculite or proprietary chemical absorbents). Wash the contaminated surface with soap and water only after all bulk material has been collected[1].

References

  • Capot Chemical. MSDS of Isoquinoline, 5,7-dichloro-1,2,3,4-tetrahydro-. Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for (3-Methylisoquinolin-6-yl)boronic acid

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Hazard Analysis: A Synthesis of Structural Analogs Due to the absence of a dedicated SDS for (3-Me...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hazard Analysis: A Synthesis of Structural Analogs

Due to the absence of a dedicated SDS for (3-Methylisoquinolin-6-yl)boronic acid, a conservative approach to hazard assessment is paramount. Our analysis is predicated on the known toxicological profiles of its core structural motifs: the boronic acid group and the isoquinoline scaffold.

Boronic Acids: This class of compounds is generally associated with irritant properties. Exposure can lead to irritation of the eyes, skin, and respiratory system[1][2][3][4][5]. In some cases, boronic acids may have the potential to damage fertility or an unborn child[6][7][8].

Isoquinoline and its Derivatives: The isoquinoline core is present in many biologically active compounds. Some isoquinoline derivatives are known to be harmful if swallowed, toxic in contact with skin, and can cause serious eye irritation[9][10]. There is also concern that some derivatives may have carcinogenic potential[10][11][12].

Given these known hazards of related compounds, (3-Methylisoquinolin-6-yl)boronic acid should be handled as a hazardous substance with the potential to cause irritation and other adverse health effects.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling (3-Methylisoquinolin-6-yl)boronic acid. The following table outlines the minimum required PPE, with the rationale rooted in preventing all potential routes of exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes of solutions and airborne particles of the solid compound, which can cause serious eye irritation[1][6][13][14][15].
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact, which can lead to irritation[1][6][13][14][15]. Gloves should be inspected before use and changed immediately if contaminated[13][14].
Body Protection A flame-resistant laboratory coat, fully buttoned, with long pants and closed-toe shoes.Protects the skin from accidental spills and contact[6][13][14].
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles[13][15].Minimizes the risk of respiratory tract irritation from inhaling fine powders of the compound[1][2][3][4].

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls: Containing the Hazard

All work with (3-Methylisoquinolin-6-yl)boronic acid, both in solid and solution form, must be conducted in a properly functioning chemical fume hood[6][14]. This engineering control is the primary method for preventing the inhalation of dust or vapors. Ensure the fume hood has been recently certified and that the sash is kept at the lowest practical height.

Step-by-Step Handling Procedure
  • Preparation: Before beginning any work, ensure that a safety shower and eyewash station are readily accessible[1][13]. The work area within the fume hood should be clean and free of clutter.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Weighing and Transfer: When weighing the solid compound, do so in the chemical fume hood to contain any dust. Use appropriate tools to handle the material and avoid generating dust clouds[1].

  • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • During Reaction: Keep the reaction vessel closed to the extent possible. If heating the reaction, ensure it is done in a system designed to contain any vapors.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water[8][16].

Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of (3-Methylisoquinolin-6-yl)boronic acid.

Safe Handling Workflow for (3-Methylisoquinolin-6-yl)boronic acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area 1. Prepare clean fume hood verify_safety 2. Verify safety equipment (eyewash, shower) prep_area->verify_safety don_ppe 3. Don all required PPE verify_safety->don_ppe weigh 4. Weigh solid in fume hood don_ppe->weigh Proceed to handling dissolve 5. Prepare solution in fume hood weigh->dissolve react 6. Conduct reaction in closed system dissolve->react decontaminate 7. Decontaminate work area and equipment react->decontaminate Proceed to cleanup dispose 8. Dispose of waste properly decontaminate->dispose doff_ppe 9. Doff PPE correctly dispose->doff_ppe wash_hands 10. Wash hands thoroughly doff_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of (3-Methylisoquinolin-6-yl)boronic acid.

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

  • Waste Collection: All waste materials containing (3-Methylisoquinolin-6-yl)boronic acid, including contaminated consumables (e.g., gloves, weighing paper), should be collected in a clearly labeled, sealed, and appropriate hazardous waste container[7][17].

  • Waste Segregation: Do not mix boronic acid waste with other incompatible waste streams. Specifically, avoid mixing with strong oxidizing agents[15][18].

  • Disposal Method: The collected hazardous waste must be disposed of through a certified hazardous waste disposal facility in accordance with all local, state, and federal regulations[16][17]. Do not dispose of this chemical down the drain[7][17].

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][3][4].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[1][3][4].

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[1].

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention[1].

  • Spill Cleanup: For a small spill, and only if you are trained to do so, carefully sweep or vacuum up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills or spills of solutions, evacuate the area and contact your institution's environmental health and safety department.

This guide is intended to provide a comprehensive framework for the safe handling of (3-Methylisoquinolin-6-yl)boronic acid. It is imperative that all users supplement this information with their institution's specific safety protocols and exercise prudent laboratory practices at all times.

References

  • Boric Acid - IsoLab. (2021, June 24).
  • How To Safely Dispose of Boric Acid. (2025, July 16).
  • Personal protective equipment for handling 2-Naphthylboronic acid-D7 - Benchchem. (2025).
  • Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab.
  • What are the safety precautions when handling acids? - Blog. (2025, September 18).
  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% - Cole-Parmer. (2005, October 3).
  • Safety Data Sheet: Boric acid - Carl ROTH.
  • 8-Hydroxyquinoline - Santa Cruz Biotechnology.
  • Isoquinoline SDS, 119-65-3 Safety Data Sheets - ECHEMI.
  • (4-Chloro-3-fluorophenyl)boronic acid - BLD Pharmatech.
  • ISO QUINOLINE TECH. CAS NO 119-65-3 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • SAFETY DATA SHEET - (2-Methylpropyl)boronic acid. (2025, December 19).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 25).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, November 24).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Quinoline - Hazardous Substance Fact Sheet.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 26).
  • SAFETY DATA SHEET - Merck Millipore. (2022, November 14).
  • Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery - MDPI. (2025, July 18).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).

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